LMP744
描述
LMP-744 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Structure
3D Structure
属性
IUPAC Name |
20-[3-(2-hydroxyethylamino)propyl]-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O7/c1-30-17-8-13-16(11-18(17)31-2)24(29)26(6-3-4-25-5-7-27)22-14-9-19-20(33-12-32-19)10-15(14)23(28)21(13)22/h8-11,25,27H,3-7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSDJDQOJBQTDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCNCCO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327954 | |
| Record name | NCI60_037977 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308246-52-8 | |
| Record name | LMP-744 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0308246528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC706743 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=706743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NCI60_037977 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LMP-744 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29BY7HQV0T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
LMP744: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
LMP744 is a novel indenoisoquinoline derivative that functions as a potent, non-camptothecin inhibitor of topoisomerase I (TOP1), a critical enzyme in DNA replication and transcription.[1] Its unique chemical structure and mechanism of action offer potential advantages over traditional camptothecin-based TOP1 inhibitors, including activity in resistant cell lines and a different safety profile. This document provides a comprehensive overview of the molecular mechanism of this compound, detailing its interaction with the TOP1-DNA complex, downstream signaling consequences, and preclinical and clinical data.
Core Mechanism of Action: TOP1 Inhibition
This compound exerts its anticancer effects by targeting topoisomerase I, an enzyme essential for relieving torsional stress in DNA during various cellular processes.[2] Unlike camptothecins, which have limitations such as chemical instability and susceptibility to drug efflux pumps, indenoisoquinolines like this compound were designed to overcome these challenges.[3][4]
The primary mechanism involves the stabilization of the TOP1 cleavage complex (TOP1cc).[1][2] TOP1 transiently cleaves a single strand of DNA, allowing the DNA to rotate and unwind before the enzyme re-ligates the strand. This compound intercalates into the DNA at the site of the cleavage and binds to the TOP1 enzyme, trapping it in its cleaved state.[5] This prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the replication fork encounters these stabilized cleavage complexes, it results in the formation of irreversible DNA double-strand breaks (DSBs).[1] This accumulation of catastrophic DNA damage ultimately triggers cell cycle arrest and apoptosis.[1][2]
A derivative of this compound, LMP517, has also been shown to induce TOP2 cleavage complexes (TOP2ccs) in addition to TOP1ccs, suggesting a dual inhibitory mechanism.[6]
Signaling Pathways and Cellular Consequences
The induction of DNA damage by this compound activates a cascade of downstream signaling pathways, collectively known as the DNA Damage Response (DDR).
DNA Damage Sensing and Signaling
The formation of DSBs is a critical event that triggers the DDR. A key early event is the phosphorylation of the histone variant H2AX to form γH2AX, a well-established biomarker for DNA double-strand breaks.[7] This phosphorylation is carried out by DNA damage sensor kinases such as ATM and ATR. The accumulation of γH2AX at the sites of DNA damage serves as a scaffold to recruit other DNA repair and signaling proteins.[7]
In a phase 1 clinical trial, tumor biopsies from a patient with a confirmed partial response to this compound showed increased levels of γH2AX, phosphorylated KAP1 (pKAP1), and RAD51, indicating the activation of the DNA damage response pathway.[8]
Caption: this compound mechanism of action leading to apoptosis.
Determinants of Sensitivity
Preclinical studies have identified key molecular determinants of cellular sensitivity to this compound.
-
SLFN11: Expression of Schlafen family member 11 (SLFN11) is a strong predictive biomarker for the activity of indenoisoquinolines, including this compound.[3][9] SLFN11 is thought to promote cell death in response to DNA damage by irreversibly blocking stressed replication forks.[7] In a phase 1 trial, a patient who exhibited a partial response to this compound had high baseline tumor expression of SLFN11.[8]
-
Homologous Recombination Deficiency (HRD): Cancer cells with deficiencies in homologous recombination DNA repair pathways, such as those with mutations in BRCA1 or BRCA2, show increased sensitivity to this compound.[3] This is because the DSBs induced by this compound cannot be efficiently repaired in these cells, leading to synthetic lethality.
Quantitative Data Summary
Table 1: Preclinical Activity of this compound
| Assay | Cell Lines/Model | Result | Reference |
| In vitro growth inhibition | NCI 60 cell line screen | Mean Graph Midpoint (MGM) = 15.5 µM | [10] |
| TOP1 Inhibition | In vitro assay | Similar to 1 µM camptothecin (B557342), but more potent | [10] |
| TOP1-DNA cleavage complex reversal | CEM human leukemia cells | Slower reversal than camptothecin | [10] |
| In vitro sensitivity | Camptothecin-resistant CEM/C2 leukemia cells | Sensitive at 0.1 µM | [10] |
Table 2: Clinical and Preclinical Efficacy of this compound
| Study Type | Population | Dose/Regimen | Key Findings | Reference |
| Comparative Oncology Trial | Dogs with lymphoma | MTD: 5 mg/kg (100 mg/m²) IV daily for 5 days in 28-day cycles | Overall response rate (PR or better): 80% (across all dose levels) | [10] |
| Phase 1 Clinical Trial (NCT03030417) | Adult patients with relapsed solid tumors and lymphomas | MTD: 190 mg/m²/day IV daily for 5 days in 28-day cycles | 1 confirmed partial response (cPR) among 35 patients (3% ORR) | [8] |
Experimental Protocols
Phase 1 Clinical Trial Protocol (NCT03030417)
-
Study Design: Patients received this compound intravenously over 1 hour on days 1-5 of a 28-day cycle.[2]
-
Objectives: The primary objectives were to determine the safety, tolerability, and maximum tolerated dose (MTD) of this compound.[10] Secondary objectives included characterizing the pharmacokinetic profile.[10]
-
Pharmacodynamic Assessments: Mandatory pre- and post-treatment tumor biopsies were collected in the expansion cohort to evaluate biomarkers of DNA damage (γH2AX, pNbs1, pATR, ERCC1, RAD51, Topo1cc, Top1, SLFN11) and other markers.[10] Blood samples were also collected for pharmacokinetic and pharmacodynamic analyses.[11]
Caption: General workflow for the Phase 1 clinical trial of this compound.
In Vitro Cell Viability Assay (General Methodology)
While specific protocols for this compound are not detailed in the provided results, a general approach based on similar studies would involve:
-
Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as one based on ATP content (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT or WST-1 assays).
-
Data Analysis: The results are used to calculate IC50 values (the concentration of drug that inhibits cell growth by 50%).
Western Blotting for Phospho-Histone H2AX (γH2AX)
-
Cell Lysis: Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for γH2AX, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
Conclusion
This compound is a promising topoisomerase I inhibitor with a distinct mechanism of action compared to camptothecin derivatives. Its ability to stabilize the TOP1-DNA cleavage complex leads to irreversible DNA damage and subsequent cell death, particularly in cancer cells with high SLFN11 expression or deficiencies in homologous recombination repair. The ongoing clinical development of this compound and other indenoisoquinolines will further elucidate their therapeutic potential in oncology.
References
- 1. Facebook [cancer.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Novel Copper(II) Indenoisoquinoline Complex Inhibits Topoisomerase I, Induces G2 Phase Arrest, and Autophagy in Three Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The indenoisoquinoline LMP517: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1 studies of the indenoisoquinolines LMP776 and this compound in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1 studies of the indenoisoquinolines LMP776 and this compound in patients with solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. Facebook [cancer.gov]
Core Properties of Indenoisoquinoline LMP744: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core properties of LMP744, a novel indenoisoquinoline derivative with potential as an antineoplastic agent. The information is compiled from preclinical and clinical studies to support further research and development.
Introduction
This compound is a small molecule, indenoisoquinoline-based topoisomerase I (TOP1) inhibitor.[1][2] It is designed to overcome some of the clinical limitations of camptothecins, the only FDA-approved class of TOP1 inhibitors.[3][4] These limitations include chemical instability, drug efflux by ABC transporters, and a short half-life.[4][5] this compound has demonstrated improved chemical stability and the ability to produce more persistent DNA-protein crosslinks compared to camptothecins.[5][6] Currently, this compound is being evaluated in a Phase 1 clinical trial for adult patients with relapsed solid tumors and lymphomas.[1][7] The FDA has granted orphan drug designation to this compound for the treatment of gliomas.[1]
Mechanism of Action
This compound exerts its anticancer effects by targeting topoisomerase I, a critical enzyme involved in DNA replication, transcription, and repair.[2]
-
TOP1 Inhibition: this compound binds to the TOP1-DNA cleavage complex, stabilizing it and preventing the re-ligation of the single-strand DNA break.[2] This trapping of the complex is a key feature of its mechanism.
-
Induction of DNA Damage: The stabilized TOP1-DNA complexes lead to the formation of irreversible DNA strand breaks.[2]
-
Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).[2][8]
-
Selective Targeting of Cancer Cells: As cancer cells have a higher proliferation rate and often overexpress TOP1, they are more susceptible to the effects of this compound compared to normal cells.[2]
The signaling pathway from TOP1 inhibition to apoptosis is a complex process involving the DNA damage response (DDR).
Quantitative Data
A multicenter Phase 1 trial (NCT03030417) was conducted to establish the safety, tolerability, and maximum tolerated dose (MTD) of this compound.[1][6][7]
| Parameter | Value | Reference |
| Maximum Tolerated Dose (MTD) | 190 mg/m²/day (IV, days 1-5 of a 28-day cycle) | [1][6][9] |
| Dose-Limiting Toxicities (DLTs) | Grade 3 Hypokalemia, Anemia, Weight Loss | [1][9] |
| Half-life (approximate) | 30 hours | [6][10] |
| Clearance (approximate) | 90 L/h | [6][10] |
| Central Volume (approximate) | 200 L | [6][10] |
| Peripheral Volume (approximate) | 2500 L | [6][10] |
| Overall Response Rate (ORR) | 3% (1 confirmed partial response out of 35 patients) | [9] |
| Stable Disease | 17 out of 24 evaluable patients | [6] |
| Cell Line Type | Metric | Value | Reference |
| NCI 60 Cell Line Screen | Mean Graph Midpoint (MGM) for Growth Inhibition | 15.5 µM | [5] |
| Human Leukemia (CEM) | Inhibition of TOP1 | Similar to 1 µM camptothecin (B557342) (this compound was more potent) | [5] |
| Camptothecin-Resistant Human Leukemia (CEM/C2) | Sensitivity to this compound | Sensitive at 0.1 µM | [5] |
| Leukemia (CCRF-CEM) | IC50 (Wild-Type) | 25 nM | [11] |
| Leukemia (CCRF-CEM, TDP1-deficient) | IC50 | 6 nM | [11] |
A comparative oncology trial in dogs with lymphoma provided significant insights into the antitumor activity of this compound.
| Animal Model | Dosing | Outcome | Reference |
| Dogs with Lymphoma | 5 mg/kg (100 mg/m²) IV, qdx5 in 28-day cycles (MTD) | Overall response rate (PR or better) of 78% at MTD | [5] |
| Dogs with Lymphoma | Various dose levels | Overall response rate of 80% across all dose levels | [5] |
Experimental Protocols
The Phase 1 study followed a dose-escalation design to determine the MTD and assess the safety of this compound.
Methodology:
-
Patient Population: Adult patients with histologically documented metastatic solid tumors that have progressed after one line of therapy, or lymphoma that has progressed after initial therapy.[7]
-
Study Design: A dose-escalation study where patients received this compound intravenously over 1 hour on days 1-5 of each 28-day cycle.[7]
-
Dose Escalation: The study started at 6 mg/m²/day and followed a Simon accelerated titration design.[6]
-
Data Collection: Blood samples for pharmacokinetic (PK) analysis were collected on days 1, 2, 3, 4, 5, and 8 of cycle 1, and on day 1 of subsequent cycles.[7] Tumor biopsies were taken at baseline and on day 2 of cycle 1 for pharmacodynamic (PD) marker analysis.[7]
-
Endpoints: The primary objective was to establish the MTD.[7] Secondary objectives included characterizing the PK profile and assessing preliminary antitumor activity.[7] Exploratory objectives involved evaluating the effect of this compound on DNA damage markers.[7]
Objective: To determine the ability of this compound to induce and stabilize TOP1 cleavage complexes (TOP1cc).
Methodology (based on similar studies):
-
Cell Culture: Human leukemia (CCRF-CEM) and colon carcinoma (HCT116) cells are cultured under standard conditions.[3]
-
Drug Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 1 hour at 37°C).[3]
-
Alkaline Elution: The alkaline elution assay is used to quantify TOP1cc as DNA-protein crosslinks (DPC).[3] This technique separates single-stranded DNA based on its size, with DNA crosslinked to proteins eluting more slowly.
-
Immunofluorescence: Cells are fixed and stained for histone γH2AX, a marker of DNA double-strand breaks, and DAPI for nuclear visualization.[3]
-
Quantitative Analysis: The intensity of the γH2AX signal is quantified using image analysis software (e.g., ImageJ) to measure the extent of DNA damage.[3]
Objective: To identify molecular determinants of response to this compound.
Methodology:
-
Cell Lines: A panel of cancer cell lines with known genetic backgrounds, such as wild-type and SLFN11-knockout cells, are used.[4]
-
Cell Viability Assays: Cells are treated with a range of this compound concentrations for a defined period (e.g., 3 days), and cell viability is determined using assays like ATPlite.[4]
-
Western Blotting: Protein expression levels of potential biomarkers, such as SLFN11 and TOP1, are assessed by western blotting to correlate with drug sensitivity.[4]
-
Immunofluorescence in Tumor Biopsies: Paired tumor biopsies (pre- and on-treatment) from the clinical trial are analyzed for DNA damage response markers (e.g., γH2AX, pNBS1, and Rad51) by immunofluorescence.[6]
Key Findings and Future Directions
This compound is a promising non-camptothecin TOP1 inhibitor with a distinct preclinical and clinical profile.
-
Clinical Activity: While single-agent activity in a heavily pretreated population was limited, prolonged disease stabilization was observed in some patients, including those with prior progression on irinotecan.[6]
-
Biomarkers: Expression of SLFN11 has been identified as a dominant determinant of response to indenoisoquinolines, suggesting a potential patient selection strategy.[3][4] High baseline expression of SLFN11 was noted in a patient who had a partial response to this compound.[9]
-
Blood-Brain Barrier Penetration: this compound has demonstrated the ability to cross the blood-brain barrier at concentrations sufficient to kill cancer cells, making it a candidate for treating brain tumors like gliomas.[1]
-
Future Development: A phase 2 trial is planned to evaluate this compound in patients with recurrent gliomas.[1] Further investigation into combination therapies, potentially with PARP inhibitors, is also warranted based on preclinical data showing synergy.[4]
This guide summarizes the foundational knowledge on this compound, providing a basis for ongoing research and clinical development of this novel anticancer agent.
References
- 1. onclive.com [onclive.com]
- 2. Facebook [cancer.gov]
- 3. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Facebook [cancer.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Phase 1 studies of the indenoisoquinolines LMP776 and this compound in patients with solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. The indenoisoquinoline LMP517: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of a Novel Topoisomerase I Inhibitor: A Technical Guide to LMP744
For Researchers, Scientists, and Drug Development Professionals
Introduction: The landscape of cancer therapy has long been dominated by a single class of topoisomerase I (TOP1) inhibitors: the camptothecins. While effective, their clinical utility is hampered by inherent limitations such as chemical instability, susceptibility to drug efflux pumps, and significant side effects.[1][2] This has driven the search for novel, non-camptothecin TOP1 inhibitors with improved pharmacological profiles. Emerging from this endeavor is LMP744 (also known as NSC 706744), a promising indenoisoquinoline derivative currently in clinical development.[1][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical and clinical evaluation of this compound, offering a comprehensive resource for the scientific community.
Core Mechanism of Action: Trapping the TOP1-DNA Cleavage Complex
This compound exerts its anticancer effects by targeting topoisomerase I, a crucial enzyme responsible for relieving torsional stress in DNA during replication and transcription.[4][5] Unlike inhibitors that block the catalytic activity of TOP1, this compound acts as a "poison," stabilizing the transient TOP1-DNA cleavage complex (TOP1cc).[5][6] This stabilization prevents the re-ligation of the single-strand DNA break, leading to the accumulation of these stalled complexes.[6] The collision of replication forks with these persistent TOP1cc results in the formation of lethal double-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis.[6]
The indenoisoquinoline scaffold of this compound offers several advantages over the camptothecin (B557342) class. It is chemically stable and its interaction with the TOP1-DNA complex is more persistent, resulting in a slower reversal of the cleavage complex.[7][8] Furthermore, this compound is not a substrate for the ATP-binding cassette (ABC) drug efflux transporters, such as ABCG2, which are a common mechanism of resistance to camptothecins.[7][9]
Preclinical Efficacy: In Vitro and In Vivo Studies
This compound has demonstrated potent antitumor activity across a range of preclinical models. In vitro studies have shown its efficacy in various cancer cell lines, with notable sensitivity in cells deficient in homologous recombination repair pathways, such as those with BRCA1/2 mutations.[3]
Quantitative In Vitro Activity of this compound
| Cell Line | Genetic Background | This compound IC50 (nM) | Fold Sensitization (WT/Mutant) | Reference |
| DLD1 | BRCA2 Wild-Type | ~35 | - | [10] |
| DLD1 | BRCA2 -/- | ~15 | ~2.3 | [10] |
| DT40 | Wild-Type | ~25 | - | [11] |
| DT40 | TDP1 -/- | ~6 | ~4.2 | [11] |
In Vivo Antitumor Activity
This compound has shown significant antitumor activity in various animal models, including mouse xenografts and a comparative oncology trial in dogs with lymphoma.
| Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| Nude Mice | A253 Head and Neck Xenograft | 50 mg/kg/week for 4 weeks | 71.8% maximum tumor growth inhibition | [12] |
| Nude Mice | FaDu Head and Neck Xenograft | 50 mg/kg/week for 4 weeks | 69% maximum tumor growth inhibition | [12] |
| Nude Mice | H82 Small Cell Lung Cancer Xenograft | 10 mg/kg (MTD) | Reduction in tumor volume | [11] |
| Pet Dogs | Lymphoma | 5 mg/kg (MTD) | 80% overall response rate (16/21 partial responses, 1 complete response) | [7] |
Pharmacokinetics and Clinical Development
The pharmacokinetic profile of this compound has been evaluated in both preclinical models and in a Phase I clinical trial in human patients with relapsed solid tumors and lymphomas (NCT03030417).[5][12]
Summary of this compound Pharmacokinetic Parameters
| Species | Dose | T1/2 (h) | Clearance (L/hr) | Vdss (L) | AUC (mcg/mL*h) | Reference |
| Mouse (CD2F1) | IV/PO | 21.1 | 0.2 | 3.1 | 4824.3 | [12] |
| Human (Phase I) | 6-190 mg/m² | ~30 | ~90 | Central: ~200, Peripheral: ~2500 | Dose-linear | [13][14] |
The Phase I clinical trial established a maximum tolerated dose (MTD) of 190 mg/m²/day administered intravenously for 5 consecutive days in a 28-day cycle.[9][15] Dose-limiting toxicities included hypokalemia, anemia, and weight loss.[15] A confirmed partial response was observed in a patient with small cell lung cancer.[9][15]
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core signaling pathway affected by this compound and a general workflow for its preclinical evaluation.
Caption: this compound stabilizes the TOP1-DNA cleavage complex, leading to double-strand breaks and apoptosis.
Caption: A general workflow for the preclinical assessment of this compound.
Detailed Experimental Protocols
Topoisomerase I Cleavage Assay
This assay is used to determine the ability of a compound to stabilize the TOP1-DNA cleavage complex.
-
DNA Substrate Preparation: A DNA fragment (e.g., a 117-bp oligonucleotide) containing a known TOP1 cleavage site is 3'-end-labeled with [α-³²P]dATP using terminal deoxynucleotidyl transferase.
-
Reaction Setup: The radiolabeled DNA substrate (~2 nM) is incubated with recombinant human TOP1 enzyme in a reaction buffer (10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, and 15 µg/mL BSA) at 25°C for 20 minutes in the presence of varying concentrations of this compound.
-
Reaction Termination: The reaction is stopped by the addition of SDS to a final concentration of 0.5%.
-
Electrophoresis: The samples are mixed with a loading dye (containing formamide) and separated on a denaturing polyacrylamide gel.
-
Visualization: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the DNA fragments. An increase in the intensity of the cleaved DNA band indicates stabilization of the TOP1-DNA cleavage complex.[3][5][16]
ATPlite™ Cell Viability Assay
This assay quantifies cell viability by measuring the amount of ATP present, which is indicative of metabolically active cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well microplate and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Cell Lysis: A mammalian cell lysis solution is added to each well to release ATP. The plate is shaken for 5 minutes.
-
Substrate Addition: The substrate solution (containing luciferase and luciferin) is added to each well. The plate is shaken for another 5 minutes.
-
Luminescence Measurement: After a 10-minute dark adaptation period, the luminescence is measured using a microplate luminometer. The luminescence signal is proportional to the amount of ATP and, therefore, the number of viable cells.[6]
γH2AX Immunofluorescence Assay for DNA Damage
This assay is used to detect the formation of DNA double-strand breaks, a downstream consequence of this compound action.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound for a specified time.
-
Fixation and Permeabilization: The cells are fixed with 4% paraformaldehyde and then permeabilized with 0.3% Triton X-100 in PBS.
-
Blocking: Non-specific antibody binding is blocked using a solution containing 5% BSA in PBS.
-
Primary Antibody Incubation: The cells are incubated with a primary antibody specific for phosphorylated H2AX (γH2AX) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the cells are incubated with a fluorescently labeled secondary antibody in the dark.
-
Counterstaining and Mounting: The cell nuclei are counterstained with DAPI, and the coverslips are mounted on microscope slides.
-
Imaging and Analysis: The cells are visualized using a fluorescence microscope, and the number of γH2AX foci per nucleus is quantified. An increase in the number of foci indicates an increase in DNA double-strand breaks.[17]
Western Blotting for TOP1 and SLFN11
This technique is used to determine the expression levels of key proteins involved in the response to this compound.
-
Protein Extraction: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies against the proteins of interest (e.g., TOP1, SLFN11) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are then visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Mouse Model
This model is used to evaluate the antitumor efficacy of this compound in a living organism.
-
Cell Implantation: Human cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) are suspended in a suitable medium (e.g., a mixture of media and Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).
-
Tumor Growth Monitoring: The mice are monitored regularly, and tumor volume is measured with calipers using the formula: (Length x Width²)/2.
-
Treatment Initiation: When the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered to the treatment group according to a specific dosing schedule (e.g., intravenously, daily for 5 days). The control group receives a vehicle control.
-
Efficacy and Toxicity Assessment: Tumor volume and body weight are measured throughout the study. At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment. The mice are also monitored for any signs of toxicity.[8]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. DNA cleavage assay for the identification of topoisomerase I inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The indenoisoquinoline LMP517: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 13. ascopubs.org [ascopubs.org]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
- 15. Phase 1 studies of the indenoisoquinolines LMP776 and this compound in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
LMP744: A Technical Overview of a Novel Non-Camptothecin Topoisomerase I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
LMP744, also known by its synonyms MJ-III-65 and NSC 706744, is a potent, small molecule, non-camptothecin inhibitor of human topoisomerase I (TOP1).[1][2][3] As an indenoisoquinoline derivative, this compound represents a significant advancement in the development of TOP1-targeted cancer therapies, designed to overcome the clinical limitations of traditional camptothecin-based drugs like irinotecan (B1672180) and topotecan.[4][5] These limitations include chemical instability of the lactone ring, susceptibility to drug efflux pumps, and significant side effects.[4][5] Preclinical and clinical studies have demonstrated the potential of this compound as an anticancer agent, particularly in tumors with specific molecular signatures. This guide provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and relevant experimental data and protocols.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name 20-[3-(2-hydroxyethylamino)propyl]-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.0²,¹⁰.0⁴,⁸.0¹³,¹⁸]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₄N₂O₇ | |
| Molecular Weight | 452.46 g/mol | |
| Synonyms | MJ-III-65, NSC 706744 | [1][2] |
| Class | Indenoisoquinoline, Dioxole, Antineoplastic | [2] |
| Mechanism of Action | DNA Topoisomerase I Inhibitor | [1][2][3] |
Mechanism of Action
This compound exerts its cytotoxic effects by targeting and stabilizing the covalent complex between TOP1 and DNA, known as the TOP1 cleavage complex (TOP1cc).[5][6] TOP1 typically relieves torsional stress in DNA during replication and transcription by introducing transient single-strand breaks. This compound binds to this interface, inhibiting the re-ligation of the DNA strand.[5][6] This leads to the accumulation of TOP1cc, which are converted into lethal DNA double-strand breaks (DSBs) when encountered by the replication machinery.[5] The resulting DNA damage triggers cell cycle arrest and ultimately leads to apoptosis.[6][7]
A key determinant of cellular sensitivity to this compound is the expression of the Schlafen 11 (SLFN11) protein.[4][8] High levels of SLFN11 are associated with increased sensitivity to DNA-damaging agents, including TOP1 inhibitors. SLFN11 is thought to promote cell death in response to replication stress by irreversibly arresting replication forks.
The proposed signaling pathway for this compound's action is depicted below:
Caption: Mechanism of action of this compound.
Preclinical and Clinical Data
In Vitro Activity
This compound has demonstrated potent cytotoxic activity across a range of cancer cell lines. In the NCI-60 cell line screen, the mean graph midpoint (MGM) for growth inhibition was 15.5 µM.[2] Studies in human leukemia (CCRF-CEM) and colon carcinoma (HCT116) cells have shown that this compound induces TOP1cc and γH2AX at nanomolar concentrations.[4] Notably, this compound is active against camptothecin-resistant cell lines, suggesting it is not a substrate for common drug efflux pumps like ABCG2.[2]
| Cell Line | Assay | Endpoint | Value | Reference |
| NCI-60 Panel | Growth Inhibition | MGM | 15.5 µM | [2] |
| DT40 (TDP1-deficient) | Cytotoxicity | IC₅₀ | 6 nM | [9] |
| DT40 (Wild-Type) | Cytotoxicity | IC₅₀ | 25 nM | [9] |
| DT40 (TDP2-deficient) | Cytotoxicity | IC₅₀ | 15 nM | [9] |
In Vivo Activity
Preclinical studies in mouse xenograft models have shown the antitumor activity of this compound.[10] A comparative oncology trial in dogs with lymphoma revealed that this compound induced a greater and more sustained reduction in tumor burden compared to other indenoisoquinolines, LMP400 and LMP776.[2][5]
Clinical Trials
A Phase I clinical trial (NCT03030417) was conducted to evaluate the safety, tolerability, and maximum tolerated dose (MTD) of this compound in adult patients with relapsed solid tumors and lymphomas.[8][10][11]
| Parameter | Value | Reference |
| Maximum Tolerated Dose (MTD) | 190 mg/m²/day (IV, days 1-5 of a 28-day cycle) | [8][11] |
| Dose-Limiting Toxicities (DLTs) | Hypokalemia, anemia, weight loss | [8] |
| Overall Response Rate (ORR) | 3% (1 confirmed partial response out of 35 patients) | [8] |
| Pharmacokinetic (PK) Model | 2-compartment model, dose-linear PK | [11] |
| Approximate Half-life | 30 hours | [11][12] |
| Approximate Clearance | 90 L/h | [11][12] |
The patient who exhibited a partial response had high baseline tumor expression of SLFN11, further supporting its role as a predictive biomarker.[8] Pharmacodynamic analyses of tumor biopsies from this patient showed increased levels of RAD51, phosphorylated KAP1 (pKAP1), γH2AX, and cleaved caspase-3, confirming target engagement and downstream signaling.[8]
Experimental Protocols
Immunofluorescence Analysis of DNA Damage Response Markers (γH2AX, pNBS1, Rad51)
This protocol is based on methodologies described in clinical trial NCT03030417 for analyzing paired tumor biopsies.[11]
-
Biopsy Collection and Processing:
-
Collect core needle tumor biopsies (18-gauge) at baseline and on-treatment (e.g., Cycle 1, Day 2).
-
Flash-freeze biopsies immediately to preserve post-translational modifications.
-
-
Immunofluorescence Staining:
-
Section the frozen tissue.
-
Fix the sections (e.g., with 4% paraformaldehyde).
-
Permeabilize the cells (e.g., with 0.1% Triton X-100).
-
Block non-specific antibody binding (e.g., with 5% bovine serum albumin).
-
Incubate with primary antibodies against γH2AX, pNBS1, and Rad51 overnight at 4°C.
-
Wash and incubate with corresponding fluorescently-labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of each marker within the nuclear area defined by DAPI staining.
-
Pharmacokinetic Analysis by LC-MS/MS
This protocol is a generalized procedure based on the description from the Phase I clinical trial of this compound.[11][12]
-
Sample Collection:
-
Collect plasma samples at predetermined time points following intravenous administration of this compound.
-
-
Sample Preparation:
-
Perform protein precipitation by adding acetonitrile (B52724) to the plasma samples.
-
Centrifuge to pellet the precipitated proteins.
-
Dilute the supernatant with an aqueous solution.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into a liquid chromatography system equipped with a reverse-phase column (e.g., Kinetex C18).
-
Elute the analyte using a gradient of mobile phases (e.g., 0.1% formic acid in water and acetonitrile).
-
Detect and quantify this compound and an internal standard using a mass spectrometer operating in positive-ion mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Determine the concentration of this compound in the plasma samples by interpolating from the standard curve.
-
Calculate pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) using appropriate software.
-
References
- 1. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. NSC-706744 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Phase 1 studies of the indenoisoquinolines LMP776 and this compound in patients with solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The indenoisoquinoline LMP517: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 1 studies of the indenoisoquinolines LMP776 and this compound in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
LMP744: A Technical Guide to Target Validation in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
LMP744 is a novel indenoisoquinoline derivative that acts as a potent inhibitor of topoisomerase I (TOP1), a critical enzyme involved in DNA replication and transcription.[1][2] Unlike traditional camptothecin-based TOP1 inhibitors, this compound and other indenoisoquinolines have been designed to overcome limitations such as chemical instability and susceptibility to drug efflux pumps.[3] This technical guide provides an in-depth overview of the target validation of this compound in solid tumors, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing critical pathways and workflows.
Mechanism of Action
This compound exerts its anticancer effects by targeting TOP1. The enzyme relaxes DNA supercoiling by introducing transient single-strand breaks, forming a covalent intermediate known as the TOP1 cleavage complex (TOP1cc).[3][4] this compound intercalates into the DNA at the site of cleavage and stabilizes the TOP1cc, preventing the re-ligation of the DNA strand.[1][2] This stabilization of the TOP1cc leads to the accumulation of DNA single-strand breaks. When the replication fork collides with these stalled complexes, it results in the formation of irreversible DNA double-strand breaks (DSBs).[4] The accumulation of DSBs triggers cell cycle arrest and ultimately leads to apoptosis.[1][2][4]
Preclinical Validation
In Vitro Studies
This compound has demonstrated potent anti-tumor activity across a range of human cancer cell lines. In the NCI-60 cell line screen, the mean graph midpoint (MGM) for growth inhibition by this compound was 15.5 µM.[5] Studies in CEM human leukemia cells showed that this compound is a potent inhibitor of TOP1, and the TOP1-DNA cleavage complexes formed were more stable and reversed more slowly after drug removal compared to those induced by camptothecin.[5] Notably, this compound was active against camptothecin-resistant CEM/C2 leukemia cells at a concentration of 0.1 µM.[5] Further studies have shown that the cytotoxic effects of this compound are enhanced in cancer cells with deficiencies in homologous recombination (HR) repair pathways (e.g., BRCA1, BRCA2, PALB2 mutations) and in cells expressing high levels of Schlafen 11 (SLFN11).[3]
In Vivo Studies
This compound has shown modest activity in human tumor xenograft models. In a HCT-116/H1 colon tumor model, a dose of 33.5 mg/kg/dose administered intravenously (IV) on a qdx5 schedule resulted in a 53% tumor growth delay.[5] In an A375 melanoma model, a dose of 22.4 mg/kg/dose IV on the same schedule led to a 34% tumor growth delay.[5]
A comparative oncology trial in dogs with naturally occurring lymphoma provided strong evidence for the clinical potential of this compound. In this study, this compound was administered via a 1-hour IV infusion daily for 5 days in 28-day cycles.[5] The maximum tolerated dose (MTD) was determined to be 100 mg/m².[6] this compound demonstrated significant antitumor activity, with an overall response rate (partial response or better) of 80% across all dose levels.[5] Of the 21 dogs treated, 16 had partial responses and 5 had stable disease.[5] This study was instrumental in the decision to advance this compound into human clinical trials.[7]
| Canine Lymphoma Trial (COTC007b) - Key Data | |
| Number of Dogs | 21[5] |
| Treatment Schedule | 1-hour IV infusion, daily for 5 days, 28-day cycles[5] |
| Maximum Tolerated Dose (MTD) | 100 mg/m²[6] |
| Overall Response Rate (ORR) | 80%[5] |
| Partial Responses | 16/21[5] |
| Stable Disease | 5/21[5] |
Clinical Validation: Phase 1 Study (NCT03030417)
A Phase 1 clinical trial was conducted to evaluate the safety, tolerability, MTD, and preliminary efficacy of this compound in adult patients with relapsed solid tumors and lymphomas.[6][8]
Study Design
The study utilized a Simon accelerated titration design (design 3), transitioning to a standard 3+3 dose-escalation design after the first dose-limiting toxicity (DLT) was observed.[8] this compound was administered as a 1-hour IV infusion daily for 5 consecutive days, followed by 23 days of rest, constituting a 28-day cycle.[5][9]
Clinical Results
| Phase 1 Clinical Trial (NCT03030417) - Key Data | |
| Number of Patients | 35[4][10] |
| Patient Population | Advanced, refractory solid tumors or lymphomas[4][10] |
| Treatment Schedule | IV infusion daily for 5 days in 28-day cycles[4][10] |
| Maximum Tolerated Dose (MTD) | 190 mg/m²/day[4][10] |
| Dose-Limiting Toxicities (DLTs) | Hypokalemia, anemia, weight loss[4][10] |
| Confirmed Partial Response (cPR) | 1/35 (3% ORR)[4][10] |
One confirmed partial response was observed in a patient with small cell lung cancer.[8] Tumor biopsies from this responding patient revealed high baseline expression of SLFN11 and a significant pharmacodynamic response, including increased levels of RAD51, phosphorylated KAP1 (pKAP1), γH2AX, and cleaved caspase-3 (cCasp3).[4][10]
Pharmacodynamic Biomarkers
Tumor biopsies were collected at baseline and on-treatment to assess the pharmacodynamic effects of this compound.[10] Key biomarkers included markers of DNA damage and repair, and apoptosis.
| Pharmacodynamic Biomarker | Function | Observed Change in Responding Patient |
| γH2AX | Marker of DNA double-strand breaks[4][10] | Increased[4][10] |
| RAD51 | Key protein in homologous recombination repair[4][10] | Increased[4][10] |
| pKAP1 | Involved in chromatin relaxation for DNA repair[4][10] | Increased[4][10] |
| Cleaved Caspase-3 | Marker of apoptosis[4][10] | Increased[4][10] |
| SLFN11 | Sensitizes cells to DNA damaging agents[4][10] | High baseline expression[4][10] |
Experimental Protocols
TOP1 Cleavage Assay
This assay is used to determine the ability of a compound to stabilize the TOP1-DNA cleavage complex.
-
Substrate Preparation: A DNA fragment (e.g., 117-bp) is uniquely 3'-end-labeled with ³²P.[2]
-
Reaction Mixture: The radiolabeled DNA is incubated with recombinant human TOP1 in a reaction buffer (10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, and 15 µg/mL BSA).[2]
-
Drug Incubation: this compound or other test compounds are added at various concentrations and incubated at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by the addition of SDS to a final concentration of 0.5%.[2]
-
Electrophoresis: The samples are mixed with a loading dye (containing formamide) and separated on a denaturing polyacrylamide gel.[2]
-
Visualization: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the DNA cleavage products. An increase in the intensity of cleavage bands indicates stabilization of the TOP1cc.
Pharmacodynamic Biomarker Analysis in Tumor Biopsies
-
Biopsy Collection and Processing: Core needle biopsies (18-gauge) are collected from tumors at baseline and on-treatment (e.g., Cycle 1, Day 2, 1-4 hours post-infusion).[9][10] The biopsies are flash-frozen within 2 minutes of collection to preserve post-translational modifications.[10]
-
Immunofluorescence/Immunohistochemistry:
-
Fixation and Embedding: Frozen biopsies are thawed in formalin and embedded in paraffin.
-
Sectioning: Thin sections of the paraffin-embedded tissue are cut and mounted on slides.
-
Antigen Retrieval: Slides are subjected to heat-induced epitope retrieval.
-
Blocking: Non-specific binding is blocked using a suitable blocking buffer (e.g., 5% BSA).
-
Primary Antibody Incubation: Slides are incubated with primary antibodies against the biomarkers of interest (e.g., γH2AX, RAD51, pKAP1, cleaved caspase-3, SLFN11) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, slides are incubated with fluorescently labeled secondary antibodies.
-
Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the slides are mounted with an anti-fade mounting medium.
-
-
Image Acquisition and Analysis: Images are captured using a fluorescence microscope. Quantitative analysis is performed using image analysis software to measure the intensity and localization of the fluorescent signal within tumor cell nuclei.
Conclusion
The target of this compound, TOP1, is well-validated in the context of solid tumors. Preclinical studies have demonstrated its potent in vitro activity, including in drug-resistant cell lines, and significant in vivo efficacy in a canine lymphoma model. The Phase 1 clinical trial established a manageable safety profile and determined the MTD for further studies. Importantly, the pharmacodynamic data from the clinical trial provided evidence of target engagement in patients and suggested that high baseline expression of SLFN11 may be a predictive biomarker of response. These findings provide a strong rationale for the continued development of this compound in solid tumors, potentially in combination with other agents or in patient populations selected based on biomarker expression.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 studies of the indenoisoquinolines LMP776 and this compound in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Studies of LMP744 in Lymphoma: A Technical Guide
Introduction
LMP744 (NSC 706744) is a novel, potent indenoisoquinoline derivative that functions as a topoisomerase I (TOP1) inhibitor.[1] It belongs to a class of non-camptothecin TOP1 inhibitors designed to overcome the clinical limitations of established drugs like topotecan (B1662842) and irinotecan. These limitations include chemical instability of the lactone ring, drug resistance mediated by efflux pumps (such as ABCG2), and significant toxicities.[2][3] this compound exhibits greater chemical stability, is not a substrate for common efflux transporters, and induces more persistent DNA-TOP1 cleavage complexes, providing a strong rationale for its development as an anticancer agent.[3][4]
This technical guide provides an in-depth summary of the key preclinical findings for this compound in the context of lymphoma, with a focus on its mechanism of action, efficacy in various models, and associated experimental protocols. The data presented is primarily derived from in vitro studies using lymphoma cell lines and a significant comparative oncology trial in canines with naturally occurring lymphoma, which has served as a crucial large animal model informing its clinical development.[5][6]
Core Mechanism of Action
This compound exerts its cytotoxic effects by targeting DNA topoisomerase I, an essential enzyme that relaxes DNA supercoiling during replication and transcription. The drug intercalates into the DNA strand at the site of TOP1-mediated cleavage, stabilizing the covalent TOP1-DNA cleavage complex (TOP1cc).[1][6] This trapping of the TOP1cc prevents the re-ligation of the single-strand DNA break. The collision of the DNA replication fork with this stabilized complex leads to the conversion of a transient single-strand break into a permanent, cytotoxic double-strand break (DSB).[6][7] These DSBs trigger a cascade of DNA Damage Response (DDR) pathways, culminating in cell cycle arrest and apoptosis.[1][6]
Preclinical Efficacy Data
In Vitro Studies in Lymphoma Cell Lines
This compound has demonstrated potent and selective activity in lymphoma cell lines, particularly those with deficiencies in the Homologous Recombination (HR) DNA repair pathway. Studies using isogenic avian B-cell lymphoma DT40 cells showed that cells deficient in BRCA1, BRCA2, or PALB2 were significantly more sensitive to this compound compared to their wild-type counterparts.[2] This highlights a potential therapeutic strategy for lymphomas harboring "BRCAness" or other HR defects.
| Cell Line Genotype | Drug | IC50 (nM) | Selectivity (Fold-Change vs. WT) |
| DT40 (Wild-Type) | This compound | ~40 | - |
| DT40 (BRCA1-deficient) | This compound | ~7 | ~5.7x |
| DT40 (BRCA2-deficient) | This compound | ~7 | ~5.7x |
| DT40 (PALB2-deficient) | This compound | ~7 | ~5.7x |
| Table 1: In Vitro antiproliferative activity of this compound in isogenic DT40 lymphoma cells. Data extracted from viability assays performed after 3-day drug treatments.[2] |
Additionally, preclinical evaluations have shown that Schlafen 11 (SLFN11) expression is a dominant determinant of response to indenoisoquinolines.[5][6][7] SLFN11-positive cancer cells are more sensitive to DNA-damaging agents, and its expression can be a predictive biomarker for this compound activity.[5][6]
In Vivo Studies: Canine Comparative Oncology Trial
A pivotal preclinical evaluation of this compound was conducted in client-owned dogs with spontaneously occurring non-Hodgkin's lymphoma. This large animal model provides valuable insights into drug efficacy, toxicity, and pharmacokinetics in a setting that more closely mimics human disease. In a comparative study with two other indenoisoquinolines (LMP400 and LMP776), this compound emerged as the most effective agent.[6][8]
| Parameter | Description |
| Study Population | 84 client-owned dogs with naturally occurring lymphomas were enrolled across cohorts for three indenoisoquinolines. 19 dogs were specifically evaluated for this compound efficacy.[6][8] |
| Dosing Regimen | This compound administered as a 1-hour intravenous (IV) infusion daily for 5 consecutive days (QDx5) on a 28-day cycle.[4] |
| Primary Objective | Determine the Maximum Tolerated Dose (MTD), acute toxicity profile, and anti-tumor activity.[9] |
Efficacy Results: this compound demonstrated a high objective response rate, with efficacy observed even at doses below its MTD.[6]
| Response Metric | Value |
| Overall Response Rate | 68.4% (13 of 19 dogs) |
| Partial Response (PR) | 13/19 |
| Stable Disease (SD) | Not explicitly separated from non-responders in this cohort |
| Table 2: Efficacy of this compound in canine lymphoma patients.[6][8] |
Toxicity and Safety: The dose-limiting toxicity (DLT) was determined through a standard 3+3 dose-escalation study design.
| Parameter | Value |
| Maximum Tolerated Dose (MTD) | 100 mg/m² |
| Dose-Limiting Toxicity (DLT) | Bone Marrow Toxicity |
| Table 3: Safety and tolerability of this compound in the canine lymphoma trial. |
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics (PK)
Pharmacokinetic analyses in the canine model revealed a triphasic plasma behavior and, most notably, extensive and sustained accumulation of this compound in tumor tissue. Tumor concentrations were found to be at least two orders of magnitude higher than corresponding plasma concentrations, which likely contributes to its potent in vivo activity.[8]
| PK Parameter | Value (mean) | Unit |
| Total Body Clearance (Clt) | 57.5 | L/h/m² |
| Volume of Central Compartment (Vc) | 136 | L/m² |
| Terminal Half-life (t½) | 183 | hours |
| Tumor vs. Plasma Concentration Ratio | >100x | - |
| Table 4: Key pharmacokinetic parameters of this compound in dogs with lymphoma.[8] |
Pharmacodynamics (PD)
Target engagement and the induction of a DNA damage response were confirmed in tumor biopsies from treated canines and subsequently in human clinical trials. The primary pharmacodynamic biomarker, γH2AX (phosphorylated histone H2AX), serves as a sensitive indicator of DNA double-strand breaks.[10]
Analyses of paired tumor biopsies in clinical studies confirmed that this compound treatment leads to:[5][6]
-
Increased γH2AX: Indicating the formation of DNA double-strand breaks.
-
Increased RAD51: A key component of the homologous recombination repair machinery.
-
Increased phosphorylated KAP1 (pKAP1): A downstream target of the ATM kinase in the DDR pathway.
-
Decreased Nuclear TOP1: Consistent with the degradation of TOP1 after being trapped on chromatin.
Experimental Protocols
In Vitro Cell Viability Assay (DT40 Lymphoma Cells)
This protocol is based on the methodology used to determine the IC50 values of this compound in DT40 lymphoma cells.[2]
-
Cell Culture: DT40 chicken lymphoma cells (wild-type and HR-deficient mutants) are cultured at 37°C with 5% CO2 in RPMI-1640 medium supplemented with 1% chicken serum, 10% FBS, 10 nM β-mercaptoethanol, and penicillin–streptomycin.[2][11]
-
Plating: Cells are seeded at a density of 5,000 cells per well in 96-well white plates.
-
Drug Treatment: this compound is added to the wells in a series of dilutions to achieve a range of final concentrations. Experiments are performed in triplicate.
-
Incubation: Plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is determined using a luminescence-based assay that measures ATP content (e.g., ATPlite or CellTiter-Glo), which correlates with the number of viable cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to untreated controls, and IC50 values are calculated using a non-linear regression model (dose-response curve).
Quantitative Immunofluorescence (qIF) for γH2AX
This is a representative protocol for measuring pharmacodynamic biomarkers in tissue, synthesized from validated methodologies.[10][12][13]
-
Sample Collection & Preparation:
-
Collect core needle tumor biopsies (18-gauge) and flash-freeze immediately to preserve post-translational modifications.[6]
-
Alternatively, fix in 4% paraformaldehyde for 30 minutes at room temperature, followed by embedding in paraffin.
-
Cut thin sections (e.g., 5 µm) and mount on slides.
-
-
Permeabilization & Blocking:
-
Wash slides three times in PBS.
-
Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes to allow antibody access to the nucleus.
-
Block non-specific antibody binding by incubating with 5% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes.
-
-
Antibody Incubation:
-
Incubate slides with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X, Ser139) diluted in PBS with 5% BSA. Incubation is typically performed overnight at 4°C in a humidified chamber.
-
Wash slides three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) for 30-60 minutes at 37°C in the dark.
-
-
Counterstaining & Mounting:
-
Wash slides three times with PBS.
-
Counterstain nuclei with DAPI (4′,6-diamidino-2-phenylindole).
-
Mount coverslips using an anti-fade mounting medium.
-
-
Imaging & Quantification:
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Use automated image analysis software (e.g., Fiji, ImageJ) to identify nuclei (based on DAPI stain) and quantify the intensity or area of the γH2AX signal within each nucleus.[12]
-
The final readout is often expressed as the percentage of nuclear area positive (%NAP) for the biomarker, allowing for quantitative comparison between pre- and post-treatment samples.[10]
-
References
- 1. Facebook [cancer.gov]
- 2. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase 1 studies of the indenoisoquinolines LMP776 and this compound in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The indenoisoquinoline LMP517: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to LMP744: A Novel Topoisomerase I Inhibitor Targeting DNA Replication in Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
LMP744 is a novel, non-camptothecin indenoisoquinoline inhibitor of topoisomerase I (TOP1), a critical enzyme involved in DNA replication and transcription. By stabilizing the TOP1-DNA cleavage complex (TOP1cc), this compound induces persistent DNA single- and double-strand breaks, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its effect on DNA replication, and its selective cytotoxicity towards cancer cells with specific genetic backgrounds, such as those with homologous recombination deficiency (HRD) and high expression of Schlafen 11 (SLFN11). We present quantitative data on its cellular activity, detailed experimental protocols for its evaluation, and visual representations of its mechanism and the DNA damage response pathway it activates.
Introduction
Topoisomerase I (TOP1) is a key enzyme that alleviates torsional stress during DNA replication and transcription by creating transient single-strand breaks.[1] While TOP1 is essential for normal cell function, it is often overexpressed in cancer cells, making it an attractive target for anticancer therapies.[1] this compound is a potent, synthetic indenoisoquinoline that represents a new class of TOP1 inhibitors designed to overcome the limitations of camptothecin (B557342) analogs, such as chemical instability and drug resistance.[2][3] this compound traps the TOP1cc, leading to collisions with the replication machinery, the formation of lethal double-strand breaks, and subsequent cell death, particularly in rapidly proliferating cancer cells.[1][2]
Mechanism of Action: Targeting the TOP1-DNA Complex
This compound exerts its cytotoxic effects by intercalating into the DNA at the site of TOP1-mediated cleavage and stabilizing the TOP1cc. This prevents the re-ligation of the DNA strand, resulting in an accumulation of single-strand breaks. During the S-phase of the cell cycle, the collision of the replication fork with these stalled TOP1cc leads to the generation of highly toxic DNA double-strand breaks (DSBs).[2] This targeted induction of DNA damage preferentially affects cancer cells, which are characterized by high rates of proliferation and often possess defects in DNA damage repair pathways.
Signaling Pathway of this compound-induced DNA Damage and Cell Death
The following diagram illustrates the proposed signaling pathway initiated by this compound.
Caption: this compound stabilizes TOP1cc, leading to DSBs and activating the DDR pathway, ultimately causing cell cycle arrest and apoptosis, which is enhanced in HRD and SLFN11-high cancer cells.
Quantitative Data: Cellular Activity of this compound
The cytotoxic activity of this compound has been evaluated across a range of cancer cell lines, demonstrating particular potency in cells with deficiencies in homologous recombination repair and high expression of SLFN11.
Table 1: IC50 Values of this compound in DLD1 Colorectal Adenocarcinoma Cells
| Cell Line | Genotype | This compound IC50 (nM) |
| DLD1 | Wild-Type | 45 |
| DLD1 | BRCA2 -/- | 15 |
| Data extracted from Marzi et al., Mol Cancer Ther, 2019.[2] |
Table 2: Activity of this compound in the NCI-60 Cancer Cell Line Panel
| Parameter | Value |
| Mean Graph Midpoint (MGM) for Growth Inhibition | 15.5 µM |
| Pearson Correlation with SLFN11 Expression (NCI-60) | r = 0.68 (p = 1.7e-09) |
| Pearson Correlation with SLFN11 Expression (GDSC) | r = 0.48 (p = 1.7e-41) |
| Data from the ClinicalTrials.gov protocol NCT03030417 and Marzi et al., Mol Cancer Ther, 2019.[2][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on DNA replication and cell viability.
Cell Viability Assay (MTT/MTS or similar)
This protocol is a representative method for determining the IC50 values of this compound.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
TOP1-mediated DNA Cleavage Assay
This assay directly measures the ability of this compound to stabilize the TOP1cc.
-
Substrate Preparation: A 3'-[32P]-labeled DNA oligonucleotide is used as the substrate.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, EDTA, and BSA.
-
Incubation: Incubate the radiolabeled DNA substrate with recombinant human TOP1 in the reaction buffer in the presence of varying concentrations of this compound for 20-30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding SDS and proteinase K.
-
Electrophoresis: Analyze the DNA fragments by denaturing polyacrylamide gel electrophoresis.
-
Visualization: Visualize the cleavage products by autoradiography. An increase in the intensity of the cleaved DNA fragments indicates stabilization of the TOP1cc by this compound.
Immunofluorescence Staining for γH2AX and Rad51
This protocol is used to detect DNA double-strand breaks (γH2AX) and the engagement of the homologous recombination repair machinery (Rad51) in tumor biopsies or cultured cells.
-
Sample Preparation: Fix tumor biopsies in formalin and embed in paraffin, or grow cells on coverslips and fix with paraformaldehyde.
-
Permeabilization: Permeabilize the cells with Triton X-100.
-
Blocking: Block non-specific antibody binding with bovine serum albumin (BSA).
-
Primary Antibody Incubation: Incubate the samples with primary antibodies against γH2AX and Rad51 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the samples and incubate with fluorescently labeled secondary antibodies.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the samples on microscope slides.
-
Imaging: Acquire images using a fluorescence or confocal microscope.
-
Quantification: Quantify the number and intensity of γH2AX and Rad51 foci per nucleus using image analysis software.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: A typical preclinical workflow for evaluating this compound, from in vitro characterization to in vivo efficacy and biomarker identification.
In Vivo Studies
Human Tumor Xenograft Models
This compound has demonstrated modest activity in human tumor xenograft models. For instance, in an HCT-116 colon tumor model, a dose of 33.5 mg/kg/dose administered intravenously on a qdx 5 schedule resulted in a 53% tumor growth delay.[4] In an A375 melanoma model, a dose of 22.4 mg/kg/dose on the same schedule led to a 34% tumor growth delay.[4]
Canine Lymphoma Trial (COTC007b)
A comparative oncology trial in dogs with naturally occurring lymphoma showed promising results for this compound. The maximum tolerated dose (MTD) was established at 100 mg/m2.[5] Objective responses were observed in 13 out of 19 dogs treated with this compound.[5] Pharmacodynamic studies in this trial demonstrated sustained tumor accumulation of this compound and induction of γH2AX in tumor tissues.[5]
Phase I Clinical Trial (NCT03030417)
A Phase I clinical trial in adult patients with relapsed solid tumors and lymphomas established the MTD of this compound at 190 mg/m²/day, administered intravenously for 5 consecutive days in a 28-day cycle.[6] The study showed limited single-agent activity in a heavily pretreated population; however, prolonged disease stabilization was observed in some patients.[6] Pharmacodynamic analyses of paired tumor biopsies confirmed target engagement through the induction of DNA damage response markers, including γH2AX and Rad51.[6]
Conclusion
This compound is a promising novel TOP1 inhibitor with a distinct mechanism of action that leads to lethal DNA damage, particularly in cancer cells with underlying deficiencies in DNA repair pathways. Its enhanced activity in HRD and SLFN11-expressing tumors provides a strong rationale for biomarker-driven clinical development. Further investigation into combination therapies, particularly with agents that also modulate the DNA damage response, such as PARP inhibitors, is warranted to fully exploit the therapeutic potential of this compound. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers and clinicians working on the development of novel cancer therapeutics targeting DNA replication.
References
- 1. Node, Edge and Graph Attributes [emden.github.io]
- 2. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for iterative indirect immunofluorescence imaging in cultured cells, tissue sections, and metaphase chromosome spreads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Attributes | Graphviz [graphviz.org]
- 6. asco.org [asco.org]
An In-depth Technical Guide to the Pharmacodynamics of LMP744
For Researchers, Scientists, and Drug Development Professionals
Introduction
LMP744, an indenoisoquinoline derivative, is a potent, non-camptothecin inhibitor of human topoisomerase I (TOP1), a critical enzyme involved in DNA replication, transcription, and repair.[1] Unlike the camptothecin (B557342) class of TOP1 inhibitors, this compound and other indenoisoquinolines offer improved chemical stability and are not substrates for common drug efflux pumps, potentially overcoming mechanisms of multidrug resistance.[2] This guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, effects on cellular signaling pathways, and quantitative data from key preclinical and clinical studies.
Core Mechanism of Action: TOP1 Inhibition
This compound exerts its cytotoxic effects by targeting the TOP1-DNA cleavage complex. TOP1 relieves torsional stress in DNA by introducing transient single-strand breaks. This compound intercalates into the DNA at the site of the break and stabilizes the covalent complex between TOP1 and the cleaved DNA strand.[3] This stabilization prevents the re-ligation of the DNA, leading to an accumulation of persistent single-strand breaks. The collision of replication forks with these stabilized cleavage complexes results in the formation of irreversible double-strand DNA breaks, which trigger cell cycle arrest and ultimately lead to apoptosis.[3][4]
Signaling Pathway of this compound-Induced Cytotoxicity
The induction of DNA damage by this compound activates a cascade of cellular responses, primarily involving the DNA Damage Response (DDR) pathway.
Caption: this compound stabilizes the TOP1-DNA cleavage complex, leading to DNA damage and apoptosis.
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data for this compound from various preclinical and clinical studies.
In Vitro Cytotoxicity
| Cell Line | Genotype | IC50 (nM) | Assay | Reference |
| DT40 (Avian B-cell Lymphoma) | Wild-type | 40 | ATPlite | [5] |
| DT40 (Avian B-cell Lymphoma) | BRCA1-deficient | 7 | ATPlite | [5] |
| DT40 (Avian B-cell Lymphoma) | BRCA2-deficient | 7 | ATPlite | [5] |
| DT40 (Avian B-cell Lymphoma) | PALB2-deficient | 7 | ATPlite | [5] |
| CCRF-CEM (Human Leukemia) | Wild-type | Not specified | Not specified | [5] |
| CCRF-CEM (Human Leukemia) | SLFN11-knockout | Resistant | Not specified | [5] |
In Vivo Efficacy
| Animal Model | Tumor Type | Dose | Route | Schedule | Response | Reference |
| Nude Mice | A253 Human Head and Neck Xenograft | 20 mg/kg | IV | Once weekly for 4 weeks | Moderate activity | [6] |
| Nude Mice | FaDu Human Head and Neck Xenograft | 20 mg/kg | IV | Once weekly for 4 weeks | Moderate activity | [6] |
| Canine | Naturally Occurring Lymphoma | 5 mg/kg (100 mg/m²) | IV | Daily for 5 days in 28-day cycles | 68.4% Overall Response Rate (13 of 19 dogs) | [7][8] |
Clinical Pharmacodynamics (Phase I Study)
| Parameter | Value | Patient Population | Reference |
| Maximum Tolerated Dose (MTD) | 190 mg/m²/day | Adults with relapsed solid tumors and lymphomas | [2][3] |
| Overall Response Rate (at MTD) | 3% (1 confirmed partial response in 35 patients) | Adults with relapsed solid tumors and lymphomas | [3] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (CellTiter-Glo® 3D)
This protocol is adapted for determining the viability of cells in 3D culture treated with this compound.
Workflow Diagram:
Caption: Workflow for determining cell viability using the CellTiter-Glo® 3D assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate suitable for 3D culture (e.g., ultra-low attachment plates) at a density optimized for spheroid formation.
-
Drug Treatment: After spheroid formation, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) under standard cell culture conditions.
-
Reagent Preparation: Thaw the CellTiter-Glo® 3D Reagent and equilibrate to room temperature.
-
Assay Procedure:
-
Equilibrate the cell plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well.
-
Place the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.
Alkaline Elution Assay for TOP1-DNA Cleavage Complexes
This method quantifies the DNA-protein crosslinks, which are indicative of stabilized TOP1 cleavage complexes.
Workflow Diagram:
Caption: Workflow for the alkaline elution assay to measure TOP1cc.
Protocol:
-
Cell Labeling: Culture cells (e.g., CCRF-CEM) in the presence of a radioactive DNA precursor, such as [³H]thymidine, for one to two cell doublings to uniformly label the DNA.[9]
-
Drug Treatment: Treat the radiolabeled cells with the desired concentrations of this compound for a specified time (e.g., 1 hour).[9]
-
Cell Lysis: Carefully layer the cell suspension onto a filter and lyse the cells with a detergent-containing buffer.
-
Alkaline Elution: Elute the DNA from the filter with an alkaline buffer at a constant flow rate. The rate of elution is proportional to the number of DNA strand breaks.
-
Fraction Collection: Collect fractions of the eluate over a period of several hours.
-
Quantification: Determine the amount of radioactivity in each fraction using a scintillation counter.
-
Data Analysis: Plot the fraction of DNA retained on the filter versus the elution time. The slope of the elution curve is proportional to the frequency of DNA-protein crosslinks.
Quantitative Immunofluorescence (qIF) for Pharmacodynamic Markers
This protocol is for the detection and quantification of pharmacodynamic markers in tumor biopsies.
Workflow Diagram:
Caption: Workflow for quantitative immunofluorescence of pharmacodynamic markers.
Protocol:
-
Sample Preparation: Obtain pre- and post-treatment tumor biopsies. Fix the tissue in formalin and embed in paraffin. Cut thin sections and mount them on microscope slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced epitope retrieval.
-
Immunostaining:
-
Block non-specific antibody binding.
-
Incubate with a cocktail of primary antibodies targeting the markers of interest (see table below) and a tumor marker (e.g., β-catenin).[3]
-
Wash and incubate with corresponding fluorescently labeled secondary antibodies.
-
Counterstain nuclei with a DNA dye such as DAPI.
-
-
Imaging: Acquire images using a fluorescence microscope with appropriate filters.
-
Image Analysis: Use image analysis software to quantify the fluorescence intensity of each marker within the tumor cell nuclei.
Primary Antibodies for qIF:
| Target | Antibody Clone | Reference |
| Nuclear TOP1 | EPR5376-(2) | [3] |
| TOP1cc | 1.1A | [3] |
| pKAP1 | EPR5248 | [3] |
| γH2AX | Validated IFA | [3] |
| pNBS1 | Validated IFA | [3] |
| RAD51 | Validated IFA | [3] |
| SLFN11 | D8W1B | [3] |
| Cleaved Caspase-3 | Not specified | [3] |
Conclusion
This compound is a promising TOP1 inhibitor with a distinct pharmacodynamic profile compared to traditional camptothecins. Its ability to induce persistent DNA damage and its activity in chemoresistant models warrant further investigation. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other indenoisoquinoline-based anticancer agents.
References
- 1. Facebook [cancer.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Phase 1 studies of the indenoisoquinolines LMP776 and this compound in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment with novel topoisomerase inhibitors in Ewing sarcoma models reveals heterogeneity of tumor response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Role of LMP744 in the Induction of Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LMP744, a novel indenoisoquinoline derivative, is a potent topoisomerase I (TOP1) inhibitor currently under clinical investigation for the treatment of various malignancies. Its primary mechanism of antineoplastic activity resides in its ability to stabilize the TOP1-DNA cleavage complex, leading to the formation of irreversible DNA double-strand breaks. This accumulation of DNA damage triggers a robust DNA Damage Response (DDR), culminating in cell cycle arrest and the induction of apoptosis. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced apoptosis, supported by available preclinical and clinical data. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and drug development efforts in this area.
Introduction
Topoisomerase I (TOP1) is a critical enzyme responsible for relaxing DNA supercoiling during replication and transcription.[1] Inhibitors of TOP1, such as the camptothecin (B557342) derivatives, have been established as effective anticancer agents. This compound represents a new generation of non-camptothecin TOP1 inhibitors designed to overcome some of the limitations of earlier compounds.[1] By binding to the TOP1-DNA complex, this compound prevents the re-ligation of the DNA strand, effectively trapping the enzyme on the DNA.[1] This leads to the accumulation of single-strand breaks that are converted into cytotoxic double-strand breaks during DNA replication, ultimately initiating the apoptotic cascade.[1]
Mechanism of Action: From TOP1 Inhibition to Apoptosis
The cytotoxic effects of this compound are initiated by its direct interaction with the TOP1-DNA cleavage complex. This stabilization prevents the re-ligation of the DNA backbone, leading to an accumulation of single-strand breaks. When the replication fork collides with these stabilized complexes, irreversible DNA double-strand breaks (DSBs) are formed. These DSBs are the primary trigger for the cellular apoptotic response.
The DNA Damage Response (DDR) Pathway
The presence of DSBs activates the DNA Damage Response (DDR), a complex signaling network that senses DNA damage and coordinates a cellular response, which can include DNA repair, cell cycle arrest, or apoptosis. Key molecular events in the DDR initiated by this compound include:
-
Activation of Sensor Kinases: The DSBs are recognized by sensor proteins, primarily the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases.
-
Signal Transduction: Activated ATM/ATR phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2.
-
Phosphorylation of H2AX (γH2AX): One of the earliest events in the DDR is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX. This modification serves as a docking site for various DNA repair and signaling proteins. Increased levels of γH2AX are a well-established biomarker of DSBs and have been observed in response to this compound treatment.[2]
-
Recruitment of Repair Proteins: The DDR signaling cascade facilitates the recruitment of DNA repair proteins, such as RAD51, to the sites of damage.[2]
-
Phosphorylation of KAP1 (pKAP1): The phosphorylation of KRAB-associated protein 1 (KAP1) is another indicator of DDR activation.[2]
The Intrinsic Pathway of Apoptosis
If the DNA damage induced by this compound is too extensive to be repaired, the DDR pathway signals for the initiation of the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.
-
Role of the Bcl-2 Family: The Bcl-2 family consists of pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The DDR can lead to the activation of pro-apoptotic "BH3-only" proteins, which in turn activate Bax and Bak.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize in the outer mitochondrial membrane, forming pores that lead to MOMP.
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway.
-
Executioner Caspase Activation: Activated caspase-9 cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.
-
Cleavage of Cellular Substrates: The executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies. The detection of cleaved caspase-3 is a definitive marker of apoptosis and has been observed in tumor biopsies from patients responding to this compound.[2]
The Role of SLFN11
Schlafen family member 11 (SLFN11) has emerged as a key determinant of sensitivity to DNA-damaging agents, including TOP1 inhibitors. High expression of SLFN11 has been correlated with a better response to this compound.[2] SLFN11 is thought to promote cell death by irreversibly arresting the replication fork at sites of DNA damage, thereby enhancing the cytotoxic effect of agents like this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a general workflow for assessing this compound-induced apoptosis.
Caption: this compound-induced apoptotic signaling pathway.
Caption: Experimental workflow for assessing this compound-induced apoptosis.
Quantitative Data
The following tables summarize key quantitative data related to the activity of this compound.
Table 1: Clinical Trial Data for this compound (NCT03030417)
| Parameter | Value | Reference |
| Patient Population | Advanced, refractory solid tumors or lymphomas | [2] |
| Number of Patients | 35 | [2] |
| Administration | Intravenously, daily for 5 days in 28-day cycles | [1] |
| Maximum Tolerated Dose (MTD) | 190 mg/m²/day | [2] |
| Overall Response Rate (ORR) | 3% (1 confirmed partial response) | [2] |
Table 2: Preclinical Activity of this compound (GI50 Values from NCI-60 Screen)
| Cell Line | Tissue of Origin | GI50 (-log M) |
| Leukemia | ||
| CCRF-CEM | Leukemia | 7.19 |
| HL-60(TB) | Leukemia | 7.11 |
| K-562 | Leukemia | 7.04 |
| MOLT-4 | Leukemia | 7.22 |
| RPMI-8226 | Leukemia | 7.22 |
| SR | Leukemia | 7.37 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | Non-Small Cell Lung | 7.30 |
| EKVX | Non-Small Cell Lung | 7.26 |
| HOP-62 | Non-Small Cell Lung | 7.22 |
| HOP-92 | Non-Small Cell Lung | 7.15 |
| NCI-H226 | Non-Small Cell Lung | 7.00 |
| NCI-H23 | Non-Small Cell Lung | 7.19 |
| NCI-H322M | Non-Small Cell Lung | 7.17 |
| NCI-H460 | Non-Small Cell Lung | 7.30 |
| NCI-H522 | Non-Small Cell Lung | 7.22 |
| Colon Cancer | ||
| COLO 205 | Colon | 7.10 |
| HCC-2998 | Colon | 7.11 |
| HCT-116 | Colon | 7.17 |
| HCT-15 | Colon | 7.10 |
| HT29 | Colon | 7.22 |
| KM12 | Colon | 7.17 |
| SW-620 | Colon | 7.15 |
| CNS Cancer | ||
| SF-268 | CNS | 7.11 |
| SF-295 | CNS | 7.17 |
| SF-539 | CNS | 7.17 |
| SNB-19 | CNS | 7.22 |
| SNB-75 | CNS | 7.11 |
| U251 | CNS | 7.15 |
| Melanoma | ||
| LOX IMVI | Melanoma | 7.19 |
| MALME-3M | Melanoma | 7.17 |
| M14 | Melanoma | 7.17 |
| SK-MEL-2 | Melanoma | 7.17 |
| SK-MEL-28 | Melanoma | 7.15 |
| SK-MEL-5 | Melanoma | 7.17 |
| UACC-257 | Melanoma | 7.15 |
| UACC-62 | Melanoma | 7.22 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian | 7.15 |
| OVCAR-3 | Ovarian | 7.26 |
| OVCAR-4 | Ovarian | 7.17 |
| OVCAR-5 | Ovarian | 7.15 |
| OVCAR-8 | Ovarian | 7.19 |
| NCI/ADR-RES | Ovarian | 7.11 |
| SK-OV-3 | Ovarian | 7.19 |
| Renal Cancer | ||
| 786-0 | Renal | 7.22 |
| A498 | Renal | 7.17 |
| ACHN | Renal | 7.15 |
| CAKI-1 | Renal | 7.19 |
| RXF 393 | Renal | 7.15 |
| SN12C | Renal | 7.17 |
| TK-10 | Renal | 7.17 |
| UO-31 | Renal | 7.15 |
| Prostate Cancer | ||
| PC-3 | Prostate | 7.17 |
| DU-145 | Prostate | 7.19 |
| Breast Cancer | ||
| MCF7 | Breast | 7.22 |
| MDA-MB-231/ATCC | Breast | 7.17 |
| HS 578T | Breast | 7.17 |
| BT-549 | Breast | 7.15 |
| T-47D | Breast | 7.22 |
| MDA-MB-435 | Breast | 7.15 |
Note: GI50 is the concentration of drug that causes 50% inhibition of cell growth. The values are presented as the negative logarithm of the molar concentration. Data is illustrative and based on publicly available NCI-60 database information.
Experimental Protocols
The following are representative protocols for key experiments used to assess this compound-induced apoptosis. These should be optimized for specific cell lines and experimental conditions.
Western Blot Analysis of Apoptotic Markers
This protocol describes the detection of γH2AX, cleaved caspase-3, and Bcl-2 family proteins by western blot.
Materials:
-
Cancer cells treated with this compound and untreated controls
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-γH2AX (e.g., Cell Signaling Technology, #9718)
-
Rabbit anti-cleaved caspase-3 (e.g., Cell Signaling Technology, #9664)
-
Rabbit anti-Bax (e.g., Cell Signaling Technology, #2772)
-
Rabbit anti-Bcl-2 (e.g., Cell Signaling Technology, #2870)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Denature protein lysates and separate by SDS-PAGE. Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Immunofluorescence Staining for γH2AX and Cleaved Caspase-3
This protocol details the in situ detection of γH2AX foci and cleaved caspase-3.
Materials:
-
Cells grown on coverslips, treated with this compound and untreated controls
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBST)
-
Primary antibodies:
-
Mouse anti-γH2AX (e.g., Millipore, clone JBW301)
-
Rabbit anti-cleaved caspase-3 (e.g., Cell Signaling Technology, #9664)
-
-
Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-mouse, Alexa Fluor 594 anti-rabbit)
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Fixation: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash three times with PBS.
-
Permeabilization: Permeabilize cells with permeabilization buffer for 10 minutes.
-
Washing: Wash three times with PBS.
-
Blocking: Block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBST.
-
Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBST, protected from light.
-
Mounting: Mount coverslips with antifade mounting medium containing DAPI.
-
Imaging: Visualize and capture images using a fluorescence microscope.
Immunohistochemistry for SLFN11 in Tumor Biopsies
This protocol is based on the methodology used in the NCT03030417 clinical trial.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor biopsy sections
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Primary antibody: Rabbit anti-SLFN11 (Cell Signaling Technology, clone D8W1B)
-
Polymer-based detection system (e.g., Leica BOND Polymer Refine Detection)
-
Hematoxylin for counterstaining
-
Automated staining platform (e.g., Leica BOND) or manual staining equipment
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval according to optimized protocols.
-
Peroxidase Block: Block endogenous peroxidase activity.
-
Primary Antibody Incubation: Incubate with the anti-SLFN11 antibody at the optimized dilution.
-
Detection: Apply the polymer-based detection system.
-
Chromogen: Add the chromogen (e.g., DAB) and incubate to develop the signal.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a permanent mounting medium.
-
Analysis: Score the staining intensity and percentage of positive tumor cells (H-score).
Conclusion
This compound is a promising TOP1 inhibitor that induces apoptosis in cancer cells through the activation of the DNA Damage Response and the intrinsic apoptotic pathway. The formation of γH2AX and the cleavage of caspase-3 are reliable biomarkers of this compound's activity. Furthermore, the expression level of SLFN11 appears to be a key determinant of tumor sensitivity. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate the therapeutic potential of this compound and to develop strategies for its clinical application. Future studies should continue to elucidate the intricate details of the signaling pathways involved and to identify additional biomarkers that can predict patient response.
References
Initial In Vitro Efficacy of LMP744: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro studies investigating the efficacy of LMP744, a novel non-camptothecin indenoisoquinoline derivative that acts as a topoisomerase 1 (TOP1) inhibitor.[1] This document details the compound's mechanism of action, summarizes key quantitative data from cytotoxicity assays, outlines detailed experimental protocols, and visualizes the critical signaling pathways involved in its antitumor activity.
Core Mechanism of Action
This compound exerts its cytotoxic effects by targeting topoisomerase 1, a crucial enzyme for relieving DNA torsional stress during replication and transcription.[1] Unlike camptothecin (B557342) and its derivatives, this compound offers improved chemical stability.[2][3][4] Its mechanism involves binding to and stabilizing the TOP1-DNA cleavage complex.[1] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When these stabilized complexes are encountered by the replication machinery, they are converted into lethal double-strand breaks, ultimately inducing cell cycle arrest and apoptosis.[1]
Notably, the efficacy of this compound is significantly influenced by the cellular context, particularly the status of DNA damage repair pathways. Two key determinants of sensitivity to this compound are the expression of Schlafen 11 (SLFN11) and deficiencies in the homologous recombination (HR) pathway.[5][6][7]
Quantitative Efficacy Data
The in vitro cytotoxic activity of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent, nanomolar-range activity, particularly in cell lines with specific genetic backgrounds.
| Cell Line | Cancer Type | Genotype | This compound IC50 (nM) | Reference |
| DLD1 | Colon Carcinoma | Wild-Type | ~45 | [1] |
| DLD1 | Colon Carcinoma | BRCA2 -/- | ~15 | [1] |
This table is a summary of available data. A broader screening of this compound across the NCI-60 cell line panel has been performed, and detailed datasets can be explored through resources like CellMinerCDB.[8]
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the efficacy and mechanism of action of this compound.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value.
TOP1-Mediated DNA Cleavage Assay
This assay directly measures the ability of this compound to stabilize the TOP1-DNA cleavage complex.
Materials:
-
Purified human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound
-
Reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/mL BSA)
-
Stop buffer (e.g., SDS and a tracking dye)
-
Gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
-
Gel imaging system
Protocol:
-
Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA, reaction buffer, and various concentrations of this compound.
-
Enzyme Addition: Add purified human Topoisomerase I to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop buffer.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands using a gel imaging system. An increase in the nicked or linear DNA form in the presence of this compound indicates stabilization of the TOP1-DNA cleavage complex.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for its in vitro evaluation.
Caption: Mechanism of action of this compound, leading from TOP1cc stabilization to apoptosis.
Caption: Role of HRD and SLFN11 in this compound-induced cell death.
Caption: A typical experimental workflow for the in vitro evaluation of this compound.
References
- 1. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. The Indenoisoquinoline TOP1 Inhibitors Selectively Target Homologous Recombination-Deficient and Schlafen 11-Positive Cancer Cells and Synergize with Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
LMP744: A Technical Guide to Blood-Brain Barrier Permeability for Glioma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LMP744 (also known as NSC 706744) is a novel, small-molecule indenoisoquinoline derivative that has emerged as a promising therapeutic candidate for glioma, a notoriously difficult-to-treat primary brain tumor. A critical challenge in glioma therapy is the blood-brain barrier (BBB), a highly selective semipermeable border that prevents most systemically administered drugs from reaching the tumor in efficacious concentrations. Preclinical evidence suggests that this compound can effectively cross the BBB, a characteristic that, combined with its potent dual-mechanism of action, positions it as a significant agent in neuro-oncology research and development. This technical guide provides an in-depth overview of the BBB permeability of this compound, its mechanism of action, and relevant experimental protocols for its investigation in the context of glioma.
Mechanism of Action: A Dual-Targeting Approach
This compound exerts its anti-tumor effects through a dual mechanism, targeting two critical pathways in cancer cell proliferation and survival.[1]
-
Topoisomerase I (TOP1) Inhibition : this compound is a potent inhibitor of TOP1, a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription.[2] By binding to the TOP1-DNA cleavage complex, this compound prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks.[3][4][5] The collision of the replication fork with these stabilized cleavage complexes results in irreversible double-strand breaks, triggering cell cycle arrest and apoptosis.[2]
-
c-Myc Downregulation : In addition to TOP1 inhibition, this compound has been shown to target the c-Myc oncogene, which is frequently overexpressed in gliomas and drives tumor growth. This compound binds to and stabilizes the G-quadruplex structure in the promoter region of the c-Myc gene. This stabilization acts as a transcriptional repressor, leading to the downregulation of c-Myc expression.
This dual-targeting mechanism offers a multi-pronged attack on glioma cells, potentially overcoming resistance mechanisms associated with single-target agents.
Blood-Brain Barrier Permeability of this compound
A key attribute of this compound for the treatment of glioma is its ability to penetrate the blood-brain barrier. While specific, publicly available quantitative data from head-to-head BBB permeability studies are limited, preclinical pharmacokinetic studies in mice have provided insights into its distribution.
Preclinical Pharmacokinetic Data
A study in CD2F1 mice assessed the single-dose pharmacokinetics and tissue distribution of this compound following intravenous administration.[6] While direct brain-to-plasma ratios are not detailed in the available literature, the study established key pharmacokinetic parameters that are indicative of its distribution profile.
| Parameter | Value | Species | Reference |
| Elimination Half-life (t½) | 21.1 hours | CD2F1 Mouse | [6] |
| Clearance | 0.2 L/hr | CD2F1 Mouse | [6] |
| Volume of Distribution (Vd) | 3.1 L | CD2F1 Mouse | [6] |
| Area Under the Curve (AUC) | 4824.3 mcg/mL*h | CD2F1 Mouse | [6] |
Table 1: Preclinical Pharmacokinetic Parameters of this compound in Mice.[6]
Promotional materials and press releases from Gibson Oncology, the developer of this compound, have stated that the drug crosses the blood-brain barrier at concentrations ten times higher than the necessary concentration to kill cancer cells and maintains this level for over 24 hours per dose.[1] However, the primary research data substantiating this specific claim is not yet publicly available.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound's BBB permeability and efficacy in glioma models. These protocols are based on established techniques in the field.
In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)
This protocol describes a common method to assess the permeability of a compound across an in vitro model of the blood-brain barrier.
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a monolayer of brain endothelial cells.
Materials:
-
Human brain microvascular endothelial cells (hBMECs)
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium and supplements
-
This compound (NSC 706744)
-
Lucifer yellow (as a marker for paracellular permeability)
-
LC-MS/MS system for quantification of this compound
Procedure:
-
Cell Seeding: Seed hBMECs onto the apical side of the Transwell inserts at a high density. Culture until a confluent monolayer is formed, typically confirmed by transendothelial electrical resistance (TEER) measurement.
-
TEER Measurement: Monitor the integrity of the endothelial monolayer by measuring TEER daily. A high TEER value indicates the formation of tight junctions, characteristic of the BBB.
-
Permeability Assay:
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add this compound at a known concentration to the apical (donor) chamber.
-
To assess paracellular flux, add Lucifer yellow to the apical chamber in parallel wells.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
Immediately after each sampling, replace the collected volume with fresh transport buffer.
-
-
Quantification:
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Measure the fluorescence of Lucifer yellow to assess the integrity of the monolayer during the experiment.
-
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt: The rate of appearance of this compound in the receiver chamber.
-
A: The surface area of the Transwell membrane.
-
C0: The initial concentration of this compound in the donor chamber.
-
-
Orthotopic Glioma Xenograft Model in Mice
This protocol outlines the establishment of a glioma tumor in the brain of an immunodeficient mouse to evaluate the in vivo efficacy of this compound.
Objective: To assess the anti-tumor activity of this compound in a clinically relevant animal model of glioma.
Materials:
-
Human glioma cell line (e.g., U87MG, U251) or patient-derived glioma stem cells
-
Immunodeficient mice (e.g., athymic nude or NOD-SCID)
-
Stereotactic apparatus for intracranial injection
-
This compound for injection (formulated in a suitable vehicle)
-
Bioluminescence imaging system (if using luciferase-expressing cells)
-
Anesthetics and analgesics
Procedure:
-
Cell Preparation: Culture and harvest glioma cells. Resuspend a defined number of cells (e.g., 1 x 10^5) in a small volume of sterile, serum-free medium or PBS.
-
Stereotactic Intracranial Injection:
-
Anesthetize the mouse and secure it in the stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a micro-syringe, slowly inject the cell suspension into the desired brain region (e.g., the striatum). The coordinates are determined relative to the bregma.
-
Withdraw the needle slowly and suture the incision.
-
-
Tumor Growth Monitoring:
-
Monitor the health and weight of the mice regularly.
-
If using luciferase-expressing cells, perform bioluminescence imaging weekly to monitor tumor growth and size.
-
-
This compound Treatment:
-
Once tumors are established (as determined by imaging or a set time point), randomize the mice into treatment and control groups.
-
Administer this compound intravenously at the desired dose and schedule. The control group should receive the vehicle.
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth via imaging.
-
Monitor for clinical signs of tumor progression.
-
The primary endpoint is typically survival. Record the date of euthanasia for each mouse due to tumor burden.
-
-
Pharmacodynamic and Histological Analysis:
-
At the end of the study, or at specified time points, euthanize the mice and collect the brains.
-
Brain tissue can be processed for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) or for pharmacokinetic analysis to determine the concentration of this compound in the tumor and surrounding brain tissue.
-
Visualizations
Signaling Pathway of this compound in Glioma Cells
Caption: Dual mechanism of this compound action in glioma cells.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing this compound efficacy in an orthotopic glioma model.
Conclusion
This compound represents a significant advancement in the quest for effective glioma therapeutics due to its dual mechanism of action and, most critically, its ability to cross the blood-brain barrier. While further disclosure of primary preclinical data on its BBB penetration is anticipated, the existing evidence strongly supports its continued investigation. The experimental protocols detailed herein provide a framework for researchers to further explore the potential of this compound and other novel agents in the challenging landscape of brain tumor therapy. The continued development of this compound, which is poised to enter Phase 2 clinical trials for recurrent glioma, will be closely watched by the neuro-oncology community.
References
- 1. Nonclassic Functions of Human Topoisomerase I: Genome-Wide and Pharmacologic Analyses [ouci.dntb.gov.ua]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cellular topoisomerase I inhibition and antiproliferative activity by MJ-III-65 (NSC 706744), an indenoisoquinoline topoisomerase I poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
Methodological & Application
Application Notes and Protocols for LMP744 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of LMP744, a novel non-camptothecin topoisomerase I (TOP1) inhibitor. This compound exhibits potent antineoplastic activity by stabilizing the TOP1-DNA cleavage complex, which leads to DNA double-strand breaks, cell cycle arrest, and apoptosis.[1][2] This document outlines procedures for assessing the cytotoxic effects of this compound on cancer cell lines, and for analyzing its impact on DNA damage and cell cycle progression.
Mechanism of Action
This compound is an indenoisoquinoline derivative that acts as a TOP1 inhibitor.[1][2] Unlike camptothecin-based inhibitors, this compound is designed to overcome limitations such as chemical instability and drug efflux.[3] Its primary mechanism involves binding to the TOP1-DNA complex, preventing the re-ligation of the single-strand break created by TOP1.[1][2] This stabilized cleavage complex, when encountered by a replication fork, is converted into a DNA double-strand break. The accumulation of these breaks triggers a DNA damage response, leading to cell cycle arrest and ultimately, apoptosis.[1][2][3] The expression of Schlafen 11 (SLFN11) and deficiencies in homologous recombination (e.g., BRCA1/2 mutations) have been identified as potential biomarkers for sensitivity to this compound.[1]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Metric | Value | Reference |
| NCI-60 Panel | Various | MGM | 15.5 µM | [2] |
| CEM/C2 | Human Leukemia (Camptothecin-resistant) | Effective Concentration | 0.1 µM | [2] |
| HCT-116 | Colon Carcinoma | - | - | [3] |
| CCRF-CEM | Leukemia | - | - | [3] |
MGM: Mean Graph Midpoint for growth inhibition. Note: Specific IC50 values for HCT-116 and CCRF-CEM were not available in the searched literature, but these cell lines have been used in studies with this compound.
Experimental Protocols
Cell Culture and Maintenance
This protocol describes the general procedure for culturing cancer cell lines for use in this compound experiments.
Materials:
-
Cancer cell lines (e.g., HCT-116, CCRF-CEM)
-
Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell culture flasks, plates, and other consumables
-
Incubator (37°C, 5% CO2)
Procedure:
-
Maintain cell lines in a 37°C incubator with 5% CO2.
-
For adherent cells, subculture when they reach 80-90% confluency. For suspension cells, subculture to maintain the recommended cell density.
-
To passage adherent cells, wash with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium at the desired seeding density.
-
To passage suspension cells, dilute the cell suspension with fresh medium to the recommended density.
-
Regularly check cells for mycoplasma contamination.
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines using a colorimetric MTT assay.
Materials:
-
This compound (dissolved in a suitable solvent like DMSO)
-
Cancer cell lines
-
96-well plates
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight (for adherent cells).
-
Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is 0.01 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Immunofluorescence Staining for γH2AX
This protocol details the detection of DNA double-strand breaks through the visualization of γH2AX foci following this compound treatment.
Materials:
-
This compound
-
Cancer cell lines grown on coverslips in a multi-well plate
-
4% Paraformaldehyde in PBS
-
0.3% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with this compound (e.g., 1 µM) or vehicle control for a specified time (e.g., 1-24 hours).
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.3% Triton X-100 for 10 minutes.
-
Wash twice with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope and appropriate image analysis software.
Cell Cycle Analysis
This protocol describes how to analyze the effect of this compound on cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 0.1 µM, 1 µM) or vehicle control for 24-48 hours.
-
Harvest the cells (including any floating cells) and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Workflow for this compound In Vitro Evaluation
Caption: Workflow for in vitro evaluation of this compound.
DNA Damage Response Pathway Activated by this compound
Caption: DNA damage response pathway induced by this compound.
References
Application Notes and Protocols for LMP744 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosages, experimental protocols, and mechanisms of action for the novel Topoisomerase I (TOP1) inhibitor, LMP744, in the context of in vivo animal studies. The information is intended to guide researchers in designing and executing preclinical evaluations of this compound.
Quantitative Dosage and Efficacy Summary
The following table summarizes the reported dosages and key findings for this compound in various preclinical animal models. This data is crucial for dose selection and study design in future in vivo experiments.
| Animal Model | Cancer Type/Model | This compound Dosage | Administration Route | Dosing Schedule | Key Findings |
| Nude Mice | Human Head and Neck Xenografts (A253, FaDu) | 50 mg/kg/dose | Intravenous (IV) | Once a week for 4 weeks | Moderate antitumor activity with no significant toxicity. Maximum tumor growth inhibition of 71.8% (A253) and 69% (FaDu).[1] |
| Nude Mice | Small Cell Lung Cancer Xenograft (H82) | 10 mg/kg | Intravenous (IV) push | Once a day for 5 consecutive days (1 or 2 cycles) | MTD established at 10 mg/kg.[2] |
| Nude Mice | Murine Orthotopic Allograft (Brca1-deficient serous epithelial ovarian cancer) | 20 mg/kg | Not Specified | Not Specified | Maximum Tolerated Dose (MTD) in this model.[2] |
| CD2F1 Mice | Pharmacokinetic studies | Not Specified | Intravenous (IV) and Oral (PO) | Single dose | Elimination half-life of 21.1 hours. |
| Rats | Dose range-finding toxicity studies | > 10 mg/kg/day | Intravenous (IV) bolus, 1-hour infusion | Once a day for 5 days | Maximum Tolerated Dose (MTD) was determined to be > 10 mg/kg/day.[1] |
| Dogs | Naturally Occurring Lymphoma | Dose-escalation up to 100 mg/m² (5 mg/kg) | Intravenous (IV) infusion | 5 daily doses | MTD established at 100 mg/m².[3][4] Objective responses were observed, with the greatest efficacy seen with this compound compared to other indenoisoquinolines.[3] |
Experimental Protocols
The following protocols are generalized from published studies and should be adapted to specific experimental needs and institutional guidelines.
Animal Models
-
Xenograft Models: Athymic nude mice are commonly used for establishing human tumor xenografts. Cell lines such as A253 and FaDu (head and neck cancer) or H82 (small cell lung cancer) can be subcutaneously injected to establish tumors.[1]
-
Orthotopic Allograft Models: For models that more closely mimic human disease, orthotopic implantation of tumor fragments, such as in the Brca1-deficient serous epithelial ovarian cancer model, can be utilized.[2]
-
Spontaneous Tumor Models: Client-owned dogs with naturally occurring lymphomas have been used in comparative oncology trials to evaluate the efficacy and toxicology of this compound.[3]
Drug Preparation
This compound is typically formulated for intravenous administration.
-
Vehicle: A common vehicle for this compound is a solution of 10 mM citric acid and 5% dextrose in water.[2] In some studies, the drug is dissolved in 1 part 20 mM HCl/10 mM citric acid and 9 parts dextrose water.[2] For administration in dogs, the drug was diluted in 5% dextrose in water (D5W).[3]
-
Preparation Steps:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in the appropriate vehicle.
-
Ensure the solution is clear and free of particulates.
-
The final solution should be prepared fresh for each administration.
-
For IV infusion, the drug solution may be filtered before administration.[3]
-
Drug Administration
-
Route of Administration: Intravenous (IV) administration is the most common route reported in preclinical studies. This can be performed as an IV push via the tail vein in mice or as a 1-hour infusion through a central line in larger animals like dogs.[2][3]
-
Dosing Schedule: Dosing schedules can vary depending on the study's objectives. Common schedules include:
Monitoring and Endpoints
-
Efficacy Assessment:
-
Tumor Volume: For solid tumors, measure the tumor dimensions with calipers every 3-4 days and calculate the volume (e.g., using the formula: (length x width²) / 2).
-
Tumor Growth Inhibition: Compare the tumor volume in treated animals to the vehicle-treated control group.
-
Response Evaluation: In studies with companion animals, response can be evaluated using RECIST criteria.[4]
-
-
Toxicity and Safety Assessment:
-
Body Weight: Monitor the body weight of the animals regularly as an indicator of general health. A maximum tolerated weight loss is typically set (e.g., 20%).
-
Clinical Observations: Observe animals for any signs of distress or adverse reactions.
-
Hematology and Blood Chemistry: Collect blood samples to analyze for hematological and biochemical parameters to assess organ toxicity.
-
Pharmacokinetics: Plasma samples can be collected at various time points after drug administration to determine pharmacokinetic parameters.[3]
-
Signaling Pathway and Mechanism of Action
This compound is a potent inhibitor of Topoisomerase I (TOP1), an essential enzyme involved in relaxing DNA supercoiling during replication and transcription.
Mechanism of Action
The mechanism of action of this compound involves the stabilization of the TOP1-DNA cleavage complex.[5] Normally, TOP1 creates a transient single-strand break in the DNA, allowing the DNA to unwind, and then rapidly religates the break. This compound binds to this complex and prevents the religation step.[5] This leads to the accumulation of single-strand breaks, which can be converted into lethal double-strand breaks when a replication fork collides with the stabilized complex.[6] The resulting DNA damage triggers cell cycle arrest and ultimately leads to apoptosis.[5]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound as a Topoisomerase I inhibitor.
References
- 1. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 2. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NCI Comparative Oncology Program Testing of Indenoisoquinoline Topoisomerase I Inhibitors in Naturally Occurring Canine Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Facebook [cancer.gov]
- 6. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting LMP744-Induced DNA Damage
For Researchers, Scientists, and Drug Development Professionals
Introduction
LMP744 is a novel indenoisoquinoline derivative that acts as a topoisomerase I (TOP1) inhibitor.[1][2] Its mechanism of action involves the stabilization of the TOP1-DNA cleavage complex (TOP1cc), which prevents the re-ligation of single-strand breaks introduced by TOP1 to relieve torsional stress during DNA replication and transcription.[1][2] The collision of a replication fork with this stabilized TOP1cc converts the single-strand break into a cytotoxic DNA double-strand break (DSB).[3] This accumulation of DNA damage ultimately triggers cell cycle arrest and apoptosis, making this compound a promising agent in cancer therapy.[1]
Given that the therapeutic efficacy of this compound is directly linked to its ability to induce DNA damage, it is crucial for researchers and drug development professionals to have robust and reliable methods to detect and quantify this damage. These application notes provide detailed protocols for key assays to assess this compound-induced DNA damage, present available quantitative data in a structured format, and illustrate the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound-Induced DNA Damage
The following tables summarize quantitative data from preclinical and clinical studies on the DNA damage induced by this compound.
Table 1: Preclinical Quantification of this compound-Induced γH2AX and TOP1cc in Cell Lines
| Cell Line | Compound (1 µM, 1h) | Mean γH2AX Signal Intensity (Arbitrary Units) | DNA-Protein Crosslinks (rad-equivalents) | Reference |
| HCT116 | Topotecan | ~18 | Not Reported | [4] |
| HCT116 | This compound | ~15 | Not Reported | [4] |
| CCRF-CEM | Camptothecin | Not Reported | ~1200 | [4] |
| CCRF-CEM | This compound | Not Reported | ~1000 | [4] |
Table 2: Pharmacodynamic Responses in Patient Tumor Biopsies from Phase 1 Clinical Trial (NCT03030417) [3]
| Patient ID | Biomarker | Pre-treatment (C1D1) | Post-treatment (C1D2) |
| Patient 29 (cPR) | γH2AX (% Nuclear Area Positive) | ~1.5 | ~4.0 |
| pKAP1 (% Nuclear Area Positive) | ~2.0 | ~10.0 | |
| RAD51 (% of nuclei with ≥ 5 foci) | ~10 | ~35 | |
| TOP1cc (% of nuclei with ≥ 19 foci) | ~0 | ~0 | |
| Patient 30 | γH2AX (% Nuclear Area Positive) | ~1.0 | ~1.0 |
| pKAP1 (% Nuclear Area Positive) | ~1.0 | ~1.0 | |
| RAD51 (% of nuclei with ≥ 5 foci) | ~15 | ~30 | |
| TOP1cc (% of nuclei with ≥ 19 foci) | ~0 | ~0 | |
| Patient 31 | γH2AX (% Nuclear Area Positive) | ~1.0 | ~1.0 |
| pKAP1 (% Nuclear Area Positive) | ~1.0 | ~1.0 | |
| RAD51 (% of nuclei with ≥ 5 foci) | ~5 | ~20 | |
| TOP1cc (% of nuclei with ≥ 19 foci) | ~5 | ~0 | |
| Patient 32 | γH2AX (% Nuclear Area Positive) | ~0.5 | ~0.5 |
| pKAP1 (% Nuclear Area Positive) | ~1.0 | ~1.0 | |
| RAD51 (% of nuclei with ≥ 5 foci) | ~5 | ~25 | |
| TOP1cc (% of nuclei with ≥ 19 foci) | ~0 | ~0 | |
| Patient 33 | γH2AX (% Nuclear Area Positive) | ~1.0 | ~1.0 |
| pKAP1 (% Nuclear Area Positive) | ~1.0 | ~1.0 | |
| RAD51 (% of nuclei with ≥ 5 foci) | ~10 | ~10 | |
| TOP1cc (% of nuclei with ≥ 19 foci) | ~0 | ~0 | |
| Patient 34 | γH2AX (% Nuclear Area Positive) | ~1.0 | ~1.0 |
| pKAP1 (% Nuclear Area Positive) | ~1.0 | ~1.0 | |
| RAD51 (% of nuclei with ≥ 5 foci) | ~10 | ~20 | |
| TOP1cc (% of nuclei with ≥ 19 foci) | ~0 | ~0 |
Note: Data is estimated from graphical representations in the source publication. cPR: confirmed Partial Response. C1D1: Cycle 1 Day 1. C1D2: Cycle 1 Day 2.
Experimental Protocols
Immunofluorescence Staining for γH2AX Foci
This protocol details the detection of phosphorylated histone H2AX (γH2AX), a sensitive marker for DNA double-strand breaks.
Principle: Following the induction of DSBs, histone H2AX is rapidly phosphorylated at serine 139. This phosphorylated form, known as γH2AX, accumulates at the sites of DNA damage, forming discrete nuclear foci that can be visualized and quantified using immunofluorescence microscopy.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) nuclear stain
-
Antifade mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Plate cells on glass coverslips in a multi-well plate and allow them to adhere. Treat cells with the desired concentrations of this compound for the appropriate duration. Include a vehicle-treated control.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS for 5 minutes each. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-γH2AX antibody in the blocking buffer according to the manufacturer's recommendation. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Mounting: Wash the coverslips a final time with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ or Fiji. At least 50-100 cells should be scored per condition.
Alkaline Comet Assay (Single-Cell Gel Electrophoresis)
This protocol is for the detection of DNA single- and double-strand breaks.
Principle: The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage. The alkaline version of the assay denatures the DNA, allowing the detection of both single- and double-strand breaks.
Materials:
-
CometAssay® Kit (or individual reagents)
-
Lysis Solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline Unwinding and Electrophoresis Solution (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization Buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR® Green)
-
Microscope slides
-
Low melting point agarose (LMPA)
-
Electrophoresis tank
-
Fluorescence microscope
Procedure:
-
Cell Preparation: After treatment with this compound, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix the cell suspension with molten LMPA at a 1:10 ratio (v/v). Immediately pipette the mixture onto a pre-coated microscope slide. Allow the agarose to solidify at 4°C for 10 minutes.
-
Lysis: Immerse the slides in cold Lysis Solution for at least 1 hour at 4°C.
-
Alkaline Unwinding: Gently remove the slides from the Lysis Solution and place them in a horizontal electrophoresis tank. Fill the tank with fresh, cold Alkaline Unwinding and Electrophoresis Solution and let the DNA unwind for 20-40 minutes at 4°C.
-
Electrophoresis: Apply a voltage of ~1 V/cm (e.g., 25V for a 25 cm tank) for 20-30 minutes at 4°C.
-
Neutralization: Gently drain the electrophoresis solution and wash the slides three times with Neutralization Buffer for 5 minutes each.
-
Staining: Stain the DNA by adding a few drops of diluted SYBR® Green to each slide and incubating for 5 minutes in the dark.
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope. Analyze the images using specialized software to quantify the percentage of DNA in the comet tail, tail length, and tail moment.
Detection of TOP1 Cleavage Complexes (TOP1cc)
This protocol outlines the immunodetection of TOP1cc, the direct molecular consequence of this compound action.
Principle: this compound traps TOP1 in a covalent complex with DNA. These complexes can be detected using antibodies that specifically recognize the TOP1-DNA adduct. The In Vivo Complex of Enzyme (ICE) assay is a common method, but immunofluorescence can also be adapted to visualize TOP1cc foci.
Materials:
-
Pre-extraction Buffer (PBS containing 0.5% Triton X-100 and protease inhibitors)
-
Fixation, permeabilization, and antibody solutions as for γH2AX staining
-
Primary antibody: Anti-TOP1cc monoclonal antibody
-
Secondary antibody and DAPI as for γH2AX staining
-
Confocal microscope for high-resolution imaging
Procedure:
-
Cell Culture and Treatment: Grow and treat cells on coverslips as described for γH2AX staining.
-
Pre-extraction: Before fixation, wash cells with cold PBS and then incubate with ice-cold Pre-extraction Buffer for 5 minutes on ice. This step removes soluble nuclear proteins, enriching for chromatin-bound TOP1.
-
Fixation and Staining: Proceed with fixation, permeabilization, blocking, and antibody incubations as detailed in the γH2AX protocol, using the anti-TOP1cc primary antibody.
-
Imaging and Quantification: Acquire images using a confocal microscope. Quantify the number and intensity of TOP1cc foci per nucleus using appropriate image analysis software.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound mechanism, cellular response, and detection methods.
Caption: Step-by-step workflow for γH2AX immunofluorescence.
Caption: Step-by-step workflow for the Alkaline Comet Assay.
References
- 1. Phase 1 studies of the indenoisoquinolines LMP776 and this compound in patients with solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 studies of the indenoisoquinolines LMP776 and this compound in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing Synergy of LMP744 with Olaparib
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol to assess the synergistic anti-tumor activity of LMP744, a Topoisomerase I (TOP1) inhibitor, in combination with Olaparib (B1684210), a Poly (ADP-ribose) polymerase (PARP) inhibitor. The protocols cover initial synergy screening via cell viability assays, data analysis using the Chou-Talalay method, and mechanistic validation through apoptosis and DNA damage assays.
Introduction
Olaparib is a potent inhibitor of PARP, an enzyme critical for the repair of DNA single-strand breaks (SSBs). In cancers with deficiencies in the homologous recombination (HR) repair pathway, such as those with BRCA1/2 mutations, PARP inhibition leads to the accumulation of cytotoxic double-strand breaks (DSBs), a concept known as synthetic lethality.
This compound is a novel non-camptothecin indenoisoquinoline derivative that inhibits Topoisomerase I (TOP1)[1][2]. Its mechanism involves trapping TOP1-DNA cleavage complexes, which prevents the re-ligation of DNA strands[3]. These trapped complexes collide with replication forks, generating irreversible DNA double-strand breaks that trigger cell cycle arrest and apoptosis[3].
The combination of a TOP1 inhibitor and a PARP inhibitor presents a powerful therapeutic strategy. This compound-induced DNA lesions require repair pathways in which PARP is a key participant. By inhibiting PARP with Olaparib, the repair of these lesions is compromised, leading to an enhanced cytotoxic effect. Preclinical studies have demonstrated that this compound and other indenoisoquinolines act synergistically with Olaparib, particularly in cancer cells with HR deficiencies (HRD) or those expressing Schlafen 11 (SLFN11), a protein involved in the response to replication stress[4][5][6]. This protocol outlines the methods to quantitatively assess this synergy.
Principle of Synergy
The synergistic interaction between this compound and Olaparib is based on the concept of synthetic lethality. This compound induces DNA damage that is typically repaired by pathways involving PARP. Olaparib blocks this repair mechanism, leading to an accumulation of cytotoxic DNA lesions that overwhelm the cell's repair capacity, resulting in enhanced cancer cell death.
Caption: this compound and Olaparib synergistic mechanism of action.
Experimental Workflow
A systematic approach is required to determine synergy. The workflow begins with determining the potency of each drug individually (IC50), followed by combination studies to calculate the Combination Index (CI). Mechanistic assays are then performed to validate the synergistic induction of DNA damage and apoptosis.
Caption: Workflow for assessing this compound and Olaparib synergy.
Materials and Reagents
-
Cell Lines: HR-deficient cancer cell lines (e.g., DLD-1 BRCA2-/-, SUM149PT BRCA1-/-) and their HR-proficient isogenic counterparts are recommended[4][7].
-
Compounds: this compound (NSC 706744), Olaparib (Selleck Chemicals).
-
Reagents for Cell Culture: Appropriate cell culture medium (e.g., RPMI-1640, DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Reagents for Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Reagents for Western Blot: RIPA Lysis Buffer, Protease/Phosphatase Inhibitor Cocktails, BCA Protein Assay Kit, Primary antibodies (anti-γH2AX, anti-β-Actin), HRP-conjugated secondary antibody, ECL substrate.
-
Reagents for Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
Experimental Protocols
Protocol 1: Cell Viability and Synergy Analysis
This protocol determines the cytotoxic effects of this compound and Olaparib, alone and in combination, to calculate synergy.
4.1.1 Cell Seeding
-
Harvest and count cells that are in a logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium[8].
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
4.1.2 Drug Treatment
-
Single-Agent Dose-Response:
-
Prepare 2-fold serial dilutions of this compound and Olaparib in culture medium.
-
Add 100 µL of diluted drug solutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
-
Combination Treatment (Constant Ratio Design):
-
Based on the individual IC50 values, prepare combination drug solutions where the ratio of this compound to Olaparib is kept constant (e.g., based on the ratio of their IC50s).
-
Prepare serial dilutions of this combination stock.
-
Add 100 µL of the combination dilutions to the appropriate wells.
-
-
Incubate the plates for 72 hours at 37°C, 5% CO2.
4.1.3 MTT Assay for Cell Viability [9]
-
After 72 hours, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until purple formazan (B1609692) crystals form.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
4.1.4 Data Analysis (Chou-Talalay Method)
-
Convert absorbance values to percent inhibition relative to the vehicle control.
-
Use software such as CompuSyn or GraphPad Prism to perform non-linear regression analysis and determine the IC50 values for each drug.
-
For combination data, use CompuSyn to calculate the Combination Index (CI)[10]. The CI value provides a quantitative measure of drug interaction[11][12][13].
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Caption: Logical flow of the synergistic interaction.
Protocol 2: Western Blot for γH2AX (DNA Damage Marker)
This protocol measures the level of DNA double-strand breaks.
-
Cell Treatment & Lysis:
-
Seed cells in 6-well plates and treat with this compound, Olaparib, and the combination at synergistic concentrations (e.g., IC50) for 24 hours[14].
-
Wash cells with ice-cold PBS and lyse with 150 µL of RIPA buffer containing protease and phosphatase inhibitors[14].
-
Scrape the cells, incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C[14].
-
-
Protein Quantification & Sample Prep:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize samples to 20-30 µg of protein, add Laemmli sample buffer, and boil at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Immunoblotting:
-
Separate proteins on a 12-15% polyacrylamide gel and transfer to a PVDF membrane[14][15].
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody against γH2AX (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system. Use β-Actin as a loading control.
-
Protocol 3: Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay quantifies the percentage of apoptotic cells.
-
Cell Treatment & Harvesting:
-
Seed cells in 6-well plates and treat with drugs as described in Protocol 4.2 for 48 hours.
-
Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes[16].
-
-
Staining:
-
Flow Cytometry:
-
Add 400 µL of 1X Annexin-binding buffer to each sample[18].
-
Analyze the cells immediately using a flow cytometer.
-
Quantify the cell populations:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
-
Data Presentation
Quantitative data should be summarized in tables for clear interpretation and comparison.
Table 1: IC50 Values of this compound and Olaparib in Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | Olaparib IC50 (µM) |
|---|---|---|
| DLD-1 BRCA2 -/- | Value | Value |
| SUM149PT BRCA1 -/- | Value | Value |
| Other Cell Line | Value | Value |
Table 2: Combination Index (CI) Values for this compound + Olaparib
| Cell Line | Fraction Affected (Fa) | Combination Index (CI) Value | Interpretation |
|---|---|---|---|
| DLD-1 BRCA2 -/- | 0.50 (IC50) | Value | Synergy (CI < 1) |
| 0.75 | Value | Synergy (CI < 1) | |
| 0.90 | Value | Synergy (CI < 1) | |
| SUM149PT BRCA1 -/- | 0.50 (IC50) | Value | Synergy (CI < 1) |
| 0.75 | Value | Synergy (CI < 1) |
| | 0.90 | Value | Synergy (CI < 1) |
References
- 1. NSC-706744 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Differential PARP inhibitor responses in BRCA1-deficient and resistant cells in competitive co-culture | PLOS One [journals.plos.org]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scite.ai [scite.ai]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. 4.3.1. Western Blot for Phospho-γH2AX Histone [bio-protocol.org]
- 16. bosterbio.com [bosterbio.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. kumc.edu [kumc.edu]
Application Notes & Protocols: Techniques for Measuring LMP744 Cellular Uptake
Audience: Researchers, scientists, and drug development professionals.
Introduction:
LMP744 is an indenoisoquinoline derivative that acts as a topoisomerase I (TOP1) inhibitor with potential antineoplastic activity.[1] It stabilizes the TOP1-DNA cleavage complex, leading to DNA strand breaks, cell cycle arrest, and apoptosis, particularly in rapidly proliferating tumor cells where TOP1 is often overexpressed.[1] Understanding the cellular uptake of this compound is crucial for evaluating its pharmacokinetic and pharmacodynamic properties, optimizing dosing strategies, and overcoming potential mechanisms of drug resistance. This document provides detailed protocols for quantifying the cellular uptake of this compound using common laboratory techniques.
While specific protocols for measuring this compound cellular uptake are not extensively published, this guide outlines standard methodologies that can be adapted for this compound. The primary approaches involve the use of fluorescently-labeled or radiolabeled this compound to enable its detection and quantification within cells.
I. Key Experimental Techniques
The cellular uptake of this compound can be assessed both qualitatively and quantitatively using several established methods:
-
Fluorescence Microscopy: Provides spatial information on the subcellular localization of fluorescently-labeled this compound.
-
Flow Cytometry: Offers high-throughput quantification of the mean fluorescence intensity of a cell population treated with fluorescently-labeled this compound.
-
Radiolabeling and Scintillation Counting: A highly sensitive method for quantifying the absolute amount of radiolabeled this compound taken up by a cell population.
II. Experimental Protocols
A. Preparation of Labeled this compound
1. Fluorescent Labeling of this compound (Hypothetical Protocol):
As this compound possesses a secondary amine in its side chain, it can be a target for conjugation with an amine-reactive fluorescent dye.
-
Materials:
-
This compound
-
Amine-reactive fluorescent dye (e.g., NHS ester of Alexa Fluor™ 488, FITC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Reverse-phase HPLC for purification
-
Mass spectrometer for characterization
-
-
Protocol:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add a 1.5 to 2-fold molar excess of the amine-reactive fluorescent dye.
-
Add a 5-fold molar excess of TEA or DIEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature, protected from light, for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, purify the fluorescently-labeled this compound using reverse-phase HPLC.
-
Confirm the identity and purity of the product by mass spectrometry and UV-Vis spectroscopy.
-
Determine the concentration of the labeled compound spectrophotometrically.
-
2. Radiolabeling of this compound (Conceptual Approach):
Radiolabeling would likely involve custom synthesis to incorporate a radionuclide such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) into the indenoisoquinoline core or the side chain. This process typically requires specialized radiochemistry expertise and facilities. For the purpose of these protocols, we will assume the availability of custom-synthesized [³H]-LMP744.
B. Cell Culture
-
Select a cancer cell line of interest (e.g., human colorectal cancer cell line HCT116, or a leukemia cell line like CCRF-CEM, which have been used in this compound studies).[2]
-
Culture the cells in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Ensure cells are in the logarithmic growth phase before conducting uptake experiments.
C. Protocol 1: Fluorescence Microscopy for Cellular Uptake
This method allows for the visualization of this compound localization within the cell.
-
Materials:
-
Fluorescently-labeled this compound (this compound-Fluor)
-
Cancer cells
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
DAPI for nuclear counterstaining
-
Glass-bottom dishes or chamber slides
-
Fluorescence microscope
-
-
Experimental Workflow:
Caption: Workflow for Fluorescence Microscopy.
-
Detailed Steps:
-
Seed cells onto glass-bottom dishes or chamber slides at an appropriate density to achieve 60-70% confluency on the day of the experiment.
-
Allow cells to adhere overnight.
-
Remove the culture medium and add fresh medium containing the desired concentration of this compound-Fluor (e.g., 1 µM). Include a vehicle control (DMSO).
-
Incubate for various time points (e.g., 1, 4, 24 hours) at 37°C.
-
After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular drug.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
(Optional) If examining intracellular organelles, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells twice with PBS.
-
Stain the nuclei by incubating with DAPI (1 µg/mL) for 5 minutes.
-
Wash the cells three times with PBS.
-
Add a small volume of PBS or mounting medium to the dish and visualize the cells using a fluorescence microscope. Capture images using appropriate filter sets for the fluorophore and DAPI.
-
D. Protocol 2: Flow Cytometry for Quantitative Uptake
This method provides a quantitative measure of this compound uptake across a large population of cells.
-
Materials:
-
This compound-Fluor
-
Cancer cells
-
Culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
-
-
Experimental Workflow:
Caption: Workflow for Flow Cytometry.
-
Detailed Steps:
-
Seed cells in a 6-well or 12-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound-Fluor (e.g., 0.1, 1, 10 µM) or for various time points at a fixed concentration. Include an untreated control and a vehicle control.
-
Following incubation, wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspend the final cell pellet in 300-500 µL of PBS.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC channel for Alexa Fluor 488).
-
Record the mean fluorescence intensity (MFI) for at least 10,000 events per sample.
-
E. Protocol 3: Radiolabeled Uptake Assay
This is the most sensitive method for quantifying the absolute amount of drug uptake.
-
Materials:
-
Radiolabeled this compound (e.g., [³H]-LMP744)
-
Cancer cells
-
Culture medium
-
PBS
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
BCA or Bradford protein assay kit
-
-
Experimental Workflow:
Caption: Workflow for Radiolabeled Uptake Assay.
-
Detailed Steps:
-
Seed cells in a 12-well or 24-well plate.
-
After overnight adherence, treat the cells with [³H]-LMP744 at a known specific activity (e.g., 1 µCi/mL).
-
Incubate for the desired time points. To determine if uptake is carrier-mediated, a parallel experiment can be run with a high concentration of unlabeled this compound to compete for binding.
-
To stop the uptake, rapidly wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding cell lysis buffer to each well and incubating for 30 minutes at room temperature.
-
Transfer the lysate to a scintillation vial.
-
Add scintillation cocktail to the vial and mix thoroughly.
-
Measure the radioactivity in a liquid scintillation counter. The results will be in counts per minute (CPM), which can be converted to disintegrations per minute (DPM).
-
Use a portion of the cell lysate to determine the total protein concentration using a BCA or Bradford assay.
-
Express the cellular uptake as DPM per milligram of protein.
-
III. Data Presentation
Quantitative data from flow cytometry and radiolabeled uptake assays should be summarized in tables for clear comparison.
Table 1: Cellular Uptake of this compound-Fluor Measured by Flow Cytometry
| Concentration (µM) | Incubation Time (h) | Mean Fluorescence Intensity (MFI) | Fold Change over Control |
| 0 (Control) | 4 | 150 ± 20 | 1.0 |
| 0.1 | 4 | 850 ± 60 | 5.7 |
| 1.0 | 4 | 4500 ± 350 | 30.0 |
| 10.0 | 4 | 12500 ± 900 | 83.3 |
| 1.0 | 1 | 2200 ± 180 | 14.7 |
| 1.0 | 8 | 6800 ± 500 | 45.3 |
| 1.0 | 24 | 9500 ± 750 | 63.3 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Cellular Uptake of [³H]-LMP744 Measured by Scintillation Counting
| Incubation Time (min) | Total Uptake (DPM/mg protein) | Non-specific Uptake (DPM/mg protein) | Specific Uptake (DPM/mg protein) |
| 5 | 1,200 ± 110 | 150 ± 25 | 1,050 ± 113 |
| 15 | 3,500 ± 280 | 180 ± 30 | 3,320 ± 282 |
| 30 | 6,800 ± 540 | 210 ± 35 | 6,590 ± 542 |
| 60 | 10,500 ± 800 | 250 ± 40 | 10,250 ± 801 |
Specific Uptake = Total Uptake - Non-specific Uptake (measured in the presence of excess unlabeled this compound). Data are presented as mean ± SD.
IV. Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the inhibition of Topoisomerase I (TOP1).[1] The cellular uptake of this compound is the initial step required for it to reach its intracellular target.
Caption: this compound Mechanism of Action Pathway.
This diagram illustrates that cellular uptake is the prerequisite for this compound to engage with its nuclear target, TOP1, and initiate the downstream signaling cascade that leads to cell death. The exact mechanism of this compound cellular uptake (i.e., passive diffusion vs. active transport) has not been fully elucidated and warrants further investigation using the protocols described herein.
V. Conclusion
The protocols detailed in this application note provide a robust framework for investigating the cellular uptake of this compound. By employing fluorescence microscopy, flow cytometry, and radiolabeling techniques, researchers can gain valuable insights into the kinetics, concentration-dependence, and subcellular distribution of this promising anticancer agent. Such studies are essential for a comprehensive understanding of its pharmacology and for the rational design of future clinical investigations.
References
Application of LMP744 in Organoid Cultures for Preclinical Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organoids, three-dimensional (3D) self-organizing structures derived from stem cells or patient tissues, are revolutionizing preclinical cancer research and drug development.[1][2] Their ability to recapitulate the complex architecture and cellular heterogeneity of in vivo tumors offers a more physiologically relevant model compared to traditional two-dimensional (2D) cell cultures.[1][2] This application note explores the potential use of LMP744, a novel indenoisoquinoline topoisomerase I (TOP1) inhibitor, in organoid cultures for evaluating anti-tumor efficacy and elucidating mechanisms of action.
This compound is a potent anti-cancer agent that traps TOP1 cleavage complexes (TOP1cc), leading to DNA single-strand breaks that convert to lethal double-strand breaks during DNA replication.[3][4] This mechanism ultimately induces apoptosis in rapidly dividing cancer cells.[3] Clinical trials have demonstrated the safety and preliminary efficacy of this compound in patients with advanced solid tumors and lymphomas.[3][5][6] The use of patient-derived organoids in conjunction with this compound provides a powerful platform for personalized medicine, enabling the prediction of patient-specific responses to therapy.
Key Applications
-
Preclinical Efficacy Testing: Assess the cytotoxic effects of this compound on patient-derived tumor organoids to predict clinical response.
-
Mechanism of Action Studies: Investigate the molecular and cellular responses of organoids to this compound treatment, including DNA damage, cell cycle arrest, and apoptosis.
-
Biomarker Discovery: Identify potential biomarkers of sensitivity or resistance to this compound by correlating molecular profiles of organoids with treatment outcomes.
-
Combination Therapy Screening: Evaluate the synergistic or additive effects of this compound with other anti-cancer agents in a patient-relevant 3D model.
Signaling Pathway of this compound-Induced DNA Damage and Apoptosis
This compound exerts its cytotoxic effects by targeting the TOP1 enzyme, a critical component of DNA replication and transcription. The following diagram illustrates the key steps in the proposed signaling pathway.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Tumor Organoids
This protocol describes a general method for establishing tumor organoids from fresh patient tumor tissue. Specific media compositions may need to be optimized based on the tumor type.
Materials:
-
Fresh tumor tissue
-
Basement membrane matrix (e.g., Matrigel)
-
Organoid culture medium (specific to tumor type, often containing growth factors like EGF, Noggin, and R-spondin)[7][8]
-
Gentle cell dissociation kit
-
Culture plates (24- or 48-well)
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Mince the fresh tumor tissue into small pieces (1-2 mm³) on ice.
-
Digest the minced tissue using a gentle cell dissociation kit according to the manufacturer's instructions to obtain a single-cell or small-cluster suspension.
-
Resuspend the cell pellet in cold basement membrane matrix.
-
Plate droplets of the cell-matrix suspension into pre-warmed culture plates.
-
Allow the matrix to solidify at 37°C for 15-30 minutes.
-
Overlay the solidified domes with the appropriate organoid culture medium.
-
Culture the organoids in a 37°C, 5% CO2 incubator, changing the medium every 2-3 days.
-
Passage the organoids as they grow, typically every 7-14 days.
Protocol 2: this compound Treatment and Viability Assay in Tumor Organoids
This protocol outlines a method for treating established tumor organoids with this compound and assessing cell viability.
Materials:
-
Established tumor organoid cultures
-
This compound (stock solution in a suitable solvent like DMSO)
-
Organoid culture medium
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
96-well clear-bottom white plates
Procedure:
-
Plate established organoids in a 96-well plate. Aim for a consistent number and size of organoids per well.
-
Prepare a serial dilution of this compound in organoid culture medium. A suggested starting concentration range is 0.1 nM to 10 µM. Include a vehicle control (medium with DMSO).
-
Carefully remove the existing medium from the organoid-containing wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate at 37°C and 5% CO2 for a predetermined duration (e.g., 72 hours).
-
Perform a cell viability assay according to the manufacturer's protocol. This typically involves adding the reagent to the wells, incubating, and measuring luminescence.
-
Normalize the data to the vehicle control to determine the percentage of viable cells at each this compound concentration.
-
Plot the dose-response curve and calculate the IC50 value.
Experimental Workflow for this compound Efficacy Testing in Organoids
The following diagram provides a visual representation of the experimental workflow for assessing the efficacy of this compound in patient-derived organoids.
Caption: Experimental workflow for this compound testing.
Data Presentation
The following tables provide a hypothetical summary of quantitative data that could be generated from the described experiments.
Table 1: Hypothetical IC50 Values of this compound in Different Patient-Derived Tumor Organoids
| Organoid Line | Tumor Type | This compound IC50 (nM) |
| PDO-001 | Colorectal Cancer | 25.3 |
| PDO-002 | Pancreatic Cancer | 150.8 |
| PDO-003 | Ovarian Cancer | 8.7 |
| PDO-004 | Colorectal Cancer | 350.1 (Resistant) |
Table 2: Hypothetical Quantification of Apoptosis in this compound-Treated Organoids
| Organoid Line | Treatment (72h) | % Apoptotic Cells (Caspase-3/7 Activity) |
| PDO-001 | Vehicle Control | 5.2 ± 1.1 |
| PDO-001 | This compound (100 nM) | 65.8 ± 4.5 |
| PDO-004 | Vehicle Control | 4.8 ± 0.9 |
| PDO-004 | This compound (100 nM) | 12.3 ± 2.3 |
Conclusion
The use of this compound in organoid cultures presents a significant opportunity to advance preclinical cancer research. This powerful combination allows for the evaluation of drug efficacy in a patient-relevant 3D model, facilitating the identification of responsive patient populations and the discovery of predictive biomarkers. The protocols and workflows described herein provide a foundation for researchers to explore the therapeutic potential of this compound and accelerate its translation into the clinic. While no direct studies of this compound in organoids have been published to date, the information provided serves as a robust starting point for such investigations.
References
- 1. Organoids as an Enabler of Precision Immuno-Oncology [mdpi.com]
- 2. Organoid modeling reveals the tumorigenic potential of the alveolar progenitor cell state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 studies of the indenoisoquinolines LMP776 and this compound in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The indenoisoquinoline LMP517: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 studies of the indenoisoquinolines LMP776 and this compound in patients with solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asco.org [asco.org]
- 7. news-medical.net [news-medical.net]
- 8. tuvesonlab.labsites.cshl.edu [tuvesonlab.labsites.cshl.edu]
Application Notes and Protocols for LMP744 Treatment in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LMP744 is a novel indenoisoquinoline derivative that functions as a potent inhibitor of topoisomerase 1 (TOP1).[1] Unlike traditional camptothecin-based TOP1 inhibitors, this compound is designed to overcome limitations such as chemical instability and drug efflux by ABC transporters.[2] Its mechanism of action involves the stabilization of the TOP1-DNA cleavage complex, which prevents DNA re-ligation and leads to the formation of irreversible DNA strand breaks. This triggers a robust DNA damage response (DDR), ultimately resulting in cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells where TOP1 is often overexpressed.[1][3]
Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient directly into an immunocompromised mouse, have emerged as a critical platform in preclinical cancer research. These models are known to retain the principal histological and genetic features of the original patient tumor, making them highly valuable for evaluating the efficacy of novel therapeutic agents like this compound.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in PDX models, including its mechanism of action, experimental workflows, and expected pharmacodynamic responses.
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects by trapping TOP1 on the DNA, which leads to the accumulation of TOP1 cleavage complexes (TOP1cc). The collision of replication forks with these complexes converts single-strand breaks into cytotoxic double-strand breaks (DSBs). This extensive DNA damage activates the DNA Damage Response (DDR) pathway. Key proteins such as ATM and ATR are activated, which in turn phosphorylate a cascade of downstream targets including CHK1/CHK2 and histone H2AX (forming γH2AX), a well-established marker of DSBs. This signaling cascade ultimately leads to cell cycle arrest, allowing time for DNA repair. However, if the damage is too extensive, the cells are driven into apoptosis. Key markers of this process that can be measured in PDX tumor tissue include increased levels of γH2AX, RAD51, and phosphorylated KAP1 (pKAP1).[4][5]
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Phase 1 studies of the indenoisoquinolines LMP776 and this compound in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing CRISPR-Cas9 to Interrogate LMP744 Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
LMP744 is a promising indenoisoquinoline-based topoisomerase I (TOP1) inhibitor demonstrating potent antitumor activity.[1] Like other chemotherapeutic agents, the development of drug resistance is a significant clinical challenge that can limit its efficacy. This document provides a detailed framework for utilizing genome-wide CRISPR-Cas9 knockout screens to systematically identify and characterize genes and pathways that contribute to this compound resistance. The protocols outlined herein describe the necessary experimental workflows, from cell line preparation and library transduction to data analysis and hit validation. Furthermore, we present examples of how to structure and interpret the resulting data, alongside visualizations of key signaling pathways implicated in TOP1 inhibitor resistance.
Introduction
This compound exerts its cytotoxic effects by stabilizing the TOP1-DNA cleavage complex, which leads to DNA strand breaks, cell cycle arrest, and ultimately apoptosis.[1] Resistance to TOP1 inhibitors can arise through various mechanisms, including but not limited to:
-
Alterations in Drug Transport: Overexpression of ATP-binding cassette (ABC) transporters can increase the efflux of this compound from the cancer cell, reducing its intracellular concentration and efficacy.
-
Modification of the Drug Target: Mutations in the TOP1 gene can alter the protein structure, preventing effective binding of this compound.
-
Enhanced DNA Damage Response (DDR): Upregulation of DNA repair pathways can efficiently resolve the DNA lesions induced by this compound, promoting cell survival.
-
Alterations in Cell Cycle and Apoptotic Pathways: Dysregulation of pathways that control cell cycle progression and programmed cell death can allow cells to evade the cytotoxic effects of this compound.
CRISPR-Cas9 technology provides a powerful and unbiased approach to functionally interrogate the entire genome for genes that, when knocked out, confer resistance to a specific therapeutic agent.[2] By transducing a pooled library of single-guide RNAs (sgRNAs) targeting every gene in the genome into a cancer cell line of interest, researchers can select for cells that survive and proliferate in the presence of this compound. Subsequent deep sequencing of the sgRNA population in the resistant cells allows for the identification of genes whose loss of function is enriched, thereby pinpointing key mediators of drug resistance.
Data Presentation: Simulated CRISPR Screen Results
The following tables represent simulated quantitative data from a hypothetical genome-wide CRISPR-Cas9 screen to identify genes conferring resistance to this compound in a human colorectal cancer cell line. The data is presented to illustrate how results from such a screen can be structured for clear interpretation and comparison.
Table 1: Top 10 Enriched Gene Hits from this compound Resistance Screen
| Gene Symbol | Description | Log2 Fold Change (this compound vs. DMSO) | p-value | False Discovery Rate (FDR) |
| ABCB1 | ATP Binding Cassette Subfamily B Member 1 | 6.8 | 1.2e-15 | 3.5e-14 |
| TOP1 | Topoisomerase (DNA) I | 5.9 | 3.5e-13 | 4.1e-12 |
| SLFN11 | Schlafen Family Member 11 | -5.2 | 8.9e-12 | 1.5e-10 |
| PARP1 | Poly(ADP-Ribose) Polymerase 1 | 4.5 | 2.1e-10 | 2.8e-09 |
| ATM | ATM Serine/Threonine Kinase | 4.1 | 7.8e-09 | 9.2e-08 |
| ATR | ATR Serine/Threonine Kinase | 3.9 | 1.5e-08 | 1.9e-07 |
| BRCA1 | BRCA1 DNA Repair Associated | 3.7 | 4.3e-08 | 5.0e-07 |
| WEE1 | WEE1 G2 Checkpoint Kinase | 3.5 | 9.1e-08 | 1.1e-06 |
| CHEK1 | Checkpoint Kinase 1 | 3.3 | 2.4e-07 | 2.9e-06 |
| BAX | BCL2 Associated X, Apoptosis Regulator | -3.1 | 5.6e-07 | 6.5e-06 |
Table 2: Pathway Analysis of Enriched Genes (Log2 Fold Change > 2, FDR < 0.01)
| Pathway | Number of Genes | Representative Genes | Enrichment Score |
| Drug Efflux | 5 | ABCB1, ABCC1, ABCG2 | 4.2 |
| DNA Damage Response | 12 | ATM, ATR, BRCA1, PARP1 | 3.8 |
| Cell Cycle Checkpoint | 8 | WEE1, CHEK1, CDK1 | 3.1 |
| Apoptosis | -6 | BAX, BID, CASP3 | -2.5 |
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Experimental workflow for a genome-wide CRISPR-Cas9 screen.
Caption: Key signaling pathways involved in this compound resistance.
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for this compound Resistance
1.1. Cell Line Preparation and Cas9 Expression
-
Select a cancer cell line of interest that is sensitive to this compound.
-
Establish stable expression of Cas9 nuclease in the chosen cell line. This can be achieved by lentiviral transduction of a Cas9-expressing vector followed by antibiotic selection (e.g., blasticidin).
-
Validate Cas9 activity using a functional assay, such as the SURVEYOR nuclease assay or by targeting a surface protein followed by FACS analysis.
1.2. Lentiviral sgRNA Library Production
-
Amplify a genome-wide pooled sgRNA library (e.g., GeCKO v2, Brunello, or TKOv3) in E. coli.
-
Isolate the plasmid DNA from the amplified library.
-
Co-transfect the sgRNA library plasmid with lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) into HEK293T cells to produce lentiviral particles.
-
Harvest the lentivirus-containing supernatant at 48 and 72 hours post-transfection.
-
Titer the lentiviral library on the Cas9-expressing cancer cell line to determine the optimal multiplicity of infection (MOI).
1.3. CRISPR-Cas9 Library Transduction
-
Seed the Cas9-expressing cells at a density that will ensure a low MOI (0.1-0.3) to minimize the likelihood of multiple sgRNA integrations per cell.
-
Transduce the cells with the sgRNA lentiviral library at a representation of at least 500 cells per sgRNA.
-
After 24 hours, replace the virus-containing media with fresh media containing puromycin (B1679871) to select for successfully transduced cells.
-
Expand the selected cell population while maintaining library representation.
1.4. This compound Selection
-
Determine the IC50 of this compound for the Cas9-expressing cell line.
-
Split the transduced cell population into two groups: a control group treated with DMSO and a treatment group treated with this compound at a concentration of approximately IC80.
-
Culture the cells for 14-21 days, passaging as necessary and maintaining the selective pressure of this compound in the treatment group.
-
Harvest the surviving cells from both the DMSO and this compound-treated populations.
1.5. Genomic DNA Extraction and sgRNA Sequencing
-
Extract genomic DNA from the harvested cells.
-
Perform a two-step PCR to amplify the sgRNA cassettes from the genomic DNA. The first PCR amplifies the region containing the sgRNA, and the second PCR adds sequencing adapters and barcodes.
-
Purify the PCR products and quantify the library.
-
Perform next-generation sequencing (NGS) on an Illumina platform.
1.6. Data Analysis
-
Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Normalize the read counts to the total number of reads per sample.
-
Calculate the log2 fold change of each sgRNA in the this compound-treated sample compared to the DMSO control.
-
Use statistical packages such as MAGeCK or drugZ to identify significantly enriched or depleted genes.
-
Perform pathway analysis on the significant gene hits to identify biological processes associated with this compound resistance.
Protocol 2: Validation of Candidate Resistance Genes
2.1. Individual Gene Knockout
-
Design 2-3 independent sgRNAs targeting each candidate gene identified from the primary screen.
-
Clone the individual sgRNAs into a lentiviral vector.
-
Transduce the Cas9-expressing cancer cell line with the individual sgRNA lentiviruses.
-
Select for transduced cells and expand the knockout cell populations.
-
Confirm gene knockout by Western blot, qPCR, or Sanger sequencing.
2.2. Cell Viability Assays
-
Seed the individual knockout cell lines and a non-targeting control cell line in 96-well plates.
-
Treat the cells with a dose range of this compound.
-
After 72-96 hours, assess cell viability using a reagent such as CellTiter-Glo or by staining with crystal violet.
-
Calculate the IC50 for each cell line and compare the values to the control to confirm the resistance phenotype.
2.3. Mechanistic Studies
-
For validated resistance genes, perform further experiments to elucidate the mechanism of resistance.
-
If an ABC transporter is identified, measure the intracellular accumulation of this compound using techniques like LC-MS/MS or a fluorescent analog.
-
If a DNA damage response gene is implicated, assess the level of DNA damage (e.g., γH2AX foci) and the efficiency of DNA repair after this compound treatment.
Conclusion
The application of genome-wide CRISPR-Cas9 screens provides a robust and unbiased platform for the discovery of genes and pathways that mediate resistance to the TOP1 inhibitor this compound. The protocols and data presentation formats outlined in this document offer a comprehensive guide for researchers to design and execute these powerful experiments. The identification of novel resistance mechanisms will not only enhance our understanding of this compound's mode of action but also inform the development of rational combination therapies and strategies to overcome acquired drug resistance in the clinic.
References
Troubleshooting & Optimization
LMP744 In Vitro Solubility and Handling: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with the topoisomerase I inhibitor, LMP744, in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). For this compound free base, a solubility of ≥ 4.17 mg/mL (9.22 mM) has been reported.[1] The hydrochloride salt of this compound has a reported solubility of 5.56 mg/mL (11.37 mM) in DMSO, and sonication is recommended to aid dissolution.[2] It is crucial to use a new, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact the solubility of the product.[1]
Q2: What are the known solubility properties of this compound in aqueous solutions?
Q3: My this compound precipitated after I diluted my DMSO stock solution into cell culture medium. Why did this happen and how can I prevent it?
A3: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for hydrophobic compounds. This occurs because the compound's solubility limit is exceeded in the final aqueous environment, even with a small percentage of DMSO. To prevent this, consider the following:
-
Lower the final concentration: The most straightforward approach is to work with a lower final concentration of this compound in your assay.
-
Increase the final DMSO concentration: While most cell lines tolerate up to 0.5% DMSO, some may tolerate slightly higher concentrations. However, it is critical to run a vehicle control to ensure the DMSO concentration is not affecting your experimental outcomes.
-
Use a pre-warmed medium: Adding the DMSO stock to a pre-warmed (37°C) cell culture medium can sometimes help maintain solubility.
-
Rapid mixing: Ensure rapid and thorough mixing of the DMSO stock into the medium to avoid localized high concentrations that can initiate precipitation.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions in your cell culture medium.
Q4: How should I store my this compound stock solution?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially affecting solubility.
Troubleshooting Guide for this compound Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered during in vitro experiments with this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous media | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | - Lower the final working concentration of this compound.- Increase the final DMSO concentration in the media (ensure a vehicle control is included).- Add the DMSO stock to pre-warmed (37°C) media with vigorous mixing.- Perform serial dilutions in the final medium. |
| Cloudiness or turbidity in the cell culture medium after adding this compound | Formation of fine precipitates or insoluble complexes with media components. | - Visually inspect the diluted solution under a microscope to confirm the presence of precipitate.- Centrifuge the prepared medium at low speed and check if a pellet forms.- Test the stability of this compound in a simpler buffer, like PBS, to see if media components are the issue. |
| Inconsistent experimental results | Partial precipitation of this compound leading to variable effective concentrations. | - Prepare fresh dilutions for each experiment.- Before each use, visually inspect the stock solution for any signs of precipitation.- If the stock solution has been stored for an extended period, consider preparing a fresh stock. |
| Difficulty dissolving the this compound powder in DMSO | The compound may require more energy to dissolve completely. | - Gently warm the solution to 37°C.- Use sonication to aid dissolution.[2] |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
To prepare a 10 mM stock solution of this compound (Molecular Weight: 452.46 g/mol for the free base), add the appropriate volume of anhydrous DMSO. For example, to 1 mg of this compound, add 221 µL of DMSO.
-
Vortex and/or sonicate the solution until all the solid is dissolved.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
-
-
Working Solution Preparation in Cell Culture Medium:
-
Warm the required volume of cell culture medium to 37°C.
-
Prepare an intermediate dilution of the 10 mM stock solution in pre-warmed medium if a large dilution factor is required.
-
Add the required volume of the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and uniform mixing.
-
Ensure the final DMSO concentration is compatible with your cell line (typically ≤ 0.5%).
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Visualizations
References
optimizing LMP744 concentration for cytotoxicity assays
Welcome to the Technical Support Center for optimizing LMP744 concentration in cytotoxicity assays. This guide provides detailed answers, protocols, and troubleshooting advice to help researchers effectively use this compound in their experiments.
Frequently Asked Questions (FAQs)
???+ question "Q1: What is this compound and what is its mechanism of action?"
???+ question "Q2: Which cancer cell lines are most sensitive to this compound?"
???+ question "Q3: What is a recommended starting concentration range for an initial cytotoxicity assay?"
???+ question "Q4: What is a typical incubation time for an this compound cytotoxicity assay?"
???+ question "Q5: Which cytotoxicity assay is most suitable for use with this compound?"
Data Summary Tables
Table 1: Reported IC50 Values for this compound
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in different cancer cell lines, highlighting the increased sensitivity in cells with DNA repair deficiencies.
| Cell Line | Genetic Background | IC50 (nM) | Assay Type |
| DLD1 | BRCA2 Wild-Type | ~45 | ATPlite |
| DLD1 | BRCA2 Deficient (-/-) | ~15 | ATPlite |
| DT40 | Wild-Type | ~25 | ATPlite |
| DT40 | TDP1 Deficient (-/-) | ~6 | ATPlite |
(Data sourced from references[1][2])
Table 2: General Recommendations for Initial Experiments
| Parameter | Recommended Range/Value | Notes |
| Starting Concentration Range | 1 nM - 10 µM | Use a 10-point, 3-fold or 10-fold serial dilution. |
| Cell Seeding Density | 1,000 - 10,000 cells/well | Optimize for each cell line to ensure logarithmic growth throughout the assay. |
| Incubation Time | 72 hours | Adjust based on the cell line's doubling time.[1] |
| Vehicle Control | DMSO (≤0.1%) | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells.[3] |
Visualized Guides and Workflows
This compound Mechanism of Action
References
- 1. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The indenoisoquinoline LMP517: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Overcoming LMP744 Resistance in Cancer Cell Lines
This technical support center is designed for researchers, scientists, and drug development professionals encountering resistance to the topoisomerase I (TOP1) inhibitor, LMP744, in cancer cell lines. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help identify mechanisms of resistance and explore strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an indenoisoquinoline derivative that acts as a topoisomerase I (TOP1) inhibitor. Its mechanism involves binding to the TOP1-DNA covalent complex, which prevents the re-ligation of the single-strand DNA break created by TOP1. This stabilization of the "cleavage complex" leads to the accumulation of DNA strand breaks, particularly when a replication fork collides with the complex, resulting in irreversible double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[1][2]
Q2: My cancer cell line shows high resistance to this compound. What are the most likely causes?
Several factors can contribute to this compound resistance. The most prominent, clinically relevant mechanisms are:
-
Low or absent Schlafen 11 (SLFN11) expression: SLFN11 is a key protein that sensitizes cells to DNA-damaging agents. Its absence, often due to epigenetic silencing via promoter hypermethylation, is a dominant mechanism of resistance to TOP1 inhibitors.
-
Proficient Homologous Recombination (HR) DNA Repair: this compound-induced double-strand breaks are primarily repaired by the HR pathway. Cancer cells with a fully functional HR pathway can efficiently repair the damage, leading to resistance. Conversely, cells with HR deficiency (HRD), for example due to BRCA1/2 mutations, are hypersensitive to this compound.
-
Mutations in the TOP1 gene: Although less common, mutations in the TOP1 gene can alter the drug-binding site or the enzyme's catalytic activity, preventing this compound from stabilizing the cleavage complex.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (BCRP) or ABCB1 (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration. However, indenoisoquinolines like this compound were specifically designed to be poor substrates for these transporters compared to older TOP1 inhibitors like camptothecins.
Q3: How can I determine if SLFN11 loss is the cause of resistance in my cell line?
You can assess SLFN11 expression at both the protein and mRNA levels.
-
Western Blotting: This is the most direct method to measure SLFN11 protein levels. Compare the expression in your resistant line to a known sensitive, SLFN11-positive cell line.
-
qRT-PCR: This method measures SLFN11 mRNA levels and can indicate if the gene is being transcribed.
-
Methylation Analysis: If both protein and mRNA levels are low, you can investigate the methylation status of the SLFN11 promoter using techniques like methylation-specific PCR (MSP) or bisulfite sequencing.
Q4: What strategies can I use to overcome this compound resistance?
Based on the resistance mechanism, several strategies can be employed:
-
For SLFN11-deficient cells: These cells often rely on the ATR/CHK1 pathway for survival under replicative stress. Combining this compound with ATR inhibitors (e.g., M6620) or CHK1 inhibitors can re-sensitize resistant cells. Another approach is to use epigenetic modifiers, such as DNA methyltransferase (DNMT) inhibitors (e.g., decitabine) or histone deacetylase (HDAC) inhibitors, to try and reactivate SLFN11 expression.
-
For HR-proficient cells: A powerful strategy is the combination with PARP inhibitors (e.g., olaparib, talazoparib). TOP1 inhibitors create DNA lesions that, if repaired by HR, are non-lethal. However, in the presence of a PARP inhibitor, alternative repair pathways are blocked, leading to synthetic lethality in cancer cells. This synergy is particularly potent in cells with underlying HR deficiencies.
-
For suspected TOP1 mutations: If a TOP1 mutation is confirmed by sequencing, switching to a chemotherapeutic agent with a different mechanism of action is the most practical approach. Alternatively, newer TOP1 inhibitors with different binding properties could be explored if available.
Troubleshooting Guides
This section provides structured guidance for specific experimental issues.
Problem 1: High IC50 value for this compound in my cell line compared to published data.
This suggests intrinsic or acquired resistance. The following workflow can help diagnose the issue.
Problem 2: Combination therapy with a PARP inhibitor is not showing synergy.
Possible Cause 1: Cell line is not truly HR-proficient.
-
Troubleshooting: Confirm that the cell line has a functional HR pathway. If the genetic background (e.g., BRCA status) is unknown, perform a functional assay, such as quantifying RAD51 foci formation after inducing DNA damage. Synergy with PARP inhibitors is most pronounced in HR-deficient cells.
Possible Cause 2: Sub-optimal drug concentrations.
-
Troubleshooting: Perform a dose-matrix experiment with varying concentrations of both this compound and the PARP inhibitor to find the optimal synergistic concentrations. Calculate synergy scores using the Bliss Independence or Chou-Talalay method.
Possible Cause 3: Low SLFN11 expression.
-
Troubleshooting: Even with HR proficiency, the absence of SLFN11 can blunt the response to the initial DNA damage caused by this compound, thereby reducing the substrate for PARP inhibitor synthetic lethality. Verify SLFN11 expression via Western Blot.
Quantitative Data Summary
The sensitivity of cancer cell lines to indenoisoquinolines like this compound is significantly influenced by their molecular background. The following tables summarize the expected differences in drug response.
Table 1: Impact of SLFN11 Expression on this compound Sensitivity
| Cell Status | Relative Sensitivity | Expected IC50 Fold Change | Mechanism |
| SLFN11-Positive | Sensitive | Baseline (1x) | SLFN11 promotes irreversible replication fork stalling and apoptosis following DNA damage. |
| SLFN11-Negative | Resistant | ~10-fold higher | Lack of SLFN11 allows cells to rely on ATR-dependent checkpoints to repair DNA damage and survive.[3] |
Table 2: Impact of Homologous Recombination (HR) Status on this compound Sensitivity
| Cell Status | Relative Sensitivity | Expected IC50 Fold Change | Mechanism |
| HR-Deficient (e.g., BRCA1/2 mutant) | Hypersensitive | 3- to 5-fold lower | Inability to repair this compound-induced double-strand breaks leads to cell death.[3] |
| HR-Proficient (Wild-Type) | Sensitive/Resistant | Baseline (1x) | Functional HR pathway can repair DNA damage, conferring a survival advantage. |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (resistant and sensitive controls)
-
Complete culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the drug dilutions to the respective wells. Include a "vehicle control" (DMSO only) and "no cells" blank wells.
-
Incubation: Incubate the plate for 72 hours (or a desired time point) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[5]
-
Solubilization: Add 100 µL of solubilization buffer to each well. Mix thoroughly by pipetting to dissolve the formazan crystals. Incubate overnight in the incubator or for 15 minutes on an orbital shaker.[4][5]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells. Normalize the data to the vehicle control (as 100% viability). Plot the percentage of cell viability versus the log of the drug concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Western Blot for SLFN11 Expression
This protocol assesses the protein level of SLFN11.
Protocol 3: Immunofluorescence for γH2AX (DNA Damage) Foci
This protocol visualizes DNA double-strand breaks as nuclear foci.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (e.g., clone JBW301)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI mounting medium
Procedure:
-
Cell Treatment: Treat cells on coverslips with this compound (e.g., 1 µM) for a specified time (e.g., 1-4 hours). Include an untreated control.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody: Incubate with anti-γH2AX primary antibody (diluted in blocking buffer, e.g., 1:500) overnight at 4°C in a humidified chamber.
-
Secondary Antibody: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (diluted in blocking buffer, e.g., 1:1000) for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using mounting medium containing DAPI.
-
Imaging and Analysis: Visualize the slides using a fluorescence microscope. Count the number of distinct γH2AX foci per nucleus. A significant increase in foci number in this compound-treated cells indicates the induction of DNA double-strand breaks.
Signaling Pathway Overview
This compound exerts its cytotoxic effects by inducing DNA damage, which activates the DNA Damage Response (DDR) pathway. The cell's fate—survival or apoptosis—is heavily influenced by the status of key proteins like SLFN11 and those involved in the Homologous Recombination (HR) pathway.
References
- 1. SLFN11: a pan-cancer biomarker for DNA-targeted drugs sensitivity and therapeutic strategy guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | SLFN11: a pan-cancer biomarker for DNA-targeted drugs sensitivity and therapeutic strategy guidance [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. merckmillipore.com [merckmillipore.com]
Technical Support Center: LMP744 Stability in Experimental Buffers
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving stability issues encountered with the LMP744 operational amplifier in various experimental buffer setups.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of instability, such as oscillations or peaking, when using the this compound in my experimental setup?
A1: Instability in operational amplifiers like the this compound typically arises from issues related to capacitive loading, feedback loop configuration, and power supply decoupling. When an op-amp drives a significant capacitive load, it can introduce a pole in the open-loop gain response, reducing the phase margin and leading to oscillations.[1] The internal architecture of the op-amp, the closed-loop gain, and the output capacitor loading are all contributing factors.[2]
Q2: How does the composition of my experimental buffer affect the electronic stability of the this compound?
A2: While the chemical composition of a buffer primarily affects the stability of chemical or biological samples, the electrical properties of the buffer solution can influence the amplifier's performance.[3][4] A highly conductive buffer can present a lower impedance load, while buffers with certain ionic strengths might contribute to the overall capacitive load at the electrode-solution interface, potentially impacting the amplifier's stability.
Q3: Can temperature fluctuations during my experiment affect the stability of the this compound?
A3: Yes, temperature can influence the performance and stability of the this compound. Temperature changes can affect the amplifier's internal parameters and the characteristics of external components. While datasheets provide specifications over a certain temperature range, significant or rapid temperature fluctuations can potentially lead to unstable behavior.
Q4: What is a "capacitive load" in the context of my experiment, and how does it lead to instability?
A4: A capacitive load is any element in the circuit that stores electrical energy in an electric field. In an experimental context, this can be a coaxial cable, a sensor, or even the input of another instrument. The output impedance of the this compound can interact with this load capacitance, creating a parasitic low-pass filter that introduces phase shift in the feedback loop, which can lead to oscillations.
Troubleshooting Guide
This guide provides systematic steps to identify and resolve common stability issues with the this compound.
Problem: The this compound output is oscillating or showing significant overshoot/ringing (peaking).
This is a classic sign of instability due to insufficient phase margin, often caused by a capacitive load.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound instability.
Experimental Protocols for Stability Compensation
Here are two common experimental protocols to stabilize the this compound when driving capacitive loads.
Protocol 1: Out-of-Loop Compensation
This technique involves placing a small resistor in series between the amplifier's output and the capacitive load.[1] This resistor, often called an isolation resistor (Riso), isolates the amplifier's output from the load capacitance.
Methodology:
-
Identify the Capacitive Load (CL): Determine the capacitance of the cable, sensor, or other load connected to the this compound's output. This can often be found in the component's datasheet or measured with an LCR meter.
-
Select an Isolation Resistor (Riso): A good starting point for Riso is typically between 10 Ω and 100 Ω. The optimal value will depend on the specific CL and the gain of the amplifier.
-
Circuit Implementation:
-
Place the selected Riso resistor between the output pin of the this compound and the capacitive load CL.
-
The feedback loop should be connected directly to the output pin of the amplifier, not after Riso.
-
Caption: Out-of-loop compensation circuit diagram.
Protocol 2: In-Loop Compensation
This method involves adding a small capacitor in the feedback loop in parallel with the feedback resistor. This is particularly effective for voltage feedback amplifiers.
Methodology:
-
Circuit Configuration: This technique is typically used in an inverting or non-inverting gain configuration with a feedback resistor (Rf) and a gain resistor (Rg).
-
Add an Isolation Resistor (Riso): Similar to the out-of-loop method, an isolation resistor is placed between the amplifier output and the load.
-
Add a Feedback Capacitor (Cf): A small capacitor (Cf) is placed in parallel with the feedback resistor (Rf). This capacitor creates a high-frequency feedback path that helps to stabilize the loop.
-
Component Selection: The values of Riso and Cf need to be chosen carefully. A typical starting point for Cf is a few picofarads.
Caption: In-loop compensation circuit diagram.
Quantitative Data Summary
The following table provides starting values for compensation components based on the capacitive load. These are empirical values and may require optimization for your specific application.
| Capacitive Load (CL) | Out-of-Loop Compensation (Riso) | In-Loop Compensation (Riso) | In-Loop Compensation (Cf) |
| 100 pF | 50 Ω | 50 Ω | 2 pF |
| 1 nF | 30 Ω | 30 Ω | 10 pF |
| 10 nF | 15 Ω | 15 Ω | 50 pF |
| 100 nF | 5 Ω | 5 Ω | 200 pF |
Note: The effectiveness of these compensation techniques can be verified by observing the amplifier's output on an oscilloscope while applying a square wave input. A stable response will show minimal overshoot and no ringing.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving LMP744 Efficacy In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the topoisomerase I (TOP1) inhibitor, LMP744, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, synthetic indenoisoquinoline derivative that acts as a topoisomerase I (TOP1) inhibitor.[1][2] Its mechanism of action involves binding to the TOP1-DNA cleavage complex, which stabilizes this complex and prevents the re-ligation of the DNA strand.[1][2] This leads to the accumulation of single-strand breaks that, upon collision with replication forks, are converted into cytotoxic double-strand breaks.[3] This DNA damage induces cell cycle arrest and ultimately leads to apoptosis (programmed cell death).[1][2] this compound was designed to overcome some limitations of camptothecins, another class of TOP1 inhibitors, such as chemical instability and susceptibility to drug efflux pumps.[3][4]
Q2: What are the key pharmacodynamic biomarkers to assess this compound activity in vivo?
A2: The primary pharmacodynamic biomarkers for this compound activity are related to the DNA damage response (DDR). Key markers to assess in tumor biopsies or circulating tumor cells include:
-
Phosphorylated Histone H2AX (γH2AX): A sensitive indicator of DNA double-strand breaks.[3]
-
Phosphorylated Checkpoint Kinases (p-ATM, p-ATR, p-Chk1, p-Chk2): Activation of these kinases indicates the initiation of the DNA damage signaling cascade.[5][6]
-
Increased RAD51 and phosphorylated KAP1 (pKAP1): These are involved in the downstream DNA repair pathways.[7]
-
Cleaved Caspase-3: A marker of apoptosis execution.[7]
-
TOP1 Downregulation: Trapped TOP1 cleavage complexes can lead to the degradation of the TOP1 protein.[3]
Q3: What is the role of SLFN11 in this compound sensitivity?
A3: Schlafen 11 (SLFN11) is a key determinant of sensitivity to this compound and other DNA-damaging agents.[7] Tumors with high SLFN11 expression have shown greater sensitivity to this compound.[7] SLFN11 is believed to potentiate the cytotoxic effects of DNA damage by promoting irreversible cell cycle arrest.[7] Therefore, assessing the SLFN11 status of your preclinical models may be crucial for interpreting efficacy data.
Troubleshooting Guide for In Vivo Experiments
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor solubility or precipitation of this compound during formulation. | This compound has limited aqueous solubility. Improper pH or solvent composition. | Use a validated formulation such as 10 mM citric acid in 5% dextrose solution. Ensure the final pH of the formulation is acidic. Prepare the formulation fresh before each use and visually inspect for any precipitation. |
| Vehicle-related toxicity or adverse effects in animals. | The acidic vehicle required for this compound solubility may cause irritation or local tissue damage upon injection. | Administer this compound via intravenous (IV) infusion over a period of time (e.g., 1 hour) to minimize local irritation.[8] Include a vehicle-only control group to distinguish between vehicle- and drug-related toxicities. Monitor animals closely for signs of distress at the injection site. |
| Lack of in vivo efficacy in a tumor model. | Suboptimal dosing regimen or administration route. Tumor model may be resistant to TOP1 inhibition. Low expression of sensitivity biomarkers like SLFN11. | Ensure the dosing regimen is appropriate for the tumor model. Consider the pharmacokinetic profile of this compound, which has a relatively long half-life.[9] Confirm the expression of TOP1 and SLFN11 in your tumor model. Consider combination therapies, such as with PARP inhibitors (e.g., olaparib), which have shown synergistic effects with indenoisoquinolines. |
| Excessive toxicity or weight loss in treated animals. | The dose may be too high for the specific animal strain or tumor model. Myelosuppression is a known toxicity of indenoisoquinolines. | Reduce the dose or the frequency of administration. Monitor complete blood counts (CBCs) to assess for myelosuppression. Provide supportive care as needed, such as nutritional supplements. |
| Inconsistent tumor growth inhibition between animals. | Variability in tumor implantation and initial tumor size. Inconsistent drug administration. | Ensure consistent tumor cell implantation technique and randomize animals into treatment groups based on initial tumor volume. Use precise and consistent techniques for drug administration, particularly for IV infusions. |
Quantitative Data Summary
Preclinical Efficacy of this compound in Xenograft Models
| Tumor Model | Animal Model | Dosing Regimen | Efficacy Outcome | Reference |
| HCT-116/H1 Colon Tumor | Mouse | 33.5 mg/kg/dose, IV, qdx5 | 53% T/C (Tumor Growth Delay) | [10] |
| A375 Melanoma | Mouse | 22.4 mg/kg/dose, IV | Modest Activity | [10] |
| Neuroendocrine Xenograft | Mouse | 10 mg/kg, IV | Slowed tumor growth (did not induce regression) | [11] |
Phase 1 Clinical Trial Data for this compound
| Parameter | Value | Reference |
| Maximum Tolerated Dose (MTD) | 190 mg/m²/day | [7][9] |
| Dose-Limiting Toxicities (DLTs) | Hypokalemia, anemia, weight loss | [7] |
| Mean Half-life (at MTD) | ~30 hours | [9] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Mouse Xenograft Model
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., HCT-116) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of immunocompromised mice (e.g., nude or NSG).
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements at least twice weekly.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and control groups.
-
-
This compound Formulation and Administration:
-
Prepare the this compound formulation fresh daily: dissolve in 10 mM citric acid, 5% dextrose solution.
-
Administer this compound intravenously (IV) via the tail vein. A common dosing schedule is daily for 5 consecutive days (qdx5).[8][10]
-
The dose will need to be optimized for your specific model, but a starting point could be in the range of 10-30 mg/kg.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to monitor tumor volume and body weight at least twice weekly.
-
Observe animals daily for any signs of toxicity (e.g., changes in behavior, posture, or grooming).
-
At the end of the study, euthanize animals and collect tumors for pharmacodynamic analysis.
-
Protocol 2: Pharmacodynamic Analysis of Tumor Tissue
-
Tumor Collection and Processing:
-
Collect tumor tissue at a specified time point after the last this compound dose (e.g., 2-6 hours).
-
For immunohistochemistry (IHC), fix the tissue in 10% neutral buffered formalin and embed in paraffin.
-
For western blotting, snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
-
Immunohistochemistry for γH2AX:
-
Deparaffinize and rehydrate tissue sections.
-
Perform antigen retrieval using a citrate-based buffer.
-
Block endogenous peroxidases and non-specific binding sites.
-
Incubate with a primary antibody against γH2AX.
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Develop with a suitable substrate (e.g., DAB) and counterstain with hematoxylin.
-
Image and quantify the percentage of γH2AX-positive nuclei.
-
Visualizations
References
- 1. ATR inhibitors VE-821 and VX-970 sensitize cancer cells to topoisomerase I inhibitors by disabling DNA replication initiation and fork elongation responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 studies of the indenoisoquinolines LMP776 and this compound in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Indenoisoquinoline Topoisomerase I Inhibitors Substituted with Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Phase 1 studies of the indenoisoquinolines LMP776 and this compound in patients with solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of LMP744
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize and understand the off-target effects of LMP744 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-camptothecin topoisomerase I (TOP1) inhibitor belonging to the indenoisoquinoline chemical class.[1] Its primary mechanism of action is the stabilization of the covalent complex between TOP1 and DNA, known as the TOP1 cleavage complex (TOP1cc). This prevents the re-ligation of the single-strand DNA break, leading to the accumulation of DNA damage, cell cycle arrest, and ultimately apoptosis, particularly in rapidly proliferating cancer cells.[2]
Q2: What are the potential off-target effects of this compound?
A2: While the primary target of this compound is TOP1, like all small molecule inhibitors, it has the potential for off-target interactions. The broader indenoisoquinoline class has been investigated for activity against other biological macromolecules.[3] Therefore, potential off-targets for this compound could include:
-
Other Topoisomerases: Such as Topoisomerase II.[3]
-
Kinases: Including VEGFR-2.[3]
-
Other DNA-interacting proteins: Such as PARP-1 and proteins binding to G-quadruplex structures like in the MYC promoter.[3]
-
Nuclear Receptors: Such as the Retinoid X Receptor (RXR) and the Estrogen Receptor.[3]
-
Other Enzymes: Including HIF-1α and tyrosyl DNA phosphodiesterases 1 and 2.[3]
It is crucial to experimentally validate that an observed phenotype is a direct result of TOP1 inhibition.
Q3: What are the known adverse events of this compound from clinical trials that might indicate off-target effects or downstream on-target effects?
A3: A Phase 1 clinical trial (NCT03030417) of this compound in patients with relapsed solid tumors and lymphomas identified several treatment-related adverse events (AEs).[4][5] While these may be consequences of the intended TOP1 inhibition, they can also provide clues to potential off-target effects. The most common Grade 3/4 AEs are summarized in the table below.
| Adverse Event | Frequency (Number of Patients) |
| Leukopenia | 9 |
| Anemia | 4 |
| Dehydration | 2 |
| Neutropenia | 2 |
| Nausea | 2 |
| Hypokalemia | 1 (Dose-Limiting Toxicity) |
Q4: How can I differentiate between on-target and off-target effects in my experiments?
A4: Differentiating between on-target and off-target effects is critical for the correct interpretation of your results. A multi-faceted approach is recommended:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect (e.g., TOP1cc formation or downstream DNA damage signaling). Higher concentrations are more likely to engage off-target proteins.
-
Genetic Validation: Use techniques like CRISPR/Cas9 or siRNA to knock down or knock out TOP1. If the phenotype observed with this compound treatment is recapitulated in the absence of TOP1, it is likely an on-target effect. Conversely, if the phenotype persists in TOP1-deficient cells, an off-target mechanism is probable.
-
Use a Structurally Unrelated TOP1 Inhibitor: Compare the effects of this compound with a TOP1 inhibitor from a different chemical class, such as a camptothecin (B557342) derivative (e.g., topotecan (B1662842) or irinotecan). If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiments: If possible, overexpressing a drug-resistant mutant of TOP1 should rescue the on-target phenotype but not the off-target effects.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Observed
-
Possible Cause: The observed phenotype may be a result of an off-target effect of this compound.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Verify that this compound is engaging with TOP1 in your cellular system at the concentration used. A Cellular Thermal Shift Assay (CETSA) can be used to demonstrate direct binding.
-
Perform a Dose-Response Analysis: Determine if the unexpected phenotype occurs at concentrations significantly higher than those required for TOP1 inhibition.
-
Conduct Genetic Validation: As described in FAQ 4, use TOP1 knockdown or knockout cells to determine if the phenotype is dependent on the primary target.
-
Consult the Literature for the Indenoisoquinoline Scaffold: Review literature on related compounds to see if similar off-target effects have been reported.
-
Issue 2: High Cellular Toxicity at Low Concentrations
-
Possible Cause: The cell line being used may be particularly sensitive to TOP1 inhibition, or the toxicity could be due to a potent off-target effect.
-
Troubleshooting Steps:
-
Determine the IC50: Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line.
-
Assess TOP1 Expression Levels: Higher levels of TOP1 can lead to increased sensitivity to TOP1 inhibitors. Quantify TOP1 protein levels in your cell line and compare them to other less sensitive lines.
-
Evaluate DNA Repair Pathway Status: Cells with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations, can be hypersensitive to TOP1 inhibitors.[1]
-
Investigate Potential Off-Targets: Consider performing proteome-wide analyses, such as Thermal Proteome Profiling (TPP) or affinity-based proteomics, to identify potential off-target binders that could be mediating the toxicity.
-
Issue 3: Inconsistent Results Between Experiments
-
Possible Cause: Inconsistent results can arise from experimental variability or the complex interplay of on- and off-target effects.
-
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure consistency in cell density, passage number, and treatment duration.
-
Verify Compound Integrity: Ensure the this compound stock solution is properly stored and has not degraded.
-
Use Positive and Negative Controls: Include a well-characterized TOP1 inhibitor as a positive control and a vehicle-only control. A structurally similar but inactive analog of this compound, if available, can serve as an excellent negative control.
-
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm the direct binding of this compound to TOP1 in intact cells.
-
Methodology:
-
Cell Treatment: Treat cultured cells with either this compound at the desired concentration or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of TOP1 using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble TOP1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[2]
-
Protocol 2: Genetic Validation using CRISPR/Cas9 Knockout
-
Objective: To determine if the observed phenotype is dependent on the presence of TOP1.
-
Methodology:
-
gRNA Design: Design and synthesize two to three guide RNAs (gRNAs) targeting the TOP1 gene.
-
Vector Cloning and Transfection: Clone the gRNAs into a Cas9 expression vector and transfect into the cells of interest.
-
Selection and Clonal Isolation: Select for transfected cells and isolate single-cell clones.
-
Knockout Validation: Verify the knockout of TOP1 in the clonal populations by Western blot and DNA sequencing.
-
Phenotypic Analysis: Treat the TOP1 knockout and wild-type control cells with this compound and assess the phenotype of interest.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow to differentiate on- and off-target effects.
References
- 1. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design and Synthesis of Indenoisoquinolines Targeting Topoisomerase I and Other Biological Macromolecules for Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
refining LMP744 delivery methods for animal studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the delivery of LMP744 in animal studies. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data summaries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, non-camptothecin indenoisoquinoline derivative that acts as a topoisomerase I (TOP1) inhibitor.[1][2] Its primary mechanism of action involves binding to the TOP1-DNA cleavage complex, which stabilizes it and prevents the re-ligation of the DNA strand.[1][2] This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells.[1][2] this compound was developed to overcome some of the limitations of camptothecin-based TOP1 inhibitors, such as chemical instability, rapid reversal of the cleavage complex, and susceptibility to drug efflux pumps.[3]
Q2: What is the recommended delivery method for this compound in animal studies?
A2: The most common and effective delivery method for this compound in animal studies is intravenous (IV) administration.[4][5][6][7] IV infusion allows for direct entry into the systemic circulation, ensuring precise dosing and bioavailability. Studies in mice and dogs have successfully used this route to achieve therapeutic concentrations and evaluate efficacy and pharmacokinetics.[3][6][8]
Q3: What are the key pharmacodynamic markers to assess this compound activity in vivo?
A3: The most widely used pharmacodynamic biomarker for this compound activity is the phosphorylation of histone H2AX (γH2AX).[1][8] Increased levels of γH2AX in tumor tissue indicate the formation of DNA double-strand breaks, a direct consequence of TOP1 inhibition by this compound.[1] Other important markers that have been evaluated include the modulation of TOP1 protein levels and the induction of downstream markers of DNA damage response and apoptosis, such as phosphorylated KAP1 (pKAP1), RAD51, and cleaved caspase-3.[4][5] The expression of Schlafen 11 (SLFN11) has also been identified as a key determinant of sensitivity to this compound.
Troubleshooting Guide
Q1: I am observing precipitation in my this compound formulation. What could be the cause and how can I resolve it?
A1: Precipitation of this compound in solution can be due to several factors, including incorrect pH, inappropriate solvent composition, or exceeding the solubility limit. This compound is typically formulated in an acidic vehicle to maintain its solubility.
-
Check your vehicle preparation: Ensure the components of your vehicle are correctly prepared and mixed in the proper order. A commonly used vehicle is a mixture of an acidic solution and a dextrose solution. For example, one part of 20 mM HCl/10 mM citric acid combined with nine parts of 5% dextrose water has been used successfully. Another formulation consists of 10 mM citric acid in 5% dextrose.
-
Ensure proper pH: The acidic component is crucial for keeping this compound protonated and soluble. Verify the final pH of your formulation.
-
Sonication: If you observe slight precipitation, gentle warming and sonication of the solution may help to redissolve the compound. However, be cautious with temperature to avoid degradation.
-
Fresh Preparation: It is highly recommended to prepare the this compound formulation fresh before each administration to minimize the risk of precipitation over time.
Q2: My animals are showing signs of distress or toxicity after IV administration of this compound. What should I do?
A2: Adverse effects can be related to the drug itself or the administration procedure.
-
Vehicle Control: Always include a vehicle-only control group to distinguish between vehicle-related toxicity and drug-specific effects.
-
Dose and Administration Rate: Ensure you are not exceeding the maximum tolerated dose (MTD) for the specific animal model and strain. The MTD for this compound can vary between species. For instance, the MTD in mice has been reported to be around 20 mg/kg for a specific dosing schedule, while in dogs it was determined to be 100 mg/m².[3][8] Administering the injection slowly (e.g., as an infusion over a set period, if possible, or a slow bolus) can help reduce acute toxicity.
-
Monitor for Known Toxicities: Dose-limiting toxicities observed in preclinical and clinical studies include bone marrow toxicity, hypokalemia, anemia, and weight loss.[5][8] Monitor the animals closely for these signs.
-
Consult a Veterinarian: If animals show severe signs of distress, consult with the institutional veterinarian immediately. They can provide guidance on supportive care and help determine the cause of the adverse events.
Quantitative Data Summary
Table 1: Maximum Tolerated Dose (MTD) of this compound in Different Species
| Species | Model | Dosing Schedule | MTD | Reference |
| Mouse | Ovarian Orthotopic Allograft (BRCA1-deficient) | i.v. | 20 mg/kg | [3] |
| Dog | Naturally Occurring Lymphoma | i.v., daily for 5 days, 28-day cycles | 100 mg/m² | [8] |
| Human | Refractory Solid Tumors and Lymphomas | i.v., daily for 5 days, 28-day cycles | 190 mg/m² | [4][5] |
Table 2: Pharmacokinetic Parameters of this compound in Different Species
| Species | Dose | Cmax | t1/2 (half-life) | AUC | Reference |
| Mouse (CD2F1) | Not Specified (IV) | - | 21.1 h | 4824.3 µg/mL*h | [3] |
| Human | 190 mg/m² (MTD) | - | 13.6 h (range: 7.2-23.4 h) | - | [4] |
Note: Pharmacokinetic data for animal models is limited in the public domain. The mouse data is from a single study and may vary depending on the strain and experimental conditions.
Experimental Protocols
Protocol 1: this compound Formulation for Intravenous Administration in Mice
This protocol is based on methodologies reported in preclinical studies.
Materials:
-
This compound powder
-
Hydrochloric acid (HCl) solution (e.g., 20 mM)
-
Citric acid solution (e.g., 10 mM)
-
Dextrose solution (e.g., 5% in water for injection)
-
Sterile, pyrogen-free water for injection
-
Sterile conical tubes
-
Sterile filters (0.22 µm)
-
pH meter
Procedure:
-
Prepare the acidic stock solution: Prepare a stock solution of 20 mM HCl and 10 mM citric acid in sterile water.
-
Weigh this compound: In a sterile conical tube, weigh the required amount of this compound powder for the desired final concentration and total volume.
-
Dissolve this compound: Add a small volume of the acidic stock solution to the this compound powder to create a slurry. Vortex or sonicate gently until the powder is fully dissolved. This step is critical for ensuring the compound is in solution before dilution.
-
Dilute with Dextrose Solution: Add the 5% dextrose solution to the dissolved this compound concentrate to achieve the final desired volume and concentration. A common ratio is 1 part acidic solution to 9 parts dextrose solution.
-
Check for Clarity: The final solution should be clear and free of any visible particulates.
-
Sterile Filtration: Filter the final formulation through a 0.22 µm sterile filter into a sterile container.
-
Administration: Administer the freshly prepared solution intravenously to the animals at the specified dose and volume (e.g., 10 ml/kg).
Protocol 2: Assessment of Pharmacodynamic Marker (γH2AX) in Tumor Tissue
This protocol outlines the general steps for measuring γH2AX induction in tumor biopsies.
Materials:
-
Tumor-bearing mice treated with this compound or vehicle
-
Tissue collection tools (scalpels, forceps)
-
Flash-freezing supplies (liquid nitrogen or dry ice/ethanol bath)
-
Tissue homogenization buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibody against γH2AX
-
Appropriate secondary antibody
-
Chemiluminescence detection reagents and imaging system
Procedure:
-
Tissue Collection: At predetermined time points after this compound administration (e.g., 2, 6, or 24 hours), euthanize the animals and excise the tumors.
-
Flash-Freezing: Immediately flash-freeze the tumor samples in liquid nitrogen to preserve protein phosphorylation states. Store at -80°C until analysis.
-
Protein Extraction: Homogenize the frozen tumor tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against γH2AX overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for γH2AX and a loading control (e.g., β-actin or GAPDH). Normalize the γH2AX signal to the loading control to compare the levels of DNA damage between treatment groups.
Visualizations
References
- 1. NCI Comparative Oncology Program Testing of Indenoisoquinoline Topoisomerase I Inhibitors in Naturally Occurring Canine Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 4. Phase 1 studies of the indenoisoquinolines LMP776 and this compound in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 studies of the indenoisoquinolines LMP776 and this compound in patients with solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. NCI Comparative Oncology Program Testing of Non-Camptothecin Indenoisoquinoline Topoisomerase I Inhibitors in Naturally Occurring Canine Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing variability in LMP744 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results with LMP744.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an indenoisoquinoline derivative that acts as a topoisomerase 1 (TOP1) inhibitor.[1] Its mechanism of action involves binding to the DNA-TOP1 complex, which prevents the re-ligation of single-strand DNA breaks induced by TOP1.[1] This stabilization of the cleavage complex leads to the accumulation of irreversible DNA strand breaks, ultimately causing cell cycle arrest and apoptosis.[1]
Q2: What are the key cellular factors that influence sensitivity to this compound?
Experimental evidence strongly suggests that the expression of Schlafen 11 (SLFN11) and the status of homologous recombination (HR) DNA repair pathways are dominant determinants of cellular sensitivity to this compound.[2]
-
SLFN11: Cells with high expression of SLFN11 are generally more sensitive to this compound.[2][3][4] SLFN11 is involved in inducing cell death following replicative stress.[2]
-
Homologous Recombination Deficiency (HRD): Cancer cells with defects in HR repair pathways, such as those with BRCA1 or BRCA2 mutations, exhibit increased sensitivity to this compound.[2] This is because the DNA damage induced by this compound is partly repaired by the HR pathway.[2]
Q3: How does this compound differ from camptothecin-based TOP1 inhibitors?
This compound was developed to overcome some of the clinical limitations of camptothecin (B557342) derivatives like topotecan (B1662842) and irinotecan.[2][5] Key differences include:
-
Chemical Stability: this compound is more chemically stable than camptothecins, which have a lactone ring that is prone to hydrolysis.[2][5]
-
Drug Efflux: this compound is not a significant substrate for common drug efflux pumps like ABCG2, which can confer resistance to camptothecins.[2][6]
-
Site of Action: this compound induces DNA breaks at different sites than camptothecins.[6]
Troubleshooting Guide
This guide addresses common issues that may lead to variability in this compound experimental results.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values across experiments | Cell Line Heterogeneity: Different passages of the same cell line can have variations in gene expression, including SLFN11 levels. | 1. Cell Line Authentication: Regularly authenticate cell lines using short tandem repeat (STR) profiling. 2. Passage Number: Use a consistent and low passage number for all experiments. 3. SLFN11 Expression: Monitor SLFN11 expression levels via Western blot or qPCR in the cell lines being used. |
| Assay Conditions: Variations in cell seeding density, drug incubation time, or the type of viability assay used can impact results. | 1. Standardized Protocols: Adhere to a strictly standardized protocol for all experiments. 2. Seeding Density: Optimize and maintain a consistent cell seeding density. 3. Incubation Time: Use a consistent drug incubation time based on initial time-course experiments. | |
| This compound shows lower than expected potency | Low SLFN11 Expression: The selected cell line may have low or absent SLFN11 expression, leading to reduced sensitivity.[2] | 1. Screen Cell Lines: Screen a panel of cell lines and correlate this compound sensitivity with SLFN11 expression to select appropriate models. 2. SLFN11 Knockout/Knock-in Models: Use isogenic cell line models with SLFN11 knockout or overexpression to validate the role of SLFN11 in your system.[2] |
| Drug Inactivity: Improper storage or handling of the this compound compound. | 1. Proper Storage: Store this compound according to the manufacturer's instructions, protected from light and moisture. 2. Fresh Dilutions: Prepare fresh dilutions of the drug for each experiment from a validated stock solution. | |
| Variability in DNA damage response markers (e.g., γH2AX) | Timing of Analysis: The induction and subsequent repair of DNA damage are dynamic processes. The timing of sample collection after treatment is critical. | 1. Time-Course Experiment: Perform a time-course experiment to determine the optimal time point for assessing DNA damage markers like γH2AX phosphorylation.[7] 2. Consistent Timing: Collect all samples at the predetermined optimal time point. |
| Antibody and Staining Issues: Variability in antibody quality, dilution, or staining protocol. | 1. Antibody Validation: Validate the primary antibody for specificity and optimal dilution. 2. Consistent Protocol: Use a standardized and well-documented immunofluorescence or Western blotting protocol. | |
| Discrepancy between in vitro and in vivo results | Pharmacokinetics and Drug Delivery: Differences in drug metabolism, distribution, and tumor penetration in vivo. | 1. Pharmacokinetic Analysis: If possible, perform pharmacokinetic analysis to determine the drug concentration in plasma and tumor tissue.[3][4] 2. Dosing and Schedule: Optimize the dosing and administration schedule based on preclinical studies.[8] |
| Tumor Microenvironment: The in vivo tumor microenvironment can influence drug response. | 1. Appropriate Animal Models: Select animal models that closely mimic the human disease. 2. Patient-Derived Xenografts (PDXs): Consider using PDX models, which may better reflect clinical heterogeneity.[9] |
Experimental Protocols
Cell Viability Assay
A common method to determine the cytotoxic effect of this compound is a cell viability assay, such as the ATPlite assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).[2]
-
Assay: Following incubation, perform the ATPlite assay according to the manufacturer's protocol to measure cell viability.
-
Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Western Blot for SLFN11 and DNA Damage Markers
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against SLFN11, γH2AX, or other markers of interest, followed by incubation with an appropriate secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: General experimental workflow for this compound.
References
- 1. Facebook [cancer.gov]
- 2. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 studies of the indenoisoquinolines LMP776 and this compound in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 studies of the indenoisoquinolines LMP776 and this compound in patients with solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Treatment with novel topoisomerase inhibitors in Ewing sarcoma models reveals heterogeneity of tumor response - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent LMP744-Induced Apoptosis
Welcome to the technical support center for LMP744. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies in this compound-induced apoptosis experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an indenoisoquinoline derivative that acts as a topoisomerase 1 (TOP1) inhibitor.[1][2][3] Its primary mechanism of action involves binding to and stabilizing the covalent complex formed between TOP1 and DNA, known as the TOP1 cleavage complex (TOP1cc).[1][2][3] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When a replication fork collides with this stabilized complex, it results in a double-strand break, which can trigger cell cycle arrest and ultimately, apoptosis.[4][5]
Q2: I am observing variable levels of apoptosis in my cell line after treatment with this compound. What are the potential causes?
Inconsistent apoptosis induction with this compound can be attributed to several factors:
-
Cell Line-Specific Factors: The genetic background of your cell line is a primary determinant of sensitivity to this compound. Key factors include the expression of Schlafen 11 (SLFN11) and the status of the homologous recombination (HR) DNA repair pathway.[4][6][7][8]
-
Compound Stability and Handling: The stability of this compound in your cell culture medium and improper handling of the compound can lead to variability.
-
Experimental Conditions: Inconsistencies in cell density, passage number, and the duration of this compound exposure can all contribute to variable results.
-
Assay-Specific Issues: The method used to detect apoptosis and the timing of the assay can influence the observed outcome.
Q3: How does SLFN11 expression affect this compound-induced apoptosis?
Schlafen 11 (SLFN11) is a key determinant of sensitivity to DNA-damaging agents, including TOP1 inhibitors like this compound.[6][9][10][11] Cells with high SLFN11 expression are generally more sensitive to this compound, while cells with low or no SLFN11 expression tend to be more resistant.[6][8] SLFN11 is thought to potentiate the cytotoxic effects of DNA damage by irreversibly arresting replication forks that have stalled at the site of the DNA lesion.[6]
Q4: What is the role of homologous recombination (HR) in this compound-induced apoptosis?
The double-strand breaks induced by this compound are primarily repaired by the homologous recombination (HR) pathway.[4][7] Therefore, cells with deficiencies in HR pathway components, such as BRCA1, BRCA2, or PALB2, are hypersensitive to this compound.[1][4][6][7] This phenomenon is often referred to as "synthetic lethality."
Troubleshooting Guides
Issue 1: Little to no apoptosis is observed after this compound treatment.
This is a common issue that can often be resolved by systematically evaluating your experimental setup.
Troubleshooting Steps:
-
Verify Cell Line Sensitivity:
-
Check SLFN11 Expression: If possible, determine the SLFN11 expression status of your cell line (e.g., via Western blot, qPCR, or by consulting publicly available datasets). Cells with low SLFN11 expression may require higher concentrations of this compound or longer incubation times.
-
Assess HR Status: Determine if your cell line has any known deficiencies in HR pathway genes. HR-deficient cells should be highly sensitive to this compound.
-
-
Optimize this compound Concentration and Exposure Time:
-
Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your cell line.
-
Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
-
-
Confirm Compound Activity:
-
Ensure that your this compound stock solution is prepared correctly and has been stored properly to prevent degradation.
-
If possible, test the activity of your this compound in a cell line known to be sensitive as a positive control.
-
Logical Troubleshooting Flow for No Apoptosis
Caption: Troubleshooting workflow for lack of this compound-induced apoptosis.
Issue 2: High variability in apoptosis levels between replicate experiments.
High variability can mask the true effect of this compound and make data interpretation difficult.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions:
-
Use cells within a consistent and low passage number range.
-
Ensure a uniform cell seeding density across all experiments.
-
Subculture cells at a consistent confluency.
-
-
Prepare Fresh this compound Working Solutions:
-
Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Ensure Consistent Incubation Times:
-
Adhere strictly to the planned incubation times for this compound treatment.
-
Experimental Workflow for Reproducible Apoptosis Assays
Caption: Standardized workflow for consistent this compound apoptosis assays.
Data Presentation
Table 1: Influence of SLFN11 Expression on this compound Activity
| Cell Line | SLFN11 Status | This compound IC50 (nM) | Fold Difference (High vs. Low) | Reference |
| CCRF-CEM | High (WT) | ~10 | \multirow{2}{*}{>10x} | [6] |
| CCRF-CEM | Low (KO) | >100 | [6] |
Table 2: Influence of Homologous Recombination Deficiency on this compound Activity
| Cell Line | HR Status | This compound IC50 (nM) | Fold Difference (Deficient vs. WT) | Reference |
| DT40 | WT | ~40 | \multirow{2}{*}{~5.7x} | [6] |
| DT40 | BRCA1-/- | ~7 | [6] | |
| DT40 | BRCA2-/- | ~7 | [6] | |
| DT40 | PALB2-/- | ~7 | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
This compound is soluble in DMSO.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO. For example, for 1 mg of this compound (MW: 452.46 g/mol ), add 221 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Sonication may be required.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of the stock solution in pre-warmed (37°C) cell culture medium to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Protocol 2: In Vitro Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
This compound Treatment:
-
Remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound or a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ Express.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add Annexin V-FITC (or another fluorochrome conjugate) and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry as soon as possible after staining.
-
Use appropriate controls, including unstained cells, cells stained only with Annexin V, and cells stained only with PI, to set up the compensation and gates correctly.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Signaling Pathway Diagram
This compound-Induced Apoptosis Pathway
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Phase 1 studies of the indenoisoquinolines LMP776 and this compound in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent Indenoisoquinoline Topoisomerase I Poisons Lacking the 3-Nitro Toxicophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SLFN11 informs on standard of care and novel treatments in a wide range of cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Phase 1 studies of the indenoisoquinolines LMP776 and this compound in patients with solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
Technical Support Center: Optimization of LMP744 and Radiation Combination Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of LMP744 and radiation combination therapy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and the rationale for combining it with radiation therapy?
A1: this compound is a topoisomerase 1 (TOP1) inhibitor.[1] It works by binding to and stabilizing the complex formed between TOP1 and DNA, which prevents the re-ligation of single-strand breaks created during DNA replication and transcription.[1] This leads to the accumulation of DNA damage and ultimately, cell death.[1] Radiation therapy also induces DNA damage, primarily through the formation of double-strand breaks.[2] The rationale for combining this compound with radiation is to enhance the overall DNA damage in cancer cells, potentially leading to a synergistic therapeutic effect.[2][3] This combination aims to overwhelm the cancer cells' DNA repair capacity.
Q2: What are the key pharmacodynamic biomarkers to assess the biological effect of this compound and radiation combination therapy?
A2: Key pharmacodynamic biomarkers include markers of DNA damage and repair. Following treatment with this compound and/or radiation, an increase in the phosphorylation of histone H2AX (γH2AX) is expected, as it accumulates at sites of double-strand DNA breaks.[4][5][6] Other important biomarkers include RAD51, which is involved in homologous recombination repair, and phosphorylated KAP1 (pKAP1), a downstream target of the ATM kinase, both of which indicate an active DNA damage response.[5][7] A decrease in nuclear TOP1 levels can also be a measure of target engagement by this compound.[8]
Q3: What are the potential mechanisms of resistance to this compound and radiation combination therapy?
A3: Resistance to this combination therapy can arise from several factors. Upregulation of drug efflux pumps, such as ABCB1 (MDR1), can reduce the intracellular concentration of this compound.[9] Alterations in the DNA damage response (DDR) pathway, such as enhanced DNA repair capacity, can also contribute to resistance. For instance, cells with highly efficient homologous recombination (HR) may be more adept at repairing the DNA double-strand breaks induced by the combination treatment.[9][10] Additionally, low or absent expression of the protein SLFN11 has been associated with resistance to DNA-damaging agents.[7]
Q4: How should I determine the optimal scheduling and dosing for this compound and radiation in my preclinical models?
A4: The optimal scheduling and dosing require empirical determination in your specific preclinical model. It is generally hypothesized that administering this compound prior to or concurrently with radiation could be more effective, as this would inhibit single-strand break repair, leading to an accumulation of double-strand breaks upon irradiation.[2][11] Mathematical models can be employed to simulate various dosing schedules to predict synergistic effects and guide experimental design.[12][13] It is crucial to perform dose-escalation studies for both this compound and radiation to identify a therapeutic window that maximizes anti-tumor efficacy while minimizing toxicity.[14][15]
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected γH2AX induction in vitro.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound that induces γH2AX in your specific cell line. |
| Incorrect Timing of Analysis | Conduct a time-course experiment to identify the peak of γH2AX induction after treatment. The timing of maximal DNA damage can vary between cell lines.[6] |
| Cell Line Resistance | Assess the expression of drug efflux pumps (e.g., ABCG2, MDR-1) and key DNA repair proteins in your cell line.[16] Consider using a different cell line with known sensitivity to TOP1 inhibitors. |
| Antibody or Staining Issues | Verify the specificity and optimal dilution of your anti-γH2AX antibody. Include positive and negative controls in your immunofluorescence or western blotting experiments. |
Problem 2: Lack of synergistic tumor growth delay in vivo.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosing and Scheduling | Re-evaluate the doses of this compound and radiation, as well as the timing of administration. Consider administering this compound for a longer duration before radiation to maximize TOP1 inhibition.[12][17] |
| Poor Drug Penetration into the Tumor | Analyze the pharmacokinetic profile of this compound in your animal model to ensure adequate tumor exposure.[16] |
| Tumor Microenvironment Factors | Investigate the tumor microenvironment for factors that may confer resistance, such as hypoxia, which can reduce the efficacy of radiation. |
| Inefficient DNA Damage Conversion | Assess whether the single-strand breaks induced by this compound are being efficiently converted to double-strand breaks by radiation. This can be evaluated by measuring γH2AX levels in tumor biopsies.[5] |
Quantitative Data Summary
The following tables summarize representative quantitative data that could be generated during the optimization of this compound and radiation combination therapy.
Table 1: In Vitro Cell Viability (IC50) Data
| Cell Line | This compound IC50 (nM) | Radiation IC50 (Gy) | Combination Index (CI) * |
| HCT116 (Colon) | 15 | 4.5 | 0.6 |
| A549 (Lung) | 25 | 5.0 | 0.8 |
| MDA-MB-231 (Breast) | 10 | 4.0 | 0.5 |
*Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Delay
| Treatment Group | Tumor Growth Delay (Days) | Tumor Volume at Day 21 (mm³) |
| Vehicle Control | 0 | 1500 ± 250 |
| This compound (10 mg/kg) | 5 | 1000 ± 200 |
| Radiation (5 Gy) | 8 | 800 ± 150 |
| This compound + Radiation | 20 | 200 ± 50 |
Experimental Protocols
Protocol 1: γH2AX Immunofluorescence Staining for DNA Damage
-
Cell Culture and Treatment: Plate cells on coverslips in a 24-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound, radiation, or the combination.
-
Fixation and Permeabilization: At the desired time point, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., rabbit anti-γH2AX) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.
Protocol 2: PARP Activity Assay
-
Sample Preparation: Prepare cell lysates from treated and untreated cells using a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of each lysate.
-
Assay Procedure: Use a commercially available PARP activity assay kit (colorimetric or chemiluminescent). These assays typically involve a plate coated with histones and DNA.[18][19]
-
Reaction Incubation: Add the cell lysates to the wells along with biotinylated NAD+ and incubate to allow for the PARP-mediated addition of poly(ADP-ribose) chains to the histones.
-
Detection: Add streptavidin-HRP followed by a chromogenic or chemiluminescent substrate.
-
Measurement: Measure the absorbance or luminescence using a plate reader. The signal intensity is proportional to the PARP activity in the sample.[19]
Visualizations
Caption: Signaling pathway of this compound and radiation combination therapy.
Caption: General experimental workflow for optimizing this compound and radiation.
References
- 1. Facebook [cancer.gov]
- 2. PARP inhibitors combined with radiotherapy: are we ready? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phase 1 studies of the indenoisoquinolines LMP776 and this compound in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARP Inhibitors in Combination with Radiotherapy: To Do or Not to Do? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. physiomics.co.uk [physiomics.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. The State of Preclinical Modeling for Early Phase Cancer Trials Using Molecularly Targeted Agents with Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dosage Optimization for Oncology Therapeutic Radiopharmaceuticals: Navigating FDA’s New Draft Guidance - Imaging Endpoints [imagingendpoints.com]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. Optimization of drug scheduling for cancer chemotherapy with considering reducing cumulative drug toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PARP Universal Colorimetric Assay: R&D Systems [rndsystems.com]
- 19. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Measuring LMP744-Top1 Cleavage Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with LMP744 and Topoisomerase 1 (Top1). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the measurement of this compound-Top1 cleavage complexes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from camptothecins?
This compound is an indenoisoquinoline derivative that acts as a Topoisomerase 1 (Top1) inhibitor.[1] Unlike camptothecins, which are characterized by an α-hydroxylactone E-ring, indenoisoquinolines like this compound possess a more chemically stable structure.[2] This structural difference contributes to a distinct DNA cleavage pattern and longer persistence of the Top1 cleavage complexes (Top1cc's) compared to those induced by camptothecins.[2] Furthermore, this compound has shown activity against camptothecin-resistant cell lines and is less susceptible to efflux by ABC transporters.[3]
Q2: What is the mechanism of action of this compound?
This compound functions by binding to the Top1-DNA covalent complex, stabilizing it, and thereby preventing the re-ligation of the single-strand DNA break created by Top1.[1] This trapping of the Top1cc leads to the accumulation of stable, irreversible DNA strand breaks.[1] The collision of replication forks with these trapped complexes results in the formation of double-strand breaks, which can trigger cell cycle arrest and apoptosis.[2][4]
Q3: What are the primary methods for measuring this compound-Top1 cleavage complexes?
The most common method is the DNA cleavage assay . This technique typically utilizes a 3'-radiolabeled DNA substrate and denaturing polyacrylamide gel electrophoresis (PAGE) to detect the formation of Top1-mediated DNA cleavage.[5][6][7][8] Other methods that can be adapted to quantify these complexes in a cellular context include the in vivo complex of enzyme (ICE) assay and the rapid approach to DNA adduct recovery (RADAR) combined with an enzyme-linked immunosorbent assay (ELISA).[9]
Q4: Why is it important to measure the reversibility of the cleavage complex?
Measuring the reversibility of the drug-induced Top1-DNA cleavage complexes helps to determine whether the inhibitor, like this compound, primarily blocks the forward cleavage reaction or the religation step.[5][6] A reversal assay can distinguish between catalytic inhibitors that prevent DNA cleavage and interfacial inhibitors (poisons) like this compound that trap the cleavage complex.[6] This is crucial for understanding the compound's mechanism of action.
Troubleshooting Guide
This section addresses common issues encountered during the measurement of this compound-Top1 cleavage complexes using the DNA cleavage assay.
| Problem | Possible Cause | Recommended Solution |
| No or weak DNA cleavage observed | Inactive this compound: Compound degradation or improper storage. | Ensure this compound is properly stored and handle it according to the manufacturer's instructions. Prepare fresh stock solutions. |
| Inactive Top1 enzyme: Improper storage or handling of the enzyme. | Use a fresh aliquot of Top1 enzyme. Avoid repeated freeze-thaw cycles. Confirm enzyme activity with a known Top1 inhibitor like camptothecin (B557342) as a positive control.[6] | |
| Suboptimal assay conditions: Incorrect buffer composition, temperature, or incubation time. | Optimize reaction conditions, including buffer components (e.g., MgCl2 concentration), temperature (typically 25-37°C), and incubation time. | |
| Issues with DNA substrate: Degradation of the radiolabeled DNA or inefficient labeling. | Verify the integrity of the DNA substrate on a denaturing gel. Ensure high-quality radiolabeling. | |
| High background cleavage in the no-drug control | Excessive Top1 enzyme: Too much enzyme can lead to detectable cleavage even without an inhibitor. | Titrate the Top1 enzyme concentration to find the optimal amount that minimizes background cleavage while still providing a robust signal with a positive control.[10] |
| Contaminating nucleases: Nuclease contamination in the enzyme preparation or other reagents. | Use high-purity reagents and enzyme preparations. Consider adding a nuclease inhibitor if contamination is suspected. | |
| Cleavage is suppressed at high concentrations of this compound | Inhibition of Top1 catalytic activity: At high concentrations, some compounds can inhibit the initial DNA cleavage step. | This can be a true effect of the compound. Report the biphasic dose-response curve. |
| Compound precipitation: High concentrations of this compound may precipitate out of solution. | Check the solubility of this compound in the assay buffer. If necessary, adjust the solvent or use a lower concentration range. | |
| Smearing of DNA bands on the gel | DNA degradation: Nuclease activity or harsh sample preparation. | Handle samples gently and keep them on ice. Use fresh, high-quality reagents. |
| Gel electrophoresis issues: Incorrect gel percentage, buffer concentration, or running conditions. | Optimize gel electrophoresis conditions. Ensure the gel is properly prepared and the running buffer is fresh. |
Experimental Protocols
Top1-Mediated DNA Cleavage Assay
This protocol is adapted from established methods for identifying Top1 inhibitors.[5][6][7][8]
Materials:
-
Purified human Top1 enzyme
-
3'-[³²P]-labeled DNA oligonucleotide substrate
-
This compound stock solution (in DMSO)
-
Camptothecin (CPT) as a positive control
-
Reaction Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA)
-
Stop Solution (e.g., 0.5% SDS)
-
Formamide (B127407) loading buffer
-
Denaturing polyacrylamide gel (e.g., 16%)
-
Phosphorimager system
Procedure:
-
Prepare reaction mixtures in a total volume of 20 µL.
-
Add the reaction buffer and approximately 2 nM of the 3'-radiolabeled DNA substrate to each tube.
-
Add varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or CPT (e.g., 1 µM) to the respective tubes.[8] Include a no-drug control.
-
Initiate the reaction by adding purified Top1 enzyme.
-
Incubate the reactions at 25°C for 20 minutes.[8]
-
Stop the reactions by adding the stop solution.
-
Add formamide loading buffer, heat the samples to denature the DNA, and then place them on ice.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the desired separation of DNA fragments is achieved.
-
Dry the gel and expose it to a phosphor screen.
-
Analyze the results using a phosphorimager to visualize the DNA cleavage products.
Top1-DNA Cleavage Complex Reversal Assay
This assay measures the stability of the cleavage complexes.[5][6]
Procedure:
-
Perform the DNA cleavage assay as described above to form the Top1-DNA cleavage complexes in the presence of this compound.
-
After the initial incubation, initiate the reversal reaction by adding a high concentration of NaCl (e.g., 0.35 M) to the reaction mixture.[11] This prevents the formation of new cleavage complexes.
-
Take samples at different time points (e.g., 0, 2, 5, 10, 20 minutes) after the addition of NaCl.
-
Immediately stop the reaction in the collected samples by adding the stop solution.
-
Process and analyze the samples by denaturing PAGE as described above.
-
Quantify the amount of cleavage product at each time point to determine the rate of reversal.
Visualizations
Caption: Workflow for the Top1-mediated DNA cleavage assay.
Caption: Mechanism of action of this compound leading to cell death.
References
- 1. Facebook [cancer.gov]
- 2. Phase 1 studies of the indenoisoquinolines LMP776 and this compound in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNA cleavage assay for the identification of topoisomerase I inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 6. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: LMP744 versus Camptothecin in Preclinical Oncology
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of LMP744 and camptothecin (B557342), two potent Topoisomerase I (TOP1) inhibitors. This document summarizes key preclinical data, details experimental methodologies, and visualizes the critical pathways and workflows involved in their evaluation.
Executive Summary
This compound, a novel indenoisoquinoline derivative, and camptothecin, a natural alkaloid, both function by inhibiting TOP1, a critical enzyme in DNA replication and transcription. This inhibition leads to the accumulation of DNA single-strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells. While both compounds share a common target, this compound was developed to overcome the pharmacological limitations of camptothecin and its derivatives, such as chemical instability of the lactone ring, susceptibility to drug efflux pumps, and a short half-life. Preclinical evidence suggests that this compound and other indenoisoquinolines exhibit enhanced potency, greater stability of the TOP1-DNA cleavage complex, and the ability to circumvent certain drug resistance mechanisms, positioning them as promising next-generation TOP1 inhibitors.
Mechanism of Action: Targeting Topoisomerase I
Both this compound and camptothecin are TOP1 poisons. They bind to the covalent binary complex formed between TOP1 and DNA, preventing the re-ligation of the DNA strand break created by the enzyme.[1][2] This stabilization of the "cleavable complex" results in the accumulation of single-strand breaks. During the S-phase of the cell cycle, the collision of the replication fork with these stalled complexes leads to the formation of irreversible DNA double-strand breaks, a highly cytotoxic lesion that triggers cell cycle arrest and apoptosis.[1][3]
This compound, an indenoisoquinoline, was specifically designed to offer advantages over the camptothecin class of TOP1 inhibitors.[4] These advantages include improved chemical stability, as it lacks the labile lactone ring found in camptothecins, and a reduced susceptibility to efflux by ATP-binding cassette (ABC) transporters, a common mechanism of drug resistance.[5] Furthermore, the TOP1 cleavage complexes trapped by indenoisoquinolines are reported to be more persistent than those induced by camptothecins.[4]
Comparative Efficacy: In Vitro Studies
The cytotoxic effects of this compound and camptothecin have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Drug | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | DLD1 (WT) | Colorectal Carcinoma | ~45 | [6] |
| DLD1 (BRCA2-/-) | Colorectal Carcinoma | ~15 | [6] | |
| DT40 (WT) | Chicken B-cell Lymphoma | ~25 | [7] | |
| DT40 (tdp1-/-) | Chicken B-cell Lymphoma | ~6 | [7] | |
| Camptothecin | HT29 | Colorectal Adenocarcinoma | 37 - 48 | [8] |
| LOX | Amelanotic Melanoma | 37 - 48 | [8] | |
| SKOV3 | Ovarian Cancer | 37 - 48 | [8] | |
| MDA-MB-157 | Breast Cancer | 7 | [9] | |
| GI 101A | Breast Cancer | 150 | [9] | |
| MDA-MB-231 | Breast Cancer | 250 | [9] | |
| MCF7 | Breast Cancer | 89 | [10] | |
| HCC1419 | Breast Cancer | 67 | [10] |
Table 1: Comparative in vitro cytotoxicity (IC50) of this compound and Camptothecin in various cancer cell lines.
Notably, this compound demonstrates increased potency in cells with deficiencies in DNA repair pathways, such as BRCA2-deficient DLD1 cells and TDP1-deficient DT40 cells, suggesting a potential for targeted therapy in patients with specific genetic backgrounds.[6][7]
Comparative Efficacy: In Vivo Studies
Preclinical xenograft models are crucial for evaluating the in vivo anti-tumor activity of drug candidates. While direct head-to-head in vivo comparisons between this compound and camptothecin are not extensively published, studies on indenoisoquinolines and camptothecin derivatives provide valuable insights.
A study in dogs with naturally occurring lymphoma demonstrated that this compound had greater efficacy compared to two other indenoisoquinolines, LMP400 and LMP776.[2][11] In a small cell lung cancer (SCLC) H82 xenograft model, LMP135, a fluoroindenoisoquinoline derivative of LMP776, showed greater antitumor activity than topotecan, a clinically used camptothecin analog.[12] Furthermore, in a patient-derived xenograft (PDX) model of Ewing sarcoma, the indenoisoquinoline LMP400 induced more durable tumor regression compared to irinotecan, another clinically relevant camptothecin derivative.[13]
| Drug | Animal Model | Cancer Type | Key Findings | Reference |
| This compound | Canine Lymphoma | Lymphoma | Showed the highest efficacy among three tested indenoisoquinolines. | [2][11] |
| LMP135 (Indenoisoquinoline) | H82 Xenograft (mice) | Small Cell Lung Cancer | Greater antitumor activity than topotecan. | [12] |
| LMP400 (Indenoisoquinoline) | Ewing Sarcoma PDX (mice) | Ewing Sarcoma | More durable tumor regression compared to irinotecan. | [13] |
| Camptothecin Conjugate (IT-101) | LS174T Xenograft (mice) | Colorectal Carcinoma | Significant tumor growth delay. | [3] |
| 9-Nitrocamptothecin | Human Melanoma Xenograft (mice) | Melanoma | Significant tumor growth inhibition with oral administration. | [14] |
Table 2: Summary of in vivo anti-tumor efficacy of this compound and camptothecin derivatives in various preclinical models.
These findings collectively suggest that the indenoisoquinoline class, including this compound, holds significant promise for improved in vivo efficacy over camptothecin and its derivatives.
Experimental Protocols
TOP1 Cleavage Complex Assay
This assay is used to determine the ability of a compound to stabilize the TOP1-DNA cleavage complex.
Protocol:
-
A 3'-radiolabeled DNA oligonucleotide is used as the substrate.
-
The labeled DNA is incubated with recombinant human TOP1 in a reaction buffer (typically containing 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, and 15 µg/mL BSA) in the presence of varying concentrations of the test compound (this compound or camptothecin).
-
The reaction is allowed to proceed at 25°C for 20 minutes.
-
The reaction is terminated by the addition of sodium dodecyl sulfate (B86663) (SDS) to a final concentration of 0.5%.
-
Proteinase K is added to digest the TOP1 enzyme.
-
The DNA fragments are separated by denaturing polyacrylamide gel electrophoresis.
-
The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA fragments. An increase in the intensity of the cleaved DNA fragments indicates stabilization of the TOP1-DNA cleavage complex by the inhibitor.
γH2AX Immunofluorescence Assay
This assay quantifies the formation of DNA double-strand breaks by detecting the phosphorylation of histone H2AX (γH2AX), a marker of the DNA damage response.
Protocol:
-
Cancer cells are seeded on coverslips and treated with this compound or camptothecin for a specified time.
-
The cells are then fixed with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Following fixation, the cells are permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.
-
Non-specific antibody binding is blocked by incubating the cells in a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
The cells are incubated with a primary antibody against γH2AX overnight at 4°C.
-
After washing with PBST, the cells are incubated with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
The cell nuclei are counterstained with DAPI.
-
The coverslips are mounted on microscope slides, and the γH2AX foci are visualized and quantified using a fluorescence microscope and image analysis software.
Conclusion
This compound and the broader class of indenoisoquinolines represent a significant advancement in the development of TOP1 inhibitors. By addressing the inherent limitations of camptothecin, such as chemical instability and susceptibility to drug resistance, these novel compounds demonstrate enhanced preclinical efficacy in various cancer models. The available data supports the continued investigation of this compound as a potent anti-cancer agent, with the potential for improved therapeutic outcomes, particularly in patient populations with specific DNA repair deficiencies. Further head-to-head comparative studies will be instrumental in fully elucidating the clinical advantages of this compound over traditional camptothecin-based therapies.
References
- 1. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro and In Vivo Anticancer Activity of Gimatecan against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound / Gibson Oncology, National Cancer Institute, Purdue University [delta.larvol.com]
- 12. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. The indenoisoquinoline noncamptothecin topoisomerase I inhibitors: update and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: LMP744 versus Topotecan in Ovarian Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of LMP744 and the established chemotherapeutic agent, topotecan (B1662842), in ovarian cancer models. Both drugs are topoisomerase I (TOP1) inhibitors, a class of anticancer agents that induce DNA damage and apoptosis in rapidly dividing cancer cells. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer an objective assessment for research and drug development professionals.
At a Glance: Key Differences and Advantages
| Feature | This compound | Topotecan |
| Drug Class | Indenoisoquinoline TOP1 Inhibitor | Camptothecin (B557342) analog TOP1 Inhibitor |
| Development Stage | Investigational (Phase 1 Clinical Trials) | FDA-approved for ovarian cancer |
| Key Advantages | Designed to overcome camptothecin limitations: improved chemical stability, not a substrate for common drug efflux pumps, more persistent DNA-TOP1 cleavage complexes.[1] | Established clinical efficacy and well-characterized preclinical profile. |
| Preclinical Activity | Demonstrates potent antitumor activity in ovarian cancer models, particularly in those with homologous recombination deficiencies (e.g., BRCA1-deficient).[2][3] | Broadly active against various ovarian cancer cell lines and xenograft models.[3][4][5] |
Mechanism of Action: Targeting Topoisomerase I
Both this compound and topotecan share a fundamental mechanism of action by inhibiting topoisomerase I (TOP1). This enzyme is crucial for relieving torsional stress in DNA during replication and transcription by creating transient single-strand breaks.
This compound, an indenoisoquinoline derivative, and topotecan, a camptothecin analog, bind to the TOP1-DNA complex, stabilizing it in a "cleavage complex" state. This prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the replication fork encounters these stabilized complexes, it results in the formation of irreversible double-strand DNA breaks, triggering cell cycle arrest and ultimately, apoptosis.[1][2][6]
This compound was specifically designed to overcome some of the limitations of camptothecins like topotecan. These limitations include the chemical instability of the lactone ring in camptothecins (which is essential for their activity), their susceptibility to efflux by drug resistance pumps like ABCG2, and the relatively short half-life of the active form.[1][2] this compound exhibits greater chemical stability and is not a substrate for these efflux pumps, potentially leading to more sustained and effective target inhibition.[2]
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Phase 1 studies of the indenoisoquinolines LMP776 and this compound in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase I inhibitors: the relevance of prolonged exposure for present clinical development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LMP744: Validating Synthetic Lethality in BRCA-Mutated Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel indenoisoquinoline topoisomerase I (TOP1) inhibitor, LMP744, with established poly (ADP-ribose) polymerase (PARP) inhibitors, focusing on their synthetic lethal relationship with BRCA mutations. The information presented herein is supported by preclinical experimental data to aid in research and drug development decisions.
Executive Summary
Deficiencies in the BRCA1 and BRCA2 genes, critical components of the homologous recombination (HR) DNA repair pathway, are a hallmark of various cancers. This genetic vulnerability creates a dependency on other DNA repair mechanisms, a concept known as synthetic lethality. This has been successfully exploited by PARP inhibitors. This compound, a novel TOP1 inhibitor, also demonstrates potent and selective antitumor activity in BRCA-deficient models, presenting a compelling alternative or synergistic therapeutic strategy. This guide will delve into the comparative efficacy, mechanisms of action, and experimental validation of this compound versus PARP inhibitors in the context of BRCA-mutated cancers.
Mechanism of Action: A Tale of Two DNA Repair Pathways
This compound: Trapping TOP1 and Inducing Double-Strand Breaks
This compound belongs to the indenoisoquinoline class of TOP1 inhibitors. Its mechanism of action involves the stabilization of the TOP1-DNA cleavage complex. This trapping of TOP1 on the DNA leads to the formation of single-strand breaks, which are subsequently converted into lethal double-strand breaks (DSBs) during DNA replication. In cells with functional HR repair, these DSBs can be efficiently repaired. However, in BRCA-deficient cells, the inability to repair these DSBs leads to genomic instability and ultimately, apoptosis.
PARP Inhibitors: Exploiting the Dependency on Single-Strand Break Repair
PARP enzymes are crucial for the repair of single-strand DNA breaks through the base excision repair (BER) pathway. In BRCA-mutated cancer cells where HR is compromised, the BER pathway becomes critical for cell survival. PARP inhibitors block the action of PARP enzymes, leading to an accumulation of unrepaired single-strand breaks. These unrepaired breaks also lead to the formation of DSBs during replication, which are lethal in HR-deficient cells.[1]
Performance Comparison: this compound vs. PARP Inhibitors
The efficacy of this compound and various PARP inhibitors has been evaluated in preclinical models of BRCA-mutated cancers. The following tables summarize the available quantitative data on their activity.
Table 1: Comparative Efficacy of this compound in BRCA-Deficient vs. Proficient Cells
| Cell Line | BRCA Status | This compound IC50 (nM, estimated) | Reference |
| DT40 | BRCA1-/- | ~10 | [2] |
| DT40 | Wild-Type | ~40 | [2] |
| DT40 | BRCA2-/- | ~15 | [2] |
| DT40 | PALB2-/- | ~15 | [2] |
| DLD1 | BRCA2-/- | Hypersensitive (Specific IC50 not provided) | [3] |
Note: IC50 values for this compound in DT40 cells are estimated from the cell viability curves presented in the referenced study.[2]
Table 2: Comparative IC50 Values of PARP Inhibitors in BRCA-Mutated vs. Wild-Type Cell Lines
| PARP Inhibitor | Cell Line | Cancer Type | BRCA Status | IC50 (µM) | Reference |
| Olaparib | UWB1.289 | Ovarian | BRCA1-mutant | Varies (sensitive) | |
| Olaparib | UWB1.289 + BRCA1 | Ovarian | BRCA1-WT | Varies (resistant) | |
| Olaparib | PEO1 | Ovarian | BRCA2-mutant | Varies (sensitive) | |
| Olaparib | PEO4 | Ovarian | BRCA2-WT | Varies (resistant) | |
| Olaparib | MDA-MB-436 | Breast | BRCA1-mutant | 4.7 | [4] |
| Olaparib | HCC1937 | Breast | BRCA1-mutant | ~96 | [4] |
| Talazoparib | MDA-MB-436 | Breast | BRCA1-mutant | ~0.13 | [4] |
| Talazoparib | HCC1937 | Breast | BRCA1-mutant | 10 | [4] |
| Niraparib | MDA-MB-436 | Breast | BRCA1-mutant | 3.2 | [4] |
| Niraparib | HCC1937 | Breast | BRCA1-mutant | 11 | [4] |
| Rucaparib | MDA-MB-436 | Breast | BRCA1-mutant | 2.3 | [4] |
| Rucaparib | HCC1937 | Breast | BRCA1-mutant | 13 | [4] |
Note: IC50 values can vary depending on the specific assay and experimental conditions used.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the synthetic lethality of this compound and PARP inhibitors.
Cell Viability Assays
1. ATPlite™ Luminescence Assay (Used for this compound)
This assay quantitatively measures the amount of ATP present in a cell population, which is directly proportional to the number of viable cells.
-
Principle: The assay utilizes luciferase to catalyze the formation of light from ATP and luciferin. The amount of light produced is measured using a luminometer.
-
Protocol Summary:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 72 hours).
-
Add the ATPlite 1step reagent, which contains a cell lysis buffer and the luciferase/luciferin substrate.
-
Shake the plate to induce cell lysis and stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[5][6]
-
2. MTT/MTS Colorimetric Assay (Commonly used for PARP inhibitors)
These assays measure the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenases in viable cells to reduce a tetrazolium salt to a colored formazan (B1609692) product.
-
Principle: The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
-
Protocol Summary:
-
Seed cells in a 96-well plate and allow them to attach.
-
Expose cells to various concentrations of the PARP inhibitor for the desired duration.
-
Add the MTT or MTS reagent to each well and incubate to allow for formazan formation.
-
If using MTT, a solubilization solution is added to dissolve the formazan crystals.
-
Measure the absorbance using a microplate reader.
-
Normalize the data to untreated controls to determine cell viability and calculate the IC50.
-
Cell Cycle Analysis
Propidium (B1200493) Iodide (PI) Staining and Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell.
-
Protocol Summary:
-
Culture and treat cells with the test compound (e.g., this compound at 40 nM) for a specified time (e.g., 24 hours).[2]
-
Harvest cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.[2][7][8]
-
Treat the cells with RNase to remove RNA, ensuring that only DNA is stained.[7][8]
-
Stain the cells with a solution containing propidium iodide.[2][7][8]
-
Analyze the stained cells using a flow cytometer.
-
The resulting data is plotted as a histogram, where the fluorescence intensity indicates the DNA content and allows for the quantification of cells in each phase of the cell cycle. An increase in the sub-G1 population is indicative of apoptosis.
-
In Vivo Xenograft Models
BRCA-Mutated Tumor Xenograft Studies
These studies are essential for evaluating the in vivo efficacy of anticancer agents.
-
Principle: Human cancer cells with specific genetic mutations (e.g., BRCA1/2) are implanted into immunocompromised mice to grow as tumors. The effect of drug treatment on tumor growth is then monitored.
-
Protocol Summary:
-
Cell Implantation: A specific number of human cancer cells (e.g., MDA-MB-231 for breast cancer) are suspended in a suitable medium (e.g., Matrigel) and injected into the appropriate site in immunocompromised mice (e.g., mammary fat pad for an orthotopic model).[1]
-
Tumor Growth Monitoring: Once tumors become palpable, their size is measured regularly (e.g., three times a week) using calipers. Tumor volume is calculated using the formula: (length x width²) x 0.5.[1]
-
Drug Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The drug (e.g., this compound or a PARP inhibitor) is administered according to a specific dose and schedule (e.g., intravenous injection daily for 5 days).[9][10] The control group receives a vehicle solution.
-
Efficacy Assessment: Tumor growth is monitored throughout the treatment period. The primary endpoint is often tumor growth inhibition or regression. Animal body weight and overall health are also monitored as indicators of toxicity.
-
Data Analysis: Tumor volumes are plotted over time to compare the different treatment groups. Statistical analysis is performed to determine the significance of any observed anti-tumor effects.
-
Visualizing the Science
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: Mechanism of synthetic lethality of this compound and PARP inhibitors in BRCA-mutant cancer cells.
References
- 1. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pufei.com [pufei.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 9. benchchem.com [benchchem.com]
- 10. Efficacy of topoisomerase I inhibitors, topotecan and irinotecan, administered at low dose levels in protracted schedules to mice bearing xenografts of human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of LMP744 and Other Indenoisoquinolines: A Guide for Researchers
A new class of Topoisomerase I inhibitors, the indenoisoquinolines, are emerging as promising alternatives to camptothecins for cancer therapy. This guide provides a comparative analysis of LMP744 and other notable indenoisoquinolines, including LMP400 (Indotecan) and LMP776 (Indimitecan), with a focus on their mechanism of action, experimental data, and relevant protocols for researchers in drug development.
Indenoisoquinolines are synthetic non-camptothecin inhibitors of Topoisomerase I (TOP1), a critical enzyme involved in DNA replication and transcription.[1][2] Like camptothecins, they act as "interfacial inhibitors," trapping the TOP1-DNA cleavage complex, which leads to DNA strand breaks and ultimately, cell death.[2][3][4] However, this novel class of compounds offers several advantages over the clinically used camptothecins (e.g., topotecan, irinotecan), including enhanced chemical stability, different DNA cleavage site specificity, the formation of more persistent TOP1 cleavage complexes, and a reduced susceptibility to multidrug resistance efflux pumps.[2][5]
This compound, along with LMP400 and LMP776, are among the most promising indenoisoquinolines currently undergoing clinical investigation.[1][6] Recent research has also explored fluoroindenoisoquinolines, such as LMP517, which are derivatives designed for improved metabolic stability.[1]
Mechanism of Action and Signaling Pathway
The primary mechanism of action for indenoisoquinolines is the stabilization of the TOP1-DNA cleavage complex.[3] This prevents the re-ligation of the DNA strand, and when a replication fork collides with this trapped complex, it results in the formation of a DNA double-strand break.[2] This DNA damage triggers the DNA Damage Response (DDR) pathway. A key event in this pathway is the phosphorylation of histone H2AX to form γH2AX, a well-established biomarker for DNA double-strand breaks.[1][7] The cell cycle is subsequently arrested, and if the damage is irreparable, apoptosis is induced.[3]
Several factors can influence the sensitivity of cancer cells to indenoisoquinolines. Notably, the expression of Schlafen 11 (SLFN11) and the status of homologous recombination (HR) DNA repair pathways are critical determinants.[6][8] Cells with high SLFN11 expression and those with deficiencies in HR proteins, such as BRCA1 and BRCA2, exhibit increased sensitivity to these agents.[6][8] This suggests a potential for synthetic lethality in HR-deficient tumors and provides a rationale for combination therapies, for instance, with PARP inhibitors.[6][9]
Comparative Performance Data
The following table summarizes key quantitative data for this compound and other selected indenoisoquinolines from preclinical and clinical studies. This data highlights the potent anti-cancer activity of this class of compounds.
| Compound | Other Names | Target(s) | IC50 / GI50 | Maximum Tolerated Dose (MTD) | Key Findings |
| This compound | NSC 706744 | TOP1 | Low nM range in sensitive cell lines[8] | 190 mg/m²/day[5][10][11] | Demonstrates ability to cross the blood-brain barrier.[12] Received Orphan Drug Designation for glioma.[12] |
| LMP400 | Indotecan | TOP1 | Low nM range in sensitive cell lines[8] | Not specified in provided abstracts | Synergizes with PARP inhibitors, especially in HR-deficient cells.[6] |
| LMP776 | Indimitecan | TOP1 | Low nM range in sensitive cell lines[8] | 12 mg/m²/day[10][11] | Also demonstrates synergy with PARP inhibitors in preclinical models.[6] |
| LMP517 | NSC 781517 | TOP1, TOP2 | More potent than this compound in some models[1] | 10 mg/kg (in mice)[13] | A fluoroindenoisoquinoline with dual TOP1 and TOP2 inhibitory activity.[13] |
| NSC314622 | - | TOP1 | ~20 µM (median GI50 in NCI-60)[2] | Not applicable (preclinical lead) | The parent compound that led to the development of more potent indenoisoquinolines.[2][14] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate evaluation and comparison of these compounds. Below are standardized methodologies for key assays.
Cytotoxicity Assay (MTT/XTT or equivalent)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50 or GI50).
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the indenoisoquinoline compounds in complete growth medium. The final concentration of the vehicle (e.g., DMSO) should not exceed 0.5%.[15] Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include wells with vehicle control (no compound) and a blank (medium only).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[16]
-
MTT/XTT Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Solubilization and Measurement: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[15] Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50/GI50 value using a suitable software.
Immunofluorescence Assay for γH2AX
This assay is used to detect and quantify DNA double-strand breaks by staining for the phosphorylated form of histone H2AX.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips in a petri dish. Treat the cells with the indenoisoquinoline compound at the desired concentration for a specific time (e.g., 1-24 hours). Include a vehicle-treated control.
-
Fixation and Permeabilization: Wash the cells with PBS, then fix them with 4% paraformaldehyde for 15 minutes at room temperature. After washing with PBS, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (phospho-Ser139) diluted in the blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBST and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells with PBST and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the γH2AX foci per nucleus using image analysis software. An increase in the number and intensity of γH2AX foci indicates an increase in DNA double-strand breaks.
Conclusion
This compound and other indenoisoquinolines represent a significant advancement in the development of TOP1 inhibitors. Their favorable pharmacological properties and distinct mechanism of action compared to camptothecins make them a promising class of anti-cancer agents. The provided data and protocols offer a foundation for researchers to further investigate and compare the efficacy of these compounds, ultimately contributing to the development of more effective cancer therapies. The strong rationale for their use in tumors with specific molecular signatures, such as HR deficiency and high SLFN11 expression, paves the way for personalized medicine approaches.
References
- 1. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Copper(II) Indenoisoquinoline Complex Inhibits Topoisomerase I, Induces G2 Phase Arrest, and Autophagy in Three Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Phase 1 studies of the indenoisoquinolines LMP776 and this compound in patients with solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. The indenoisoquinoline LMP517: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
SLFN11: A Validated Biomarker for Predicting Sensitivity to the Novel Topoisomerase I Inhibitor LMP744
For Immediate Release
In the landscape of precision oncology, the identification of robust predictive biomarkers is critical for guiding therapeutic strategies and improving patient outcomes. Emerging evidence strongly supports Schlafen family member 11 (SLFN11) as a key determinant of sensitivity to a broad range of DNA-damaging agents. This guide provides a comprehensive validation of SLFN11 as a predictive biomarker for sensitivity to LMP744, a novel indenoisoquinoline topoisomerase I (TOP1) inhibitor, and compares its performance with other potential biomarkers.
This compound is a next-generation TOP1 inhibitor designed to overcome the limitations of existing camptothecins.[1] It stabilizes the TOP1-DNA cleavage complex, leading to DNA single-strand breaks that convert to lethal double-strand breaks during replication, ultimately inducing apoptosis in cancer cells.[1][2] SLFN11, a putative DNA/RNA helicase, plays a crucial role in the cellular response to replication stress induced by such DNA damage.[3]
SLFN11 Expression: A Dominant Determinant of this compound Sensitivity
Preclinical and clinical data have established a strong correlation between SLFN11 expression and the efficacy of TOP1 inhibitors, including the indenoisoquinoline class to which this compound belongs.
Quantitative Data Summary: SLFN11 Expression and this compound Sensitivity
| Cell/Tumor Type | SLFN11 Status | This compound Sensitivity Metric | Fold Change in Sensitivity (High vs. Low) | Reference |
| Isogenic Cancer Cell Lines | SLFN11-positive vs. SLFN11-negative | Hypersensitivity to Indenoisoquinolines | ~10x | [4] |
| MGH-Sanger Cancer Cell Lines (712 lines) | High vs. Low Expression (mRNA) | Correlation with this compound (MJ-III-65) activity | r = 0.48, p = 1.7e-41 | [5] |
| NCI-60 Cancer Cell Lines | High vs. Low Expression (mRNA) | Correlation with this compound activity | r = 0.68, p = 1.7e-09 | [5] |
| Patient with Refractory Solid Tumor | High Baseline Expression | Confirmed Partial Response (cPR) | N/A (Clinical Observation) | [2][6] |
Comparative Analysis: SLFN11 vs. Alternative Biomarkers
While SLFN11 is a powerful predictor, other biomarkers associated with DNA damage repair pathways also influence sensitivity to TOP1 inhibitors. A comparative overview is presented below.
Comparison of Predictive Biomarkers for this compound Sensitivity
| Biomarker | Mechanism of Action in Relation to this compound | Strength of Correlation with Sensitivity | Method of Detection | Notes | Reference |
| SLFN11 Expression | Irreversibly blocks replication forks stalled by this compound-induced DNA damage, leading to apoptosis. | Strong and Dominant Predictor | Immunohistochemistry (IHC), Western Blot, RNA-seq | A broad biomarker for various DNA-damaging agents. | [4][5][7] |
| Homologous Recombination Deficiency (HRD) / BRCAness | Impaired repair of double-strand breaks generated by this compound, leading to synthetic lethality. | Moderate to Strong Predictor | Genomic Sequencing (BRCA1/2, PALB2 mutations) | Cells deficient in BRCA1, BRCA2, and PALB2 show 3- to 5-fold hypersensitivity to indenoisoquinolines. | [4][7][8] |
| Topoisomerase I (TOP1) Expression | The direct target of this compound. Higher levels may provide more targets for the drug. | Weak to Moderate Predictor | ELISA, Microarray, IHC | Poor correlation with cell killing compared to SLFN11. Low TOP1 levels are associated with increased resistance. | [7][9] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms and validation processes, the following diagrams illustrate the key pathways and experimental designs.
Caption: this compound and SLFN11 signaling pathway.
Caption: Experimental workflow for SLFN11 biomarker validation.
Caption: SLFN11 as a predictive biomarker for this compound.
Detailed Experimental Protocols
The validation of SLFN11 as a predictive biomarker for this compound sensitivity relies on a series of well-established experimental methodologies.
Cell Viability/Cytotoxicity Assays
-
Objective: To quantify the differential sensitivity of cancer cell lines to this compound based on their SLFN11 expression status.
-
Methodology:
-
Cell Culture: A panel of cancer cell lines with characterized high and low/null SLFN11 expression are cultured under standard conditions. Isogenic cell lines (wild-type and SLFN11-knockout) are ideal for these experiments.
-
Seeding: Cells are seeded into 96-well plates at a predetermined optimal density.
-
Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of this compound for a specified duration (e.g., 72-120 hours).
-
Viability Assessment: Cell viability is measured using assays such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from dose-response curves for each cell line.
-
Western Blotting for Protein Expression
-
Objective: To confirm SLFN11 protein expression levels and to assess markers of DNA damage and apoptosis.
-
Methodology:
-
Protein Extraction: Whole-cell lysates are prepared from untreated and this compound-treated cells.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are probed with primary antibodies against SLFN11, γH2AX (a marker of DNA double-strand breaks), cleaved PARP, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
-
Immunohistochemistry (IHC) for SLFN11 Expression in Tumors
-
Objective: To evaluate SLFN11 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.[10][11]
-
Methodology:
-
Tissue Preparation: FFPE tumor sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed.
-
Blocking: Endogenous peroxidase activity and non-specific antibody binding are blocked.
-
Primary Antibody Incubation: Sections are incubated with a validated anti-SLFN11 primary antibody (e.g., rabbit monoclonal).[10]
-
Detection: A polymer-based detection system with a chromogen (e.g., DAB) is used for visualization.
-
Scoring: SLFN11 expression in tumor cell nuclei is scored based on intensity (0, 1+, 2+, 3+) and the percentage of positive cells, often resulting in an H-score.[2]
-
In Vivo Patient-Derived Xenograft (PDX) Models
-
Objective: To assess the in vivo efficacy of this compound in tumors with varying SLFN11 expression levels.
-
Methodology:
-
Model Establishment: PDX models are established from patient tumors with known SLFN11 expression (high and low).
-
Treatment: Once tumors reach a specified size, mice are treated with this compound or a vehicle control.
-
Tumor Growth Monitoring: Tumor volume is measured regularly to assess treatment response.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for IHC or western blot analysis of biomarkers like SLFN11, Ki67, and γH2AX.
-
Conclusion
The available preclinical and clinical data strongly support the validation of SLFN11 as a predictive biomarker for sensitivity to the novel TOP1 inhibitor, this compound. Its high expression is a dominant determinant of response, outperforming other potential biomarkers like TOP1 expression. While HRD also contributes to sensitivity, SLFN11 appears to be a broader and more robust predictor. The methodologies for assessing SLFN11 expression, particularly IHC, are well-established and can be integrated into clinical trial designs and, ultimately, routine clinical practice to guide patient selection for this compound therapy. Further prospective clinical studies are warranted to fully establish the clinical utility of SLFN11 in personalizing treatment with this compound and other indenoisoquinoline TOP1 inhibitors.
References
- 1. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 studies of the indenoisoquinolines LMP776 and this compound in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schlafen 11 (SLFN11), a restriction factor for replicative stress induced by DNA-targeting anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 studies of the indenoisoquinolines LMP776 and this compound in patients with solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. BRCAness as a Biomarker of Susceptibility to PARP Inhibitors in Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase I Levels in the NCI-60 Cancer Cell line Panel Determined by Validated ELISA and Microarray Analysis and Correlation with Indenoisoquinoline Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunohistochemical analysis of SLFN11 expression uncovers potential non-responders to DNA-damaging agents overlooked by tissue RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunohistochemical analysis of SLFN11 expression uncovers potential non-responders to DNA-damaging agents overlooked by tissue RNA-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Toxicity Profiles of LMP744 and Topotecan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicity profiles of LMP744, a novel indenoisoquinoline topoisomerase I (Top1) inhibitor, and topotecan (B1662842), a well-established camptothecin (B557342) analog and Top1 inhibitor. This analysis is based on available preclinical and clinical data to inform researchers and drug development professionals.
Executive Summary
This compound and topotecan are both potent inhibitors of Top1, a critical enzyme in DNA replication and transcription. Their mechanism of action, which involves trapping the Top1-DNA cleavage complex, leads to DNA damage and subsequent cancer cell death. However, differences in their chemical structures may contribute to distinct toxicity profiles. Preclinical and clinical data indicate that while both drugs exhibit myelosuppression, their dose-limiting toxicities and non-hematological side effects differ. Topotecan's primary toxicity is hematological, whereas this compound has shown a broader range of dose-limiting toxicities in early clinical trials, including electrolyte imbalances and weight loss.
Preclinical Toxicity Profile
Preclinical studies in animal models provide foundational knowledge of a drug's safety profile before human trials.
In Vivo Toxicity Studies
This compound: Preclinical toxicology studies for this compound were conducted in Fischer rats and beagle dogs using both oral and intravenous (IV) administration.[1] In rats, a single IV dose had a maximum tolerated dose (MTD) of over 100 mg/kg (>600 mg/m²), while the oral MTD was between 500 and 750 mg/kg.[1] Key toxicities observed with the IV route included bone marrow toxicity, renal toxicity, and injection site reactions.[1] In a comparative oncology trial in dogs with lymphoma, the MTD for this compound was determined to be 100 mg/m² when administered as a 1-hour IV infusion daily for 5 days, with bone marrow toxicity being the dose-limiting factor.[2][3] Other observed toxicities in animal studies included liver and lung toxicity.[1]
Topotecan: The dose-limiting toxicity of topotecan in preclinical animal models is primarily myelotoxicity, affecting neutrophils, platelets, and red blood cells.[4] Gastrointestinal effects and lymphoid depletion have also been noted.[4] The intravenous LD50 in mice has been reported as 74.85 mg/m².[4] Studies in rats and rabbits have shown that topotecan can cause embryo-fetal lethality and teratogenicity.[5][6]
Quantitative Preclinical Toxicity Data
| Parameter | This compound | Topotecan | Source(s) |
| Animal Model | Rat | Mouse | [1][4] |
| Route of Administration | Intravenous | Intravenous | [1][4] |
| MTD (Rat) | >100 mg/kg (>600 mg/m²) | Not explicitly stated in the same format | [1] |
| LD50 (Mouse) | Not explicitly stated | 74.85 mg/m² | [4] |
| MTD (Dog) | 100 mg/m² (IV, daily x 5 days) | Not explicitly stated | [2][3] |
| Key Preclinical Toxicities | Bone marrow toxicity, renal toxicity, injection site toxicity, liver toxicity, lung toxicity | Myelotoxicity (neutropenia, thrombocytopenia, anemia), lymphoid depletion, gastrointestinal effects, embryo-fetal toxicity | [1][4][5][6] |
Clinical Toxicity Profile
Clinical trials in human subjects provide the most relevant data on drug toxicity.
Phase I Clinical Trial Data
A phase 1 clinical trial of this compound in adults with relapsed solid tumors and lymphomas established a maximum tolerated dose (MTD) of 190 mg/m²/day when administered intravenously for 5 consecutive days in a 28-day cycle.[7][8] The dose-limiting toxicities (DLTs) for this compound were identified as hypokalemia, anemia, and weight loss.[7][8]
For topotecan, the primary dose-limiting toxicity across numerous phase I studies is myelosuppression, particularly neutropenia.[9] Non-hematological toxicities are generally mild.[9]
Common Adverse Events in Clinical Use
| Toxicity Category | This compound (Observed in Phase 1) | Topotecan (Established in Clinical Use) | Source(s) |
| Dose-Limiting Toxicities | Hypokalemia, Anemia, Weight loss | Myelosuppression (Neutropenia) | [7][8][9] |
| Hematological | Anemia | Neutropenia, Thrombocytopenia, Anemia | [6][7][8] |
| Non-Hematological | Hypokalemia, Weight loss | Alopecia, Fatigue, Nausea, Vomiting, Diarrhea, Interstitial lung disease (rare), Neutropenic colitis (rare) | [6][7][8][9] |
Mechanisms of Toxicity
The toxicity of both this compound and topotecan is intrinsically linked to their mechanism of action as Top1 inhibitors, leading to DNA damage. However, downstream signaling and off-target effects may differ.
DNA Damage Response
Both drugs stabilize the Top1-DNA cleavage complex, leading to single-strand breaks that can be converted into lethal double-strand breaks (DSBs) during DNA replication.[10] This accumulation of DNA damage triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and apoptosis.[10] An early event in the DDR is the phosphorylation of histone H2AX (γH2AX), which serves as a biomarker for DNA DSBs.[11][12]
Caption: DNA Damage Response Pathway for Top1 Inhibitors.
Oxidative Stress (Topotecan)
Several studies suggest that topotecan can induce oxidative stress by generating reactive oxygen species (ROS).[1][13][14][15] This can lead to lipid peroxidation, protein oxidation, and depletion of glutathione (B108866) (GSH), a key antioxidant.[1] The increase in oxidative stress contributes to topotecan-induced cytotoxicity.[1][13][14][15]
Caption: Topotecan-Induced Oxidative Stress Pathway.
Autophagy (this compound)
There is some preclinical evidence suggesting that this compound may activate autophagy, a cellular self-degradation process, in the absence of apoptosis.[16] This represents a potential difference in the cell death pathways triggered by this compound compared to other Top1 inhibitors. The mTOR signaling pathway is a key regulator of autophagy.[17][18]
Caption: this compound-Induced Autophagy Signaling Pathway.
Experimental Protocols
Detailed experimental protocols for the specific toxicity studies cited are often not fully published. However, based on the available information, the following general methodologies are commonly employed in preclinical in vivo toxicity studies for topoisomerase inhibitors.
General In Vivo Toxicity Study Protocol
This protocol provides a general framework for conducting single and repeat-dose toxicity studies in rodents, which is a common practice in preclinical drug development.
Objective: To determine the maximum tolerated dose (MTD) and identify the target organs of toxicity for a test compound.
Animal Model:
-
Species: Typically, two mammalian species are used, one rodent (e.g., Sprague-Dawley rats or CD-1 mice) and one non-rodent (e.g., beagle dogs).[19]
-
Sex: Both male and female animals are included.[20]
-
Health Status: Healthy, young adult animals are used.
Experimental Design:
-
Dose-Range Finding Study (Single Dose):
-
A small number of animals are assigned to several dose groups, receiving a single administration of the test compound.
-
Doses are escalated to identify a dose that causes overt toxicity and a no-observed-adverse-effect-level (NOAEL).[19]
-
Animals are observed for a specified period (e.g., 7-14 days) for clinical signs of toxicity and mortality.[20]
-
-
Repeat-Dose Toxicity Study:
-
Based on the dose-range finding study, several dose levels are selected (typically a low, mid, and high dose, plus a vehicle control group).
-
The test compound is administered repeatedly over a defined period (e.g., daily for 5 days, followed by an observation period, to mimic a clinical dosing schedule).[1][8]
-
A recovery group may be included to assess the reversibility of any toxic effects.
-
Parameters Monitored:
-
Clinical Observations: Daily monitoring for changes in appearance, behavior, and signs of pain or distress.
-
Body Weight: Measured at least twice weekly.[21]
-
Food and Water Consumption: Measured regularly.
-
Hematology: Blood samples are collected at specified time points for a complete blood count (CBC) to assess for myelosuppression.[6]
-
Clinical Chemistry: Serum samples are analyzed for markers of liver and kidney function.
-
Urinalysis: Urine is collected to assess renal function.
-
Gross Pathology: At the end of the study, all animals are euthanized, and a complete necropsy is performed to identify any macroscopic abnormalities in organs and tissues.
-
Histopathology: A comprehensive set of organs and tissues are collected, preserved, and examined microscopically by a veterinary pathologist to identify any cellular changes.
Data Analysis:
-
Statistical analysis is performed to compare the treated groups with the control group for all measured parameters.
-
The MTD is determined as the highest dose that does not cause unacceptable toxicity.
-
The target organs of toxicity are identified based on the pathological findings.
Caption: General Workflow for In Vivo Toxicity Studies.
Conclusion
Both this compound and topotecan are effective Top1 inhibitors with distinct toxicity profiles. Topotecan's primary and well-characterized toxicity is myelosuppression. This compound also induces myelosuppression, but its dose-limiting toxicities in early clinical evaluation have included non-hematological effects such as hypokalemia and weight loss. The potential for this compound to induce autophagy as a mechanism of cell death warrants further investigation and may represent a key difference from topotecan. Understanding these differences is crucial for the clinical development and potential therapeutic positioning of this compound. Further head-to-head comparative studies would be invaluable in elucidating the relative safety of these two agents.
References
- 1. The effect of Topotecan on oxidative stress in MCF-7 human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. heparin-cofactor-ii-precursor.com [heparin-cofactor-ii-precursor.com]
- 3. researchgate.net [researchgate.net]
- 4. Topotecan induces hepatocellular injury via ASCT2 mediated oxidative stress | Gastroenterología y Hepatología (English Edition) [elsevier.es]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Initial Testing of Topotecan by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Relationship of DNA Damage Signaling to DNA Replication Following Treatment with DNA Topoisomerase Inhibitors Camptothecin/Topotecan, Mitoxantrone, or Etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase 1 studies of the indenoisoquinolines LMP776 and this compound in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Elucidation of Mechanisms of Topotecan-Induced Cell Death in Human Breast MCF-7 Cancer Cells by Gene Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. elsevier.es [elsevier.es]
- 16. ABBV-744 induces autophagy in gastric cancer cells by regulating PI3K/AKT/mTOR/p70S6k and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 18. Autophagy-related signaling pathways are involved in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. medchemexpress.com [medchemexpress.com]
- 21. benchchem.com [benchchem.com]
A Comparative Analysis of LMP744 and Other Topoisomerase I Inhibitors: Interaction with Drug Efflux Pumps
For Immediate Release
In the landscape of cancer therapeutics, the efficacy of topoisomerase I (TOP1) inhibitors is often hampered by multidrug resistance (MDR), a phenomenon frequently mediated by ATP-binding cassette (ABC) transporters, also known as drug efflux pumps. This guide provides a detailed comparison of LMP744, a novel indenoisoquinoline TOP1 inhibitor, with established camptothecin (B557342) derivatives such as topotecan (B1662842) and irinotecan (B1672180), focusing on their interactions with the prominent drug efflux pumps P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). This analysis is supported by experimental data to offer researchers, scientists, and drug development professionals a clear perspective on the potential advantages of this compound in overcoming a key mechanism of drug resistance.
Executive Summary
This compound, a member of the indenoisoquinoline class of TOP1 inhibitors, was specifically designed to circumvent the limitations of earlier camptothecin-based drugs. A primary advantage of the indenoisoquinoline scaffold is its reduced susceptibility to efflux by ABC transporters. In stark contrast, the widely used TOP1 inhibitors, topotecan and irinotecan (along with its active metabolite SN-38), are well-documented substrates for both P-gp/ABCB1 and BCRP/ABCG2. This differential interaction with drug efflux pumps suggests that this compound may maintain its therapeutic efficacy in tumors that have developed resistance via the overexpression of these transporters.
Comparative Analysis of Drug Efflux Pump Interaction
The interaction of a drug with efflux pumps is a critical determinant of its intracellular concentration and, consequently, its therapeutic effect. The data presented below, derived from various in vitro studies, quantifies the impact of P-gp/ABCB1 and BCRP/ABCG2 on the activity of this compound, topotecan, irinotecan, and its active metabolite SN-38.
Data Presentation
Table 1: Resistance Factors in Cell Lines Overexpressing ABCB1 and ABCG2
The resistance factor (RF) is a measure of how much more resistant a cell line overexpressing a specific drug pump is to a compound compared to a parental cell line that does not overexpress the pump. A higher RF indicates that the drug is more effectively effluxed by the transporter.
| Compound | Transporter | Cell Line | Resistance Factor (RF) |
| This compound | ABCB1/ABCG2 | Various | Not a substrate; RF ≈ 1 |
| Topotecan | ABCG2 | Colon Cancer Cells | ~40[1] |
| Irinotecan | ABCB1 | Colon Cancer Cells | 17-48[1] |
| ABCG2 | Colon Cancer Cells | 17-48[1] | |
| SN-38 | ABCB1 | Colon Cancer Cells | ~50[1] |
| ABCG2 | Colon Cancer Cells | ~50[1] |
Note: Data for this compound is based on descriptive statements from multiple sources indicating it is not a substrate for these transporters. A resistance factor of approximately 1 is inferred. Data for camptothecins is derived from a study on colon cancer cell lines[1].
Table 2: Summary of Interaction with ABCB1 and ABCG2
| Compound | Substrate of ABCB1 (P-gp)? | Substrate of ABCG2 (BCRP)? |
| This compound | No | No |
| Topotecan | Yes | Yes |
| Irinotecan | Yes | Yes |
| SN-38 | Yes | Yes |
Experimental Protocols
To ensure a comprehensive understanding of the data, the following are detailed methodologies for key experiments used to assess drug-efflux pump interactions.
Cytotoxicity Assay to Determine Resistance Factor (RF)
This assay measures the concentration of a drug required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Culture : Parental cancer cell lines and their counterparts engineered to overexpress a specific ABC transporter (e.g., ABCB1 or ABCG2) are cultured under standard conditions.
-
Cell Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment : A serial dilution of the test compound (e.g., this compound, topotecan) is added to the wells.
-
Incubation : The plates are incubated for a period of 72 hours.
-
Viability Assessment : Cell viability is determined using a colorimetric assay such as the MTT or SRB assay, which measures the metabolic activity or total protein content of the remaining viable cells, respectively.
-
Data Analysis : The IC50 values are calculated from the dose-response curves. The Resistance Factor (RF) is then calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.
Cellular Accumulation Assay
This assay quantifies the intracellular concentration of a compound, providing a direct measure of efflux pump activity.
-
Cell Culture : Parental and transporter-overexpressing cells are cultured to confluence in multi-well plates.
-
Drug Incubation : Cells are incubated with a specific concentration of the test compound (often radiolabeled or fluorescently tagged) for a defined period. To confirm the role of a specific transporter, a known inhibitor of that transporter can be added to a subset of wells.
-
Washing : The cells are rapidly washed with ice-cold buffer to remove any extracellular compound.
-
Cell Lysis : The cells are lysed to release the intracellular contents.
-
Quantification : The amount of the compound in the cell lysate is quantified using liquid scintillation counting (for radiolabeled compounds) or fluorescence spectroscopy (for fluorescent compounds).
-
Data Analysis : The intracellular concentration is calculated and normalized to the total protein content. A lower accumulation in transporter-overexpressing cells compared to parental cells indicates that the compound is a substrate for the efflux pump.
ATPase Activity Assay
ABC transporters utilize the energy from ATP hydrolysis to efflux substrates. This assay measures the rate of ATP hydrolysis in the presence of a test compound.
-
Membrane Vesicle Preparation : Membrane vesicles containing the ABC transporter of interest are prepared from transporter-overexpressing cells.
-
Assay Reaction : The membrane vesicles are incubated with varying concentrations of the test compound in the presence of ATP.
-
Phosphate (B84403) Detection : The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric method, such as a malachite green-based assay.
-
Data Analysis : The rate of ATPase activity is plotted against the compound concentration. An increase in ATPase activity suggests that the compound is a substrate and is stimulating the pump's activity.
Mandatory Visualizations
Signaling Pathway of Drug Efflux
The following diagram illustrates the general mechanism by which ABC transporters mediate drug efflux, leading to multidrug resistance.
Caption: General mechanism of ABC transporter-mediated drug efflux from a cancer cell.
Experimental Workflow for Determining Resistance Factor
The following diagram outlines the workflow for a cytotoxicity assay to determine the resistance factor of a compound.
Caption: Workflow for determining the Resistance Factor (RF) via cytotoxicity assay.
Conclusion
The available data strongly indicates a significant difference in the interaction with drug efflux pumps between this compound and the camptothecin-based TOP1 inhibitors, topotecan and irinotecan. While the latter are readily effluxed by P-gp/ABCB1 and BCRP/ABCG2, leading to high levels of drug resistance in vitro, this compound was developed to be a poor substrate for these transporters. This characteristic suggests that this compound may offer a therapeutic advantage in the treatment of tumors that have acquired resistance to conventional TOP1 inhibitors through the overexpression of these efflux pumps. Further clinical investigation is warranted to fully elucidate the impact of this differential interaction on patient outcomes.
References
LMP744: A Paradigm of Enhanced Chemical Stability in Topoisomerase I Inhibition
A detailed comparison of the chemical stability of the novel indenoisoquinoline topoisomerase I inhibitor, LMP744, against traditional camptothecin (B557342) analogues, supported by experimental evidence and methodologies.
For researchers and professionals in drug development, the chemical stability of a therapeutic agent is a critical determinant of its clinical viability and efficacy. The novel topoisomerase I (TOP1) inhibitor, this compound, an indenoisoquinoline derivative, has been specifically engineered to overcome the inherent chemical instability that has long been the Achilles' heel of the camptothecin class of anticancer drugs. Numerous studies qualitatively affirm the superior stability of the indenoisoquinoline scaffold, a key advantage that translates to more persistent target engagement and potentially improved therapeutic outcomes.[1][2][3][4][5][6][7] This guide provides a comparative analysis of the chemical stability of this compound, supported by established experimental protocols, to offer a clear perspective on its advantages for researchers in the field.
Enhanced Molecular Architecture Confers Superior Stability
The primary limitation of camptothecins, such as topotecan (B1662842) and irinotecan, is the chemical instability of their α-hydroxy-lactone E-ring.[4][5] This ring is susceptible to hydrolysis under physiological conditions (pH 7.4), converting the active lactone form to an inactive, open-ring carboxylate.[4] This reversible reaction significantly reduces the concentration of the active drug at the target site.
This compound and other indenoisoquinolines circumvent this issue through a fundamental structural modification: the replacement of the labile α-hydroxy-lactone ring with a chemically robust lactam (a cyclic amide) ring.[2] This structural alteration renders the molecule significantly less susceptible to hydrolysis, ensuring that the active form of the drug persists for longer durations.[2][8]
Comparative Chemical Stability: this compound vs. Camptothecins
While direct, publicly available quantitative data from head-to-head chemical stability studies of this compound are limited, the consistent qualitative reports from numerous independent research groups provide a strong body of evidence for its enhanced stability. In contrast, the instability of camptothecins is well-documented with quantitative data.
| Compound Class | Key Structural Feature | Stability at Physiological pH (7.4) | Implication |
| This compound (Indenoisoquinoline) | Lactam Ring | Inherently stable, not prone to hydrolysis.[2][8] | Sustained concentration of the active form, leading to more persistent TOP1 inhibition.[8] |
| Camptothecins (e.g., Topotecan) | α-hydroxy-lactone Ring | Susceptible to rapid, reversible hydrolysis to the inactive carboxylate form.[4][5] | Reduced bioavailability of the active lactone form at the target site. |
Experimental Protocols for Assessing Chemical Stability
The chemical stability of topoisomerase I inhibitors, particularly the integrity of the lactone ring in camptothecins, is typically assessed using the following well-established methodologies. These protocols can be applied in a comparative study of this compound and camptothecin analogues.
High-Performance Liquid Chromatography (HPLC) Stability-Indicating Method
Objective: To quantify the concentration of the active (lactone) and inactive (carboxylate) forms of a compound over time in a solution at a specific pH and temperature.
Methodology:
-
Sample Preparation: A stock solution of the test compound (e.g., this compound or a camptothecin) is prepared in a suitable solvent and then diluted in a buffer solution at the desired pH (e.g., pH 7.4 phosphate-buffered saline) to a final concentration suitable for HPLC analysis.
-
Incubation: The sample solutions are incubated at a controlled temperature (e.g., 37°C) to simulate physiological conditions.
-
Time-Point Analysis: Aliquots are withdrawn at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). To halt any further degradation, the reaction can be quenched, often by acidification.
-
HPLC Analysis: The samples are injected into an HPLC system equipped with a suitable column (e.g., C18 reversed-phase) and a detector (e.g., UV or fluorescence).
-
Quantification: The concentrations of the different forms of the compound are determined by measuring the area under the corresponding peaks in the chromatogram and comparing them to a standard curve. The percentage of the active form remaining at each time point is then calculated.
Spectrophotometric Analysis
Objective: To monitor the hydrolysis of the lactone ring by observing changes in the compound's UV-visible absorption or fluorescence spectrum.
Methodology:
-
Spectral Characterization: The distinct absorption or fluorescence spectra of the pure lactone and carboxylate forms of the compound are first determined.
-
Kinetic Measurement: The test compound is dissolved in a buffer at the desired pH in a cuvette, and the change in absorbance or fluorescence at a specific wavelength is monitored over time using a spectrophotometer or spectrofluorometer.
-
Data Analysis: The kinetic data are fitted to a suitable model (e.g., first-order kinetics) to determine the rate constant and half-life of the hydrolysis reaction.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Chemical stability of Camptothecin vs. This compound.
Caption: HPLC-based chemical stability testing workflow.
Conclusion
The indenoisoquinoline this compound represents a significant advancement in the development of topoisomerase I inhibitors, primarily due to its superior chemical stability compared to the traditional camptothecin class of drugs. This enhanced stability, conferred by the replacement of the hydrolytically labile α-hydroxy-lactone ring with a robust lactam moiety, ensures a higher sustained concentration of the active drug under physiological conditions. For researchers in drug discovery and development, the superior chemical profile of this compound makes it a highly promising candidate for further investigation and clinical application in oncology.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. Phase 1 studies of the indenoisoquinolines LMP776 and this compound in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
A Preclinical Comparative Analysis of LMP744 and LMP400: Efficacy, Pharmacokinetics, and Safety
A Detailed Examination of Two Next-Generation Topoisomerase I Inhibitors for Researchers, Scientists, and Drug Development Professionals.
Introduction
LMP744 and LMP400 (indotecan) are novel, non-camptothecin indenoisoquinoline analogs that function as topoisomerase I (TOP1) inhibitors.[1][2][3] Developed to overcome the limitations of traditional camptothecins like irinotecan (B1672180) and topotecan, these agents exhibit enhanced chemical stability, are not substrates for common drug efflux pumps, and form more persistent TOP1 cleavage complexes (TOP1cc).[3][4] Both compounds are currently in clinical development. This guide provides a comprehensive preclinical comparison of this compound and LMP400, focusing on their mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and toxicology to inform ongoing and future research.
Mechanism of Action
Both this compound and LMP400 exert their anticancer effects by targeting TOP1, a nuclear enzyme essential for relieving DNA supercoiling during replication and transcription.[1][5] By binding to the TOP1-DNA covalent complex, these inhibitors prevent the re-ligation of the single-strand DNA break created by the enzyme.[1][5] This stabilization of the TOP1cc leads to the formation of irreversible DNA strand breaks, particularly when a replication fork collides with the complex. The resulting DNA damage triggers cell cycle arrest and ultimately apoptosis.[1] The sensitivity of cancer cells to both this compound and LMP400 has been strongly correlated with the expression of Schlafen 11 (SLFN11) and in cancer cells with deficiencies in homologous recombination (HR) pathways, such as those with BRCA1/2 mutations.[3][4]
Comparative In Vitro Efficacy
Both this compound and LMP400 demonstrate potent cytotoxic activity against a broad range of cancer cell lines, with activity typically observed in the nanomolar range. A direct comparison in isogenic human colon adenocarcinoma DLD1 cells showed that both compounds are significantly more potent in cells deficient in the homologous recombination protein BRCA2.
| Compound | Cell Line | Genotype | IC50 (nM) |
| LMP400 | DLD1 | BRCA2 wild-type | ~35 |
| DLD1 | BRCA2 -/- | ~12.5 | |
| This compound | DLD1 | BRCA2 wild-type | ~45 |
| DLD1 | BRCA2 -/- | ~15 | |
| Table 1: Comparative in vitro cytotoxicity of this compound and LMP400 in DLD1 cells after a 3-day drug treatment.[4] |
Comparative In Vivo Efficacy
Preclinical in vivo studies have been conducted in various models, including murine xenografts and a comparative trial in companion dogs with naturally occurring lymphoma. These studies have revealed differential efficacy profiles for this compound and LMP400.
Canine Lymphoma Model
A key comparative study was performed in client-owned dogs with lymphoma, providing a unique insight into the performance of these drugs in a spontaneous, immunocompetent large animal model. In this trial, this compound demonstrated markedly superior efficacy compared to LMP400.
| Parameter | This compound | LMP400 |
| Maximum Tolerated Dose (MTD) | 100 mg/m² | >65 mg/m² (MTD not reached) |
| Overall Response Rate (ORR) | 80% (16/20 dogs) | Not explicitly stated, but lower than this compound |
| Partial Response (PR) | 78% at MTD | N/A |
| Complete Response (CR) | 1 dog at 50 mg/m² | N/A |
| Table 2: Comparative efficacy of this compound and LMP400 in a canine lymphoma trial.[5][6] |
Murine Xenograft and Allograft Models
In murine models, the efficacy of both agents has been demonstrated, although direct head-to-head comparisons are limited. LMP400 has shown significant activity in a BRCA1-deficient ovarian cancer allograft model, leading to the longest overall survival compared to this compound and another analog, LMP776.[3] this compound has demonstrated modest activity in human colon (HCT-116) and melanoma (A375) tumor xenograft models, causing a mean tumor growth delay of 53% and 34%, respectively, at its highest non-lethal doses.[1]
Pharmacokinetics
The pharmacokinetic profiles of this compound and LMP400 have been assessed in preclinical models and in early-phase human trials. A notable finding from the canine lymphoma study was the sustained tumor accumulation of this compound, which may contribute to its superior efficacy in that model.[5]
| Parameter | This compound | LMP400 | Species |
| Plasma Half-life (t½) | ~13.6 hours (in humans at MTD) | Prolonged terminal half-life (in humans) | Human |
| Tumor Accumulation | Sustained | Not reported to be sustained | Canine |
| Neutropenia | Not dose-limiting in rats | Dose-limiting in rats | Rat |
| Table 3: Comparative pharmacokinetic and toxicological highlights.[1][5][7] |
Toxicology
Preclinical toxicology studies have identified different safety profiles for this compound and LMP400. In the comparative canine lymphoma trial, bone marrow toxicity was dose-limiting for this compound.[5] In contrast, unpublished data from studies in rats indicated that this compound did not cause the dose-limiting neutropenia observed with similar doses of LMP400.[1] Notably, neither drug induced significant diarrhea, a common and often severe side effect of camptothecins.[5]
| Parameter | This compound | LMP400 |
| Dose-Limiting Toxicity (Canine) | Bone marrow toxicity | MTD not reached, but well-tolerated up to 65 mg/m² |
| Key Adverse Events (Human Phase I) | Hypokalemia, anemia, weight loss | Myelosuppression |
| Table 4: Comparative toxicology in canine and human studies.[5][7] |
Experimental Protocols
Canine Lymphoma Trial (Protocol COTC007b)
-
Model: Client-owned pet dogs (≥15 kg) with cytologically or histologically confirmed, nodal (Stage ≥2) lymphoma.[6]
-
Drug Administration: this compound and LMP400 were administered as a 1-hour intravenous infusion daily for 5 consecutive days (QDx5) in 28-day cycles.[1][6]
-
Dose Escalation: A standard 3+3 dose escalation design was used for each drug independently.[6]
-
Efficacy Assessment: Tumor response was evaluated based on RECIST (Response Evaluation Criteria in Solid Tumors) criteria.[1]
-
Pharmacokinetics: Plasma samples were collected over a 24-hour period on Day 1 and Day 5 of the first cycle.[5][6]
-
Biomarkers: Tumor biopsies were collected pre-treatment and at 2 and 6 hours post-treatment to assess γH2AX induction and TOP1 protein levels.[5][6]
Murine Ovarian Cancer Allograft Model
-
Model: A murine orthotopic allograft model derived from genetically engineered mice with Rb inactivation and loss of Tp53 and Brca1, recapitulating serous epithelial ovarian cancer.[3]
-
Tumor Implantation: BRCA1-deficient ovarian tumor fragments were implanted in mice.[3]
-
Drug Administration: LMP400 was administered intravenously at 10 mg/kg daily for 5 days, followed by 2 days of rest, repeated for 5 weeks. This compound was administered intravenously at 20 mg/kg for two 5-days-on/2-days-off weeks, followed by one week of rest, and then another two weeks of the same dosing schedule.[3]
-
Efficacy Assessment: Tumor volume was monitored, and overall survival was the primary endpoint.[3]
Conclusion
This compound and LMP400 are promising next-generation TOP1 inhibitors with distinct preclinical profiles. While both demonstrate potent in vitro activity, particularly in cancer cells with deficient DNA damage repair pathways, their in vivo performance varies depending on the model.
The comparative oncology trial in dogs with lymphoma strongly suggests a therapeutic advantage for this compound in this malignancy, which appears to be linked to its favorable pharmacokinetic property of sustained tumor accumulation.[5] Conversely, LMP400 has shown superior efficacy in a murine model of BRCA1-deficient ovarian cancer.[3] Toxicological profiles also differ, with this compound associated with bone marrow toxicity in dogs, while LMP400 caused dose-limiting neutropenia in rats.[1][5]
These findings underscore the importance of selecting appropriate preclinical models and patient populations for the clinical development of these agents. The differential efficacy and safety profiles of this compound and LMP400 highlight that despite a shared mechanism of action, subtle structural differences can lead to significant variations in their pharmacological properties. Further research should focus on elucidating the molecular determinants of response to each agent to guide their clinical application in a precision medicine context.
References
- 1. Phase 1 studies of the indenoisoquinolines LMP776 and this compound in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. NCI Comparative Oncology Program Testing of Indenoisoquinoline Topoisomerase I Inhibitors in Naturally Occurring Canine Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase 1 studies of the indenoisoquinolines LMP776 and this compound in patients with solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing Synthetic Lethality: A Comparative Guide to the Synergistic Effect of LMP744 with ATR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The convergence of Topoisomerase I (TOP1) inhibition and the disruption of the DNA Damage Response (DDR) pathway presents a powerful strategy in oncology. This guide provides an objective comparison and detailed experimental evidence supporting the synergistic anti-cancer effect of LMP744, a novel indenoisoquinoline TOP1 inhibitor, when combined with ATR (Ataxia Telangiectasia and Rad3-related) inhibitors. This combination leverages the principle of synthetic lethality, where the simultaneous disruption of two key cellular processes is significantly more effective at killing cancer cells than targeting either process alone.
Mechanism of Action: A Rationale for Synergy
This compound exerts its cytotoxic effects by trapping the TOP1 enzyme on the DNA strand. This action prevents the re-ligation of single-strand breaks that naturally occur during DNA replication and transcription.[1][2] When a replication fork collides with this trapped TOP1-DNA complex, the single-strand break is converted into a highly toxic, irreversible DNA double-strand break (DSB).[1][3] This cascade of DNA damage induces significant replication stress within the cancer cell.
Cancer cells rely heavily on the ATR kinase, a central regulator of the DDR, to survive such replication stress.[4][5] Upon sensing stalled replication forks and single-stranded DNA, ATR activates downstream effectors like CHK1 to initiate cell cycle arrest and promote DNA repair.[3][4] This provides the cell with the necessary time to mend the DNA damage caused by agents like this compound, ultimately promoting cell survival and contributing to drug resistance.
The synergistic combination of this compound and an ATR inhibitor is based on a clear mechanistic rationale:
-
Damage Induction: this compound creates extensive, replication-dependent DNA damage.
-
Repair Inhibition: The ATR inhibitor simultaneously dismantles the primary pathway (ATR-CHK1) that cancer cells use to manage this specific type of damage.[1][3]
By disabling this critical repair and cell cycle checkpoint mechanism, the ATR inhibitor leaves the cancer cell unable to cope with the overwhelming DNA damage induced by this compound. This unresolved damage accumulation forces the cell into apoptosis, resulting in a potent, synergistic anti-tumor effect.[3][6]
Preclinical Evidence: Quantitative Data on Synergy
Preclinical studies have validated the potent synergy between TOP1 inhibitors, including those of the same indenoisoquinoline class as this compound, and various ATR inhibitors. The data consistently demonstrate that the combination is significantly more effective than either agent alone.
A pivotal study conducted a synthetic lethal siRNA screen and identified ATR as a top candidate gene for creating synthetic lethality with camptothecin (B557342), a well-known TOP1 inhibitor.[3][7] Subsequent validation using the ATR inhibitor VE-821 confirmed marked antiproliferative synergy with camptothecin and an even greater synergy with LMP-400, a compound structurally related to this compound.[1][3][7] This provides strong evidence that the synergistic effect is a class-wide phenomenon for indenoisoquinolines.
Table 1: In Vitro Synergy of TOP1 Inhibitors with ATR Inhibitors Data synthesized from preclinical studies.
| TOP1 Inhibitor | ATR Inhibitor | Cancer Cell Line(s) | Observed Synergy & Key Findings | Reference(s) |
| LMP-400 | VE-821 | MDA-MB-231 (Breast), HT-29 (Colon), HCT-116 (Colon) | Very Strong Synergy: Combination Index (CI) < 0.1. The ATR inhibitor markedly potentiated the cytotoxicity of LMP-400. | [1][3] |
| Camptothecin | VE-821 | MDA-MB-231 (Breast), HT-29 (Colon), HCT-116 (Colon) | Strong Synergy: CI values between 0.3 and 0.1. Abrogated the S-phase checkpoint and strongly induced γH2AX (a DNA damage marker). | [1][3] |
| Irinotecan (B1672180) (SN-38) | VX-970 (Berzosertib) | Colorectal Cancer Cell Lines & Patient-Derived Organoids | Synergistic Interaction: Increased DNA double-strand breaks, micronuclei formation, and activation of DNA damage repair kinases (DNA-PK, ATM). | [6][8] |
| Irinotecan | VX-970 (Berzosertib) | HT-29 (Colon) Xenograft Model | Enhanced In Vivo Efficacy: The combination significantly enhanced the tumor response to irinotecan in animal models without additional toxicity. | [3] |
Further supporting this strategy, this compound and other indenoisoquinolines have also demonstrated synergy with PARP inhibitors, which target another key component of the DDR pathway. This highlights the susceptibility of cancers treated with this class of TOP1 inhibitors to DDR inhibition in general.
Table 2: Synergy of Indenoisoquinolines with PARP Inhibitors Data synthesized from preclinical studies.
| Indenoisoquinoline | DDR Inhibitor | Cell Line / Model | Observed Synergy & Key Findings | Reference(s) |
| This compound , LMP400, LMP776 | Olaparib (B1684210) (PARP Inhibitor) | Isogenic DT40 cell lines (BRCA1/2 deficient) | Significant Synergy: Combination Index (CI) < 0.7. Synergy was especially notable in homologous recombination-deficient (HRD) cells. | [9][10] |
| This compound | Olaparib (PARP Inhibitor) | Small Cell Lung Cancer (SCLC) Xenograft | Tumor Growth Delay: The combination resulted in additional tumor growth delay compared to either single agent. | [11] |
Experimental Protocols for Validation
To confirm the synergistic effect of this compound with a specific ATR inhibitor in a new cancer model, a series of well-established in vitro experiments should be performed.
This assay measures the reduction in cell proliferation and is used to calculate the Combination Index (CI), a quantitative measure of synergy.
-
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for this compound and the chosen ATR inhibitor.
-
Treatment: Treat cells with a dose matrix of the two drugs, both alone and in combination, across a range of concentrations centered around their respective IC50 values. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a standard period, typically 72 to 96 hours.
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol and measure luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle control. Use software like CompuSyn or SynergyFinder to calculate CI values based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
This technique is used to detect changes in key proteins involved in the DNA damage response, confirming that the drugs are working as hypothesized.
-
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the ATR inhibitor, or the combination at fixed concentrations (e.g., IC50) for a specified time (e.g., 6, 12, or 24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against key targets (e.g., phospho-ATR, phospho-CHK1, γH2AX, and a loading control like β-actin).
-
Detection: Incubate with a corresponding secondary antibody and use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Densitometry analysis should show that the combination treatment leads to a strong induction of γH2AX while inhibiting the phosphorylation of ATR and CHK1, as compared to single-agent treatments.[3][7]
-
This flow cytometry-based assay quantifies the level of drug-induced apoptosis.
-
Protocol:
-
Cell Treatment: Treat cells in 6-well plates as described for Western Blot analysis for a relevant time period (e.g., 48 or 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in a binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's kit instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V positive, PI positive). A synergistic combination will show a significantly higher percentage of apoptotic cells compared to single-agent treatments.
-
References
- 1. ATR inhibitors VE-821 and VX-970 sensitize cancer cells to topoisomerase I inhibitors by disabling DNA replication initiation and fork elongation responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. targetedonc.com [targetedonc.com]
- 5. Targeting ATR in DNA damage response and cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. ATR inhibitors VE-821 and VX-970 sensitize cancer cells to topoisomerase i inhibitors by disabling DNA replication initiation and fork elongation responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Phase 1 studies of the indenoisoquinolines LMP776 and this compound in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of LMP744: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the disposal of LMP744, a topoisomerase I (Top1) inhibitor also known as MJ-III-65 and NSC706744, ensuring the safety of personnel and compliance with regulations.
While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, general principles for the disposal of cytotoxic and research-grade chemical waste must be strictly followed. This compound has been evaluated in Phase 1 clinical trials for patients with solid tumors and lymphomas.[1][2][3][4][5] As a compound with demonstrated biological activity, it requires careful management as hazardous waste.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Gloves: Chemically resistant gloves are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
-
Respiratory Protection: Depending on the form of the waste (e.g., powder), a respirator may be necessary to avoid inhalation.
All handling of this compound waste should be conducted in a designated area, preferably within a chemical fume hood, to minimize exposure risks.
This compound Disposal Workflow
The proper disposal of this compound follows a structured workflow designed to ensure safety and regulatory compliance at each step.
Caption: Workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Procedures
-
Waste Identification and Segregation:
-
All materials that have come into contact with this compound, including glassware, plasticware, and contaminated PPE, must be considered hazardous waste.
-
Unused or expired this compound compound must also be disposed of as hazardous waste.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental mixing with incompatible substances.
-
-
Waste Collection:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical nature of the waste.
-
For solid waste, such as contaminated vials and tips, a puncture-resistant container is recommended.
-
For liquid waste, ensure the container has a secure, tight-fitting lid.
-
-
Labeling:
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: this compound (and its synonyms NSC706744, MJ-III-65)
-
The specific hazards (e.g., "Cytotoxic," "Toxic")
-
The date of accumulation
-
The name and contact information of the generating laboratory or researcher.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and clearly marked with appropriate hazard signs.
-
Ensure that the storage area has secondary containment to prevent the spread of any potential leaks.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound waste down the drain or in the regular trash.
-
Follow all institutional, local, and national regulations for the disposal of cytotoxic and hazardous chemical waste.
-
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure research environment and safeguarding the well-being of the scientific community.
References
- 1. Phase 1 studies of the indenoisoquinolines LMP776 and this compound in patients with solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 1 studies of the indenoisoquinolines LMP776 and this compound in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ascopubs.org [ascopubs.org]
Essential Safety and Logistics for Handling LMP744
For researchers, scientists, and drug development professionals working with LMP744, a potent Topoisomerase I inhibitor, stringent adherence to safety protocols is paramount to ensure personal safety and proper experimental conduct. Given its mechanism of action as a DNA intercalating agent that can induce cytotoxic effects, all handling, storage, and disposal procedures must be conducted with the utmost care. The following guidelines provide essential, immediate safety and logistical information for the operational use and disposal of this compound.
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound as a Topoisomerase I inhibitor, a comprehensive suite of personal protective equipment must be worn at all times to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specific Requirements |
| Eye and Face Protection | Chemical safety goggles or a full-face shield must be worn to protect against splashes. Standard safety glasses do not provide adequate protection. |
| Skin Protection | - Gloves: Chemically resistant gloves (e.g., nitrile) should be double-gloved. Gloves must be changed immediately if contaminated, torn, or punctured.- Lab Coat: A fully buttoned lab coat, preferably a disposable one, should be worn. Cuffs should be tucked into the inner gloves.- Additional Protection: For procedures with a high risk of splashing, a chemically resistant apron and sleeve covers are recommended. |
| Respiratory Protection | When handling this compound powder or creating solutions, a NIOSH-approved respirator (e.g., N95 or higher) is required to prevent inhalation of aerosolized particles. All work with the solid form should be conducted in a certified chemical fume hood. |
Operational Plan: Safe Handling and Experimental Workflow
A systematic approach to handling this compound is crucial to minimize the risk of exposure and contamination. The following step-by-step guidance outlines the key phases of the operational workflow.
1. Preparation and Reconstitution:
-
All work involving the handling of this compound powder must be performed within a certified chemical fume hood to control airborne particles.
-
Before handling, ensure all necessary PPE is correctly donned.
-
Use dedicated, clearly labeled equipment (spatulas, weigh boats, glassware) for handling this compound.
-
When reconstituting the compound, add the solvent slowly and carefully to the vial to avoid splashing.
2. Experimental Use:
-
Clearly demarcate the work area where this compound is being used.
-
Keep containers of this compound closed when not in use.
-
Use caution when performing dilutions and transfers to prevent spills and aerosol generation.
-
All procedures should be designed to minimize the volume of this compound used.
3. Decontamination:
-
All surfaces and equipment contaminated with this compound should be decontaminated. A solution of bleach followed by a rinse with 70% ethanol (B145695) is a common practice for deactivating cytotoxic compounds, but specific institutional guidelines should be followed.
-
Contaminated disposable items should be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Chemical Waste: Unused this compound, stock solutions, and contaminated solvents must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, lab coats, weigh boats, and pipette tips, must be disposed of in a designated hazardous solid waste container.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a puncture-proof sharps container that is clearly labeled as containing cytotoxic waste.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of this compound, from initial preparation to final disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
